molecular formula C9H13BrN2O2 B1523252 tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate CAS No. 1021919-24-3

tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate

Cat. No.: B1523252
CAS No.: 1021919-24-3
M. Wt: 261.12 g/mol
InChI Key: LRPOLTGTSAIHRO-UHFFFAOYSA-N
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Description

Tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate is a useful research compound. Its molecular formula is C9H13BrN2O2 and its molecular weight is 261.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 4-bromo-3-methylpyrazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O2/c1-6-7(10)5-12(11-6)8(13)14-9(2,3)4/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRPOLTGTSAIHRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1Br)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00682067
Record name tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate
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Molecular Weight

261.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1021919-24-3
Record name 1,1-Dimethylethyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1021919-24-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate, a substituted pyrazole derivative, represents a significant scaffold in medicinal chemistry and drug discovery. The pyrazole ring is a privileged structure, known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The introduction of a bromine atom at the 4-position and a methyl group at the 3-position, along with the tert-butoxycarbonyl (Boc) protecting group on the pyrazole nitrogen, creates a versatile intermediate for the synthesis of more complex molecules. Understanding the physicochemical properties of this compound is paramount for its effective utilization in synthetic chemistry, enabling precise control over reaction conditions, purification strategies, and the rational design of novel therapeutic agents. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, alongside detailed experimental protocols for its synthesis and characterization.

Chemical Structure and Properties

The molecular structure of this compound is characterized by a five-membered pyrazole ring, substituted with a bromine atom, a methyl group, and a tert-butoxycarbonyl group.

G 1 N 2 N 1->2 11 C 1->11 3 C 2->3 4 C 3->4 5 C 4->5 6 Br 4->6 5->1 7 C 5->7 8 H 7->8 9 H 7->9 10 H 7->10 12 O 11->12 13 O 11->13 14 C 13->14 15 C 14->15 16 C 14->16 17 C 14->17

Caption: Chemical structure of this compound.

A summary of the key physicochemical properties is presented in the table below. It is important to note that while some properties are based on experimental data for closely related compounds, others are predicted pending experimental verification for this specific molecule.

PropertyValueSource
Molecular Formula C₉H₁₃BrN₂O₂-
Molecular Weight 261.12 g/mol -
CAS Number 1021919-24-3[1]
Appearance White to off-white solid (Predicted)-
Melting Point No data available. (Related compound, tert-butyl 4-bromo-1H-pyrazole-1-carboxylate, has a melting point of 43-45 °C)[2]
Boiling Point No data available.
Density No data available.
Solubility Predicted to be soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol.-

Synthesis and Purification

The synthesis of this compound can be achieved through a multi-step process starting from a suitable pyrazole precursor. A plausible synthetic route involves the protection of the pyrazole nitrogen with a tert-butoxycarbonyl (Boc) group, followed by bromination. The following is a generalized, yet detailed, protocol based on established methods for similar pyrazole derivatives[2][3].

Experimental Protocol: Synthesis

G cluster_0 Synthesis Workflow start Start: 3-methyl-1H-pyrazole step1 Boc Protection: (Boc)2O, Et3N, DCM start->step1 Protection of pyrazole nitrogen step2 Bromination: NBS, Acetonitrile step1->step2 Electrophilic bromination step3 Work-up and Purification: Aqueous wash, Extraction, Column Chromatography step2->step3 Isolation of crude product end Product: this compound step3->end

Caption: Synthetic workflow for this compound.

Step 1: Boc Protection of 3-methyl-1H-pyrazole

  • To a solution of 3-methyl-1H-pyrazole (1 equivalent) in dichloromethane (DCM), add triethylamine (Et₃N) (1.5 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equivalents) in DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tert-butyl 3-methyl-1H-pyrazole-1-carboxylate.

Causality: The Boc group is introduced to protect the more reactive N-H proton of the pyrazole ring. This prevents side reactions during the subsequent bromination step and increases the solubility of the pyrazole in organic solvents. Triethylamine acts as a base to deprotonate the pyrazole, facilitating the nucleophilic attack on the electrophilic carbonyl carbon of (Boc)₂O.

Step 2: Bromination

  • Dissolve the crude tert-butyl 3-methyl-1H-pyrazole-1-carboxylate in acetonitrile.

  • Add N-bromosuccinimide (NBS) (1.1 equivalents) in portions at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

Causality: NBS is a convenient and selective source of electrophilic bromine for the bromination of electron-rich aromatic systems like the Boc-protected pyrazole. The reaction proceeds via an electrophilic aromatic substitution mechanism, with the bromine atom preferentially substituting at the electron-rich C4 position of the pyrazole ring.

Step 3: Work-up and Purification

  • Quench the reaction by adding water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium thiosulfate solution to remove any unreacted bromine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

Self-Validation: The purity of the final product should be assessed by TLC, and its identity confirmed by spectroscopic methods as detailed in the following section. The sharp melting point of a crystalline solid, if obtained, would also be an indicator of high purity.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the tert-butyl group, the methyl group, and the pyrazole ring.

  • tert-Butyl Protons: A sharp singlet integrating to nine protons, typically in the range of δ 1.5-1.7 ppm.

  • Methyl Protons: A singlet integrating to three protons, expected to appear around δ 2.2-2.4 ppm.

  • Pyrazole Ring Proton: A singlet for the C5-H, anticipated to be in the aromatic region, likely around δ 8.0-8.5 ppm. The exact chemical shift will be influenced by the electronic effects of the adjacent bromine and nitrogen atoms. For the related compound tert-butyl 4-bromo-1H-pyrazole-1-carboxylate, the pyrazole protons appear at δ 7.94 and 8.54 ppm[2].

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

  • tert-Butyl Carbons: A signal for the quaternary carbon around δ 85-87 ppm and a signal for the methyl carbons around δ 27-29 ppm.

  • Methyl Carbon: A signal for the methyl group attached to the pyrazole ring, expected around δ 10-15 ppm.

  • Pyrazole Ring Carbons: Signals for the C3, C4, and C5 carbons of the pyrazole ring. The C4 carbon, attached to the bromine, is expected to be significantly shifted. Based on data for a similar compound, the pyrazole carbons are expected in the range of δ 95-150 ppm[2].

  • Carbonyl Carbon: A signal for the carbonyl carbon of the Boc group, typically found in the range of δ 148-152 ppm.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for protons).

  • Data Processing: Process the acquired data using appropriate software to obtain the final spectra for analysis.

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for confirming the molecular weight and obtaining information about the fragmentation pattern of the molecule.

Expected Fragmentation:

Under electrospray ionization (ESI) conditions, the molecule is expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ or its sodium adduct [M+Na]⁺. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will result in a characteristic M and M+2 pattern for bromine-containing fragments. A common fragmentation pathway for Boc-protected compounds is the loss of the tert-butyl group or the entire Boc group. For a related compound, a fragment corresponding to [M-Boc] was observed[2].

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition: Introduce the sample into the mass spectrometer (e.g., via direct infusion or coupled with liquid chromatography). Acquire the mass spectrum in positive or negative ion mode.

  • Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and characteristic fragment ions.

Safety and Handling

This compound should be handled with care in a well-ventilated area or a chemical fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. Store the compound in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties, synthesis, and characterization of this compound. While some experimental data for this specific compound is not yet available in the public domain, the information provided, based on established chemical principles and data from closely related analogues, offers a robust framework for researchers and scientists. The detailed protocols for synthesis and characterization are designed to be both informative and practical, enabling the successful utilization of this versatile building block in the development of novel chemical entities with potential therapeutic applications. As with any chemical compound, adherence to proper safety and handling procedures is essential.

References

  • Chemsrc. This compound. [Link]

  • Ivachtchenko, A. V., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2014(6), 54-71. [Link]

  • Google Patents. (2015). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.

Sources

The Strategic Utility of tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

CAS Number: 1021919-24-3[1][2]

Introduction: A Versatile Scaffold for Targeted Therapies

In the landscape of modern medicinal chemistry, the pyrazole moiety stands out as a privileged scaffold, forming the core of numerous therapeutic agents. Its unique electronic properties and ability to engage in various intermolecular interactions make it a cornerstone in the design of targeted therapies. Within this important class of heterocyles, tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate has emerged as a particularly valuable and versatile building block. The strategic placement of the bromine atom at the 4-position, a methyl group at the 3-position, and a tert-butoxycarbonyl (Boc) protecting group on the pyrazole nitrogen provides a trifecta of chemical handles that can be selectively manipulated to construct complex molecular architectures. This guide provides an in-depth exploration of the synthesis, properties, and applications of this key intermediate, with a focus on its role in the development of next-generation therapeutics, particularly kinase inhibitors.

Physicochemical and Structural Characteristics

A comprehensive understanding of the physicochemical properties of this compound is paramount for its effective utilization in synthesis and for predicting the properties of its derivatives.

PropertyValueSource
CAS Number 1021919-24-3[1][2]
Molecular Formula C9H13BrN2O2
Molecular Weight 261.12 g/mol
Appearance Likely a solid at room temperatureInferred from related compounds
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanolInferred from synthetic procedures of related compounds

Strategic Synthesis: A Step-by-Step Protocol

The synthesis of this compound typically involves a two-step process starting from the commercially available 3-methyl-1H-pyrazole. The rationale behind this approach is the selective protection of the pyrazole nitrogen followed by regioselective bromination.

Part 1: N-Boc Protection of 3-methyl-1H-pyrazole

The initial step is the protection of the pyrazole nitrogen with a tert-butoxycarbonyl (Boc) group. This is a crucial step to prevent unwanted side reactions at the nitrogen atoms during the subsequent bromination and to increase the solubility of the pyrazole in organic solvents.

Experimental Protocol:

  • To a solution of 3-methyl-1H-pyrazole (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran, add triethylamine (1.2 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc)2O (1.1 equivalents) in the same solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield tert-butyl 3-methyl-1H-pyrazole-1-carboxylate.

Part 2: Regioselective Bromination

The second step is the regioselective bromination of the Boc-protected pyrazole at the 4-position. The Boc group, being electron-withdrawing, directs the electrophilic substitution to the C4 position of the pyrazole ring.

Experimental Protocol:

  • Dissolve tert-butyl 3-methyl-1H-pyrazole-1-carboxylate (1.0 equivalent) in a suitable solvent such as chloroform or carbon tetrachloride.

  • Add N-bromosuccinimide (NBS) (1.0-1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature and wash with an aqueous solution of sodium thiosulfate to quench any remaining bromine.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure this compound.

Synthesis_Pathway cluster_start Starting Material cluster_step1 Step 1: N-Boc Protection cluster_step2 Step 2: Bromination 3-methyl-1H-pyrazole 3-methyl-1H-pyrazole tert-butyl 3-methyl-1H-pyrazole-1-carboxylate tert-butyl 3-methyl-1H-pyrazole-1-carboxylate 3-methyl-1H-pyrazole->tert-butyl 3-methyl-1H-pyrazole-1-carboxylate (Boc)2O, Et3N This compound This compound tert-butyl 3-methyl-1H-pyrazole-1-carboxylate->this compound NBS

Caption: Synthetic pathway for this compound.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The true value of this compound lies in its utility as a versatile intermediate for the synthesis of complex drug molecules, particularly kinase inhibitors. The bromine atom at the C4 position serves as a convenient handle for introducing various substituents through cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is implicated in a wide range of diseases, including cancer and inflammatory disorders.[3] The pyrazole scaffold is a common feature in many kinase inhibitors as it can effectively mimic the hinge-binding region of ATP.

By utilizing this compound, medicinal chemists can readily synthesize libraries of pyrazole-based compounds with diverse functionalities at the 4-position. This allows for the fine-tuning of the molecule's potency, selectivity, and pharmacokinetic properties. For instance, the introduction of aryl or heteroaryl groups via Suzuki coupling can lead to potent inhibitors of various kinases, including c-Jun N-terminal kinases (JNKs).[4]

Application_Workflow Start This compound Coupling Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) Start->Coupling Library Library of Substituted Pyrazoles Coupling->Library Screening Biological Screening (e.g., Kinase Assays) Library->Screening Hit Hit Compound Identification Screening->Hit Optimization Lead Optimization Hit->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: Workflow for the use of the title compound in drug discovery.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is advisable to consult the Material Safety Data Sheet (MSDS) for comprehensive safety information.[5] In general, it is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[6]

Conclusion

This compound is a strategically designed and highly valuable building block in the arsenal of medicinal chemists. Its straightforward synthesis and the presence of orthogonal functional groups make it an ideal starting material for the construction of complex and diverse molecular libraries. Its prominent role in the synthesis of kinase inhibitors underscores its significance in the ongoing quest for novel and effective targeted therapies for a multitude of diseases. As drug discovery continues to evolve, the demand for such versatile and well-characterized intermediates will undoubtedly continue to grow.

References

  • Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]

  • Chemsrc. (2025, August 27). This compound. Retrieved from [Link]

  • Capot Chemical. (2025, December 24). MSDS of tert-butylN-(3-bromo-1-methyl-1H-pyrazol-4-yl)carbamate. Retrieved from [Link]

  • Arkivoc. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. ARKIVOC, 2014(6), 54-71. Retrieved from [Link]

  • Martin Senour Paints. (2008, August 13). MATERIAL SAFETY DATA SHEET TS-4 03 00. Retrieved from [Link]

  • Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles. (2021). RSC Advances, 11(15), 8683-8691. [Link]

  • Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • Google Patents. (n.d.). WO2015067782A1 - 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use.
  • Roskoski, R. Jr. (2022). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 65(2), 945-1013. [Link]

  • Schade, D., et al. (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 26(16), 4983. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Google Patents. (n.d.). EP2008996A1 - Process for the production of pyrazoles.
  • Engel, J., et al. (2021). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters, 12(4), 626-632. [Link]

  • Noël, R., et al. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(9), 2732-2735. [Link]

  • ChemUniverse. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). WO2021034904A1 - Process for the preparation of carboxylic acid derivatives of 3-bromo-4,5-dihydro-1h-pyrazoles.

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An In-depth Technical Guide to the Structure Elucidation of tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. The guide moves beyond a simple recitation of analytical techniques, instead offering a holistic, field-proven approach that integrates Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each section is designed to explain the "why" behind experimental choices, ensuring a self-validating system of analysis. Through detailed protocols, data interpretation, and visual aids, this document serves as a practical resource for researchers engaged in the synthesis and characterization of novel pyrazole derivatives.

Introduction: The Significance of Pyrazole Scaffolds and the Analytical Challenge

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Their derivatives are foundational scaffolds in drug discovery, exhibiting a wide range of biological activities.[1] The precise structural characterization of these molecules is paramount to understanding their structure-activity relationships (SAR) and ensuring the integrity of synthetic pathways.

This compound presents a unique analytical challenge due to the presence of multiple substituents on the pyrazole ring: a bromine atom, a methyl group, and a bulky tert-butoxycarbonyl (Boc) protecting group. The unambiguous determination of the regiochemistry and the confirmation of the overall structure require a multi-pronged analytical approach. This guide will walk through the logical workflow for elucidating this structure with a high degree of confidence.

The Analytical Triad: A Multi-Technique Approach to Structural Verification

No single analytical technique is sufficient to definitively elucidate a novel chemical structure. Instead, a synergistic approach, what we term the "Analytical Triad," provides a self-validating system. This involves the correlation of data from NMR, IR, and MS to build a comprehensive and irrefutable structural model.

Analytical_Triad center Structure Elucidation NMR NMR Spectroscopy (¹H, ¹³C) center->NMR Connectivity IR IR Spectroscopy (Functional Groups) center->IR Functional Groups MS Mass Spectrometry (Molecular Weight & Fragmentation) center->MS Molecular Formula

Figure 1: The Analytical Triad for Structure Elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the cornerstone of small molecule structure elucidation, providing detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.[2]

Experimental Protocol: NMR Sample Preparation and Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Instrumentation: A 300 MHz or higher field NMR spectrometer (e.g., Bruker Avance).[1]

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), inside a clean, dry 5 mm NMR tube.[1] The choice of solvent is critical as it can influence chemical shifts.[3]

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum, often requiring a longer acquisition time due to the lower natural abundance of the ¹³C isotope.

¹H NMR Spectral Interpretation: A Proton's Perspective

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Expected Signals for this compound:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.0-8.5Singlet1HH-5The proton at the 5-position of the pyrazole ring is expected to be deshielded due to the electron-withdrawing nature of the adjacent nitrogen atom and the carbonyl group.
~2.3Singlet3H-CH₃The methyl group protons at the 3-position are in a relatively shielded environment.
~1.6Singlet9H-C(CH₃)₃The nine equivalent protons of the tert-butyl group will appear as a sharp singlet, characteristic of this moiety.[4]
¹³C NMR Spectral Interpretation: The Carbon Backbone

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments.

Expected Signals for this compound:

Chemical Shift (δ, ppm)AssignmentRationale
~148C=OThe carbonyl carbon of the Boc group is highly deshielded.
~140C-3The carbon bearing the methyl group.
~135C-5The carbon bearing the proton.
~95C-4The carbon bearing the bromine atom is significantly shielded by the halogen.
~85-C (CH₃)₃The quaternary carbon of the tert-butyl group.
~28-C(C H₃)₃The methyl carbons of the tert-butyl group.
~12-C H₃The methyl carbon at the 3-position.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups within a molecule by measuring the absorption of infrared radiation.[5][6]

Experimental Protocol: IR Spectrum Acquisition

Objective: To identify characteristic vibrational frequencies of functional groups.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.[1]

Procedure (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Record a background spectrum.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact.

  • Acquire the sample spectrum.

IR Spectral Interpretation: Vibrational Fingerprints

Expected Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~2980-2930C-H stretchAliphatic (methyl and tert-butyl groups)
~1750-1730C=O stretchCarbonyl (ester of the Boc group)
~1550-1450C=N and C=C stretchPyrazole ring
~1250-1150C-O stretchEster
~650-550C-Br stretchCarbon-bromine bond

The presence of a strong absorption band in the 1750-1730 cm⁻¹ region is a key indicator of the successful installation of the Boc protecting group.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers clues about its structure through fragmentation patterns.[7]

Experimental Protocol: Mass Spectrum Acquisition

Objective: To determine the molecular weight and isotopic distribution.

Instrumentation: A mass spectrometer, often coupled with a chromatographic system (e.g., LC-MS or GC-MS).

Procedure (Electrospray Ionization - ESI):

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the solution into the ESI source.

  • Acquire the mass spectrum in positive or negative ion mode.

Mass Spectral Interpretation: The Molecular Ion and Isotopic Pattern

The key information derived from the mass spectrum is the molecular ion peak ([M]⁺ or [M+H]⁺).

  • Molecular Formula: C₉H₁₃BrN₂O₂

  • Monoisotopic Mass: 276.0164 g/mol

A critical feature to observe is the isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the mass spectrum should exhibit two peaks for the molecular ion, separated by 2 m/z units, with approximately equal intensity. This provides strong evidence for the presence of a single bromine atom in the molecule.

Fragmentation Analysis: A common fragmentation pathway for Boc-protected amines and heterocycles is the loss of the tert-butyl group or isobutylene. The observation of a fragment ion corresponding to [M - 56]⁺ (loss of isobutylene) or [M - 100]⁺ (loss of the entire Boc group) would further support the proposed structure.

Integrated Structure Elucidation Workflow

The power of the Analytical Triad lies in the integration of data from all three techniques to build a cohesive structural argument.

Structure_Elucidation_Workflow cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry H_NMR ¹H NMR - Proton count - Chemical shifts - Multiplicity Proposed_Structure Proposed Structure: tert-Butyl 4-bromo-3-methyl- 1H-pyrazole-1-carboxylate H_NMR->Proposed_Structure Confirms H environments C_NMR ¹³C NMR - Carbon count - Chemical shifts C_NMR->Proposed_Structure Confirms C framework IR_Spec IR Spectrum - C=O stretch - C-H stretch - C-Br stretch IR_Spec->Proposed_Structure Confirms functional groups MS_Spec Mass Spectrum - Molecular ion peak - Isotopic pattern (Br) - Fragmentation MS_Spec->Proposed_Structure Confirms molecular formula

Figure 2: Integrated Workflow for Structure Elucidation.

Conclusion: A Self-Validating Approach to Structural Integrity

The structural elucidation of this compound is a prime example of the necessity for a multi-faceted analytical approach. By systematically acquiring and interpreting data from NMR, IR, and Mass Spectrometry, a researcher can build a robust and self-validating case for the proposed structure. This in-depth guide provides the foundational knowledge and practical protocols to confidently characterize this and other novel pyrazole derivatives, ensuring the scientific rigor required in modern chemical research and drug development.

References

  • Adeniyi, A. A., & Ajibade, P. A. (2014). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry, 38(9), 4120-4129. [Link]

  • Anderson, D. M. W., & Duncan, J. L. (1961). A vibrational assignment for pyrazole. Journal of the Chemical Society B: Physical Organic, 1961, 178-181. [Link]

  • Al-Hourani, B. J., & El-Elimat, T. (2020). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(16), 3638. [Link]

  • Abood, N. A., & Al-Amery, M. H. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. [Link]

  • Krishnakumar, V., Jayamani, N., & Mathammal, R. (2011). Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1959-1968. [Link]

  • Finar, I. L., & Rackham, D. M. (1968). Spectroscopic studies of some 1-phenylpyrazole derivatives. Journal of the Chemical Society B: Physical Organic, 1968, 211-218. [Link]

  • Ilies, M., et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. International Journal of Molecular Sciences, 23(22), 14337. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

  • Gelenter, M. D., et al. (2018). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Journal of Biomolecular NMR, 72(1-2), 43-52. [Link]

  • Heller, S. R., & Milne, G. W. A. (1980). EPA/NIH Mass Spectral Data Base. National Bureau of Standards. [Link]

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A Technical Guide to the Solubility of tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, understanding the physicochemical properties of active pharmaceutical ingredients (APIs) and synthetic intermediates is paramount. Among these properties, solubility is a critical determinant of a compound's bioavailability, processability, and formulation feasibility. This technical guide provides an in-depth analysis of the solubility characteristics of tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate, a heterocyclic compound of interest in medicinal chemistry.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the theoretical principles governing the solubility of this molecule, present a structured approach to its empirical determination, and offer field-proven insights into experimental design and data interpretation.

Molecular Structure and its Influence on Solubility

The solubility of a compound is intrinsically linked to its molecular structure. The principle of "like dissolves like" serves as a fundamental guideline, suggesting that substances with similar polarities are more likely to be soluble in one another.[1][2] Let's dissect the structure of this compound to anticipate its solubility behavior.

  • Pyrazole Core: The 1H-pyrazole ring is an aromatic heterocycle containing two nitrogen atoms.[3] This core structure contributes a degree of polarity to the molecule.

  • tert-Butyl Carboxylate Group: The bulky tert-butyl group is nonpolar and will generally decrease solubility in polar solvents. However, the carboxylate group introduces polarity and potential for hydrogen bonding.

  • Bromo and Methyl Substituents: The bromine atom is electronegative and adds to the molecule's polarizability, while the methyl group is nonpolar.

Overall, this compound can be classified as a molecule with moderate polarity. Its solubility will therefore be a balance between its polar functional groups and its nonpolar hydrocarbon components.[4] It is expected to exhibit better solubility in solvents of intermediate polarity.

Factors Affecting Solubility

Several factors can influence the solubility of this compound:

  • Solvent Polarity: As dictated by the "like dissolves like" principle, the compound will be most soluble in solvents with a polarity that matches its own.[1][2]

  • Hydrogen Bonding: The nitrogen atoms in the pyrazole ring and the oxygen atoms in the carboxylate group can act as hydrogen bond acceptors. Solvents that can act as hydrogen bond donors will likely exhibit enhanced solubility.[1][2]

  • Temperature: For most solid solutes dissolving in liquid solvents, solubility increases with temperature.[1][5] This is because the increased kinetic energy helps to overcome the lattice energy of the solid and the intermolecular forces between solvent molecules.[1][5]

  • Molecular Size: Larger molecules generally have lower solubility as more energy is required to create a cavity for them within the solvent.[1]

Predicted Solubility Profile

Based on the structural analysis, we can predict the relative solubility of this compound in a range of common organic solvents.

Solvent Class Examples Predicted Solubility Rationale
Polar Aprotic Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), AcetonitrileHighThese solvents have high dielectric constants and can engage in dipole-dipole interactions with the polar parts of the molecule, without the steric hindrance of protic groups.[4]
Polar Protic Methanol, Ethanol, IsopropanolModerate to HighThese solvents can act as hydrogen bond donors and acceptors, interacting favorably with the pyrazole and carboxylate moieties.[4][6]
Moderately Polar Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl AcetateModerateThese solvents offer a balance of polarity and non-polar character that can effectively solvate the entire molecule.
Nonpolar Hexanes, Toluene, Diethyl EtherLowThe predominantly nonpolar nature of these solvents makes them poor at solvating the polar functional groups of the target compound.[4]
Aqueous WaterVery LowThe large nonpolar tert-butyl group and the overall molecular structure will likely result in poor solubility in water.

Experimental Determination of Solubility

A systematic approach is crucial for the accurate determination of solubility. The following protocol outlines a reliable method for generating quantitative solubility data.

Materials and Equipment
  • This compound (high purity)

  • A range of organic solvents (analytical grade)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining solubility.

G cluster_0 Preparation cluster_1 Sample Processing cluster_2 Analysis A Prepare saturated solutions B Equilibrate at constant temperature A->B C Centrifuge to separate solid B->C D Filter supernatant C->D E Dilute sample D->E F Analyze by HPLC E->F G Quantify concentration F->G

Caption: Experimental workflow for solubility determination.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure saturation.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. It is advisable to perform a time-to-equilibrium study beforehand.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Centrifuge the vials to further separate the undissolved solid from the saturated solution.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a pre-warmed pipette to avoid precipitation due to temperature changes.

    • Filter the aliquot through a syringe filter compatible with the solvent to remove any remaining solid particles.

    • Accurately dilute the filtered solution with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification by HPLC:

    • Prepare a series of calibration standards of the compound in the same solvent.

    • Analyze the calibration standards and the diluted sample by HPLC.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

Data Presentation

The experimentally determined solubility data should be presented in a clear and concise table for easy comparison.

Solvent Temperature (°C) Solubility (mg/mL) Solubility (mol/L)
e.g., Acetonitrile25
e.g., Methanol25
e.g., Dichloromethane25
e.g., Toluene25
... (other solvents)25

Interpreting Solubility Data: A Deeper Dive

The quantitative data obtained from the experimental protocol can be further analyzed to gain a deeper understanding of the solute-solvent interactions.

Intermolecular Forces at Play

The following diagram illustrates the potential intermolecular interactions between this compound and different types of solvent molecules.

G cluster_solute This compound cluster_solvents Solvent Types Solute Target Molecule PolarProtic Polar Protic (e.g., Methanol) Solute->PolarProtic H-Bonding Dipole-Dipole PolarAprotic Polar Aprotic (e.g., DMSO) Solute->PolarAprotic Dipole-Dipole Nonpolar Nonpolar (e.g., Hexane) Solute->Nonpolar Van der Waals

Caption: Intermolecular forces in solution.

  • In Polar Protic Solvents: The primary interactions will be hydrogen bonding between the solvent's hydroxyl group and the nitrogen and oxygen atoms of the solute, along with dipole-dipole interactions.

  • In Polar Aprotic Solvents: Strong dipole-dipole interactions will dominate.

  • In Nonpolar Solvents: Only weak van der Waals forces will be present between the solute and solvent molecules.

By correlating the experimental solubility data with the types of intermolecular forces possible with each solvent, a comprehensive picture of the compound's solvation thermodynamics can be developed.

Conclusion

The solubility of this compound is a critical parameter that influences its utility in pharmaceutical research and development. A thorough understanding of its solubility profile in various organic solvents can be achieved through a combination of theoretical analysis based on molecular structure and rigorous experimental determination. The methodologies and insights provided in this guide offer a robust framework for researchers to accurately characterize this important compound and make informed decisions in their drug development endeavors.

References

  • Pyrazole - Solubility of Things. (n.d.).
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • Factors affecting solubility. (n.d.).
  • Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd.
  • Solubility of Organic Compounds. (2023, August 31).
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
  • Solubility of Organic Compounds. (n.d.). Chemistry Steps.
  • What Affects Solubility Of Organic Compounds? (2025, February 9). YouTube.
  • What are the factors that affect solubility? (2023, March 17). AAT Bioquest.
  • The Recent Development of the Pyrazoles : A Review. (2021, November 26). TSI Journals.
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020, October 24). International Journal of Pharmaceutical Sciences Review and Research.

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An In-depth Technical Guide to the ¹H NMR Spectrum of tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone analytical technique for this purpose. This guide provides a detailed analysis and interpretation of the ¹H NMR spectrum of tert-butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate, a substituted pyrazole derivative of interest in medicinal chemistry. The pyrazole scaffold is a privileged structure, appearing in numerous approved pharmaceuticals, and understanding its spectroscopic signatures is crucial for chemists in the field. This document will delve into the expected chemical shifts and signal multiplicities, grounded in the fundamental principles of NMR and supported by data from analogous structures.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, we must first analyze the molecular structure of this compound and identify the distinct proton environments.

Caption: Molecular structure of this compound highlighting the pyrazole core and its substituents.

The molecule possesses three distinct sets of protons that will give rise to signals in the ¹H NMR spectrum:

  • The tert-butyl protons of the Boc (tert-butyloxycarbonyl) protecting group.

  • The methyl protons at the C3 position of the pyrazole ring.

  • The single proton on the C5 position of the pyrazole ring.

Due to the substitution pattern, specifically the bromine atom at the C4 position, there are no adjacent protons to the C5-H or the 3-methyl group that would lead to spin-spin coupling. Consequently, all signals in the spectrum are expected to be singlets.

Predicted ¹H NMR Spectrum

Based on the analysis of structurally similar compounds and established chemical shift ranges, the predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ is summarized below.

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
tert-Butyl Protons (Boc)1.55 - 1.65Singlet9H
3-Methyl Protons2.20 - 2.40Singlet3H
C5-H Proton (Pyrazole)8.00 - 8.20Singlet1H

Detailed Signal Analysis

The tert-Butyl (Boc) Protons

The most prominent signal in the spectrum is expected from the nine equivalent protons of the tert-butyl group of the Boc protector. This signal characteristically appears as a sharp, intense singlet in the upfield region of the spectrum, typically between 1.4 and 1.6 ppm[1]. For the closely related compound, tert-butyl 4-bromo-1H-pyrazole-1-carboxylate, this signal is reported at 1.57 ppm, which strongly supports our prediction.[2] The electron-withdrawing nature of the adjacent carboxyl group deshields these protons relative to an unsubstituted alkane.

The 3-Methyl Protons

The three protons of the methyl group attached to the C3 position of the pyrazole ring are also equivalent and will appear as a singlet. The chemical shift of methyl groups on aromatic or heteroaromatic rings is influenced by the electronic environment of the ring. For pyrazole derivatives, a methyl group at the C3 position typically resonates in the range of 2.2 to 2.5 ppm. The electron-donating nature of the methyl group will slightly influence the electron density of the pyrazole ring.

The C5-H Pyrazole Proton

The sole proton on the pyrazole ring is attached to the C5 carbon. Protons on pyrazole rings generally appear in the downfield region of the spectrum, typically between 6.0 and 8.5 ppm, due to the aromatic nature of the ring system. The precise chemical shift is sensitive to the nature and position of other substituents. In the case of tert-butyl 4-bromo-1H-pyrazole-1-carboxylate, the C3-H and C5-H protons are observed at 7.94 and 8.54 ppm, respectively.[2] The presence of an electron-donating methyl group at the C3 position in our target molecule is expected to cause a slight upfield (shielding) shift for the C5-H proton compared to the unsubstituted analog. Therefore, a chemical shift in the range of 8.00 - 8.20 ppm is a reasonable prediction for the C5-H proton. The signal will be a singlet due to the absence of any vicinal protons.

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following protocol outlines the steps for preparing a sample of this compound and acquiring a high-quality ¹H NMR spectrum.

G start Start sample_prep Sample Preparation start->sample_prep dissolve Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃) sample_prep->dissolve add_standard Add internal standard (e.g., TMS) dissolve->add_standard transfer Transfer solution to a clean, dry NMR tube add_standard->transfer instrument_setup Instrument Setup transfer->instrument_setup insert_sample Insert NMR tube into the spectrometer instrument_setup->insert_sample lock_shim Lock and shim the magnetic field insert_sample->lock_shim acquisition_params Set Acquisition Parameters lock_shim->acquisition_params spectral_width Set appropriate spectral width (~12 ppm) acquisition_params->spectral_width pulse_program Select a standard 1D proton pulse program spectral_width->pulse_program scans Set number of scans (e.g., 16-64) pulse_program->scans acquisition Acquisition scans->acquisition acquire_fid Acquire the Free Induction Decay (FID) acquisition->acquire_fid processing Data Processing acquire_fid->processing fourier_transform Apply Fourier Transform to the FID processing->fourier_transform phase_correction Perform phase correction fourier_transform->phase_correction baseline_correction Apply baseline correction phase_correction->baseline_correction integration Integrate the signals baseline_correction->integration referencing Reference the spectrum to the internal standard (TMS at 0.00 ppm) integration->referencing analysis Spectral Analysis referencing->analysis assign_peaks Assign peaks to corresponding protons analysis->assign_peaks end End assign_peaks->end

Caption: Workflow for the acquisition and processing of the ¹H NMR spectrum.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

    • Set the appropriate acquisition parameters, including a spectral width of approximately 12 ppm, a sufficient number of scans for a good signal-to-noise ratio (typically 16 to 64), and a standard 1D proton pulse sequence.

    • Acquire the Free Induction Decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

    • Perform phase correction to ensure all peaks are in the absorptive mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Integrate the area under each peak to determine the relative number of protons.

    • Reference the chemical shift scale by setting the TMS signal to 0.00 ppm.

Data Interpretation and Structural Verification

The processed ¹H NMR spectrum should display three singlet signals with an integration ratio of approximately 9:3:1, corresponding to the tert-butyl, methyl, and pyrazole C5-H protons, respectively. The presence of these three signals in the predicted chemical shift regions and with the expected integration values provides strong evidence for the correct structure of this compound. The absence of any unexpected signals would indicate a high degree of purity.

Conclusion

The ¹H NMR spectrum of this compound is predicted to be simple and highly informative. The key diagnostic signals are the intense singlet for the tert-butyl group in the upfield region, a singlet for the C3-methyl group in the mid-field, and a singlet for the lone pyrazole proton in the downfield region. This in-depth guide provides the necessary framework for researchers and scientists to confidently identify and characterize this important heterocyclic building block, ensuring the integrity and success of their synthetic endeavors in drug development and beyond.

References

  • Kivekas, R., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2014(6), 54-71. Available at: [Link]

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A Technical Guide to tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate: Commercial Availability, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate, a key heterocyclic building block, has garnered significant attention in medicinal chemistry and drug discovery. Its unique structural features, including a reactive bromine atom and a Boc-protected pyrazole core, make it a versatile intermediate for the synthesis of complex molecular architectures with diverse pharmacological activities. This guide provides an in-depth overview of its commercial availability, a detailed synthesis protocol, its applications as a strategic building block in the development of therapeutic agents, and essential safety information. The pyrazole moiety is a well-established pharmacophore present in numerous approved drugs, and this particular derivative offers chemists a valuable tool for lead optimization and the exploration of novel chemical space.[1][2]

Commercial Availability

This compound (CAS No. 1021919-24-3) is readily available from a range of commercial suppliers specializing in research chemicals and building blocks for organic synthesis. The compound is typically offered in various quantities with purity levels suitable for research and development purposes. Below is a summary of representative suppliers and their offerings.

SupplierPurityAvailable Quantities
BLDpharm≥95%1g, 5g, 25g
Combi-Blocks≥97%100mg, 250mg, 1g, 5g
ChemUniverseCustomInquiry for details
Chemsrc≥98%1g, 5g, 10g, 100g

Chemical Properties and Characterization

PropertyValue
CAS Number 1021919-24-3
Molecular Formula C9H13BrN2O2
Molecular Weight 261.12 g/mol
Appearance Off-white to light yellow solid
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol.

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-protection of the precursor, 4-bromo-3-methyl-1H-pyrazole, with di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard procedure for installing a Boc protecting group on a nitrogen-containing heterocycle.

Experimental Protocol: Boc Protection of 4-bromo-3-methyl-1H-pyrazole

Materials:

  • 4-bromo-3-methyl-1H-pyrazole

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-3-methyl-1H-pyrazole (1.0 equivalent) in dichloromethane.

  • Addition of Reagents: To the stirred solution, add triethylamine (1.5 equivalents). Then, add a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Boc Protection: Add di-tert-butyl dicarbonate (1.2 equivalents) portion-wise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Chromatography: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure this compound.[4]

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification 4-bromo-3-methyl-1H-pyrazole 4-bromo-3-methyl-1H-pyrazole ReactionVessel Reaction in DCM or THF Room Temperature, Overnight 4-bromo-3-methyl-1H-pyrazole->ReactionVessel Boc2O Di-tert-butyl dicarbonate (Boc₂O) Boc2O->ReactionVessel Base Triethylamine / DIPEA Base->ReactionVessel Catalyst DMAP (catalytic) Catalyst->ReactionVessel Quench Quench with NaHCO₃ (aq) ReactionVessel->Quench Extraction Extraction with DCM Quench->Extraction Drying Dry over Na₂SO₄ Extraction->Drying Purification Silica Gel Chromatography Drying->Purification Product This compound Purification->Product

Caption: Synthetic workflow for the Boc protection of 4-bromo-3-methyl-1H-pyrazole.

Applications in Drug Discovery and Medicinal Chemistry

The strategic placement of the bromine atom and the Boc-protected nitrogen makes this compound a highly valuable building block in the synthesis of pharmaceutical agents. The bromine atom serves as a handle for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, allowing for the introduction of diverse substituents at the 4-position of the pyrazole ring. The Boc group provides a stable protecting group for the pyrazole nitrogen, which can be readily removed under acidic conditions when desired.[5][6]

As a Precursor for Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology.[7] The pyrazole scaffold is a common feature in many kinase inhibitors, often acting as a hinge-binding motif that mimics the adenine region of ATP.[5][8] The 4-position of the pyrazole ring is a key vector for substitution to achieve potency and selectivity. This compound can be utilized in the synthesis of kinase inhibitors by first performing a cross-coupling reaction at the 4-position, followed by deprotection of the Boc group and subsequent functionalization of the pyrazole nitrogen if necessary. For instance, Suzuki coupling with an appropriate boronic acid can introduce a desired aryl or heteroaryl group, which can then interact with specific residues in the kinase active site.

Kinase_Inhibitor_Synthesis StartingMaterial tert-Butyl 4-bromo-3-methyl- 1H-pyrazole-1-carboxylate Coupling Suzuki Coupling (Pd catalyst, base) StartingMaterial->Coupling BoronicAcid Aryl/Heteroaryl Boronic Acid BoronicAcid->Coupling Intermediate 4-Aryl/Heteroaryl Substituted Boc-Protected Pyrazole Coupling->Intermediate Deprotection Boc Deprotection (e.g., TFA in DCM) Intermediate->Deprotection FinalProduct Kinase Inhibitor Scaffold Deprotection->FinalProduct

Caption: General scheme for the use of the title compound in kinase inhibitor synthesis.

In the Synthesis of GPCR Modulators

G-protein coupled receptors (GPCRs) represent another major class of drug targets.[9][10][11] Pyrazole-containing compounds have been identified as potent and selective modulators of various GPCRs. For example, derivatives of 1-(1-benzothiophen-7-yl)-1H-pyrazole have been developed as GPR52 agonists.[12] The versatility of this compound allows for its incorporation into synthetic routes targeting novel GPCR ligands. The ability to introduce a wide range of substituents at the 4-position via cross-coupling reactions enables the fine-tuning of ligand-receptor interactions, which is crucial for achieving desired pharmacological profiles.

Safety and Handling

This compound should be handled by qualified professionals in a well-ventilated laboratory setting.[4] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[4] The toxicological properties of this compound have not been thoroughly investigated, and it should be handled with care.[4]

Conclusion

This compound is a commercially available and synthetically versatile building block with significant applications in drug discovery. Its utility in the synthesis of kinase inhibitors and GPCR modulators underscores its importance in medicinal chemistry. The straightforward synthesis and the ability to undergo various chemical transformations make it an invaluable tool for researchers aiming to develop novel therapeutic agents. As the demand for new and effective drugs continues to grow, the role of such well-designed building blocks in accelerating the drug discovery process will undoubtedly expand.

References

  • ChemUniverse. This compound. [Link]

  • Chemsrc. This compound. [Link]

  • Arkivoc. Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. [Link]

  • ACS Publications. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry. (2021-10-08). [Link]

  • ACS Publications. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. [Link]

  • PMC. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • PubMed. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018-01-12). [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • ResearchGate. Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. [Link]

  • ACD/Labs. t-Butyl group towers over other 1H resonances. [Link]

  • PubMed. Design and Synthesis of 1-(1-benzothiophen-7-yl)-1H-pyrazole, a Novel Series of G Protein-Coupled Receptor 52 (GPR52) Agonists. (2018-05-01). [Link]

  • PMC. Tools for GPCR drug discovery. [Link]

  • NCBI. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual. (2019-11-01). [Link]

  • PubMed. Illuminating the understudied GPCR-ome. [Link]

  • Arkivoc. Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. [Link]

  • Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • Green Chemistry. Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. (2020-05-06). [Link]

Sources

Navigating the Synthesis and Handling of tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Role of a Key Building Block in Modern Drug Discovery

In the landscape of modern medicinal chemistry, the pyrazole scaffold stands as a privileged heterocycle, integral to the development of a wide array of therapeutic agents. Its unique electronic properties and synthetic tractability have made it a cornerstone in the design of molecules targeting diverse biological pathways. Within this important class of compounds, tert-butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate has emerged as a particularly valuable and versatile building block. The presence of a bromine atom at the 4-position provides a reactive handle for a variety of cross-coupling reactions, enabling the introduction of molecular diversity. The tert-butoxycarbonyl (Boc) protecting group at the N1 position offers a crucial element of control, modulating the reactivity of the pyrazole ring and allowing for selective transformations. This guide, intended for researchers and professionals in the field of drug development, provides a comprehensive overview of the safe handling, synthesis, and key applications of this important synthetic intermediate.

I. Prudent Handling and Safety Protocols: A Chemist's Guide to this compound

While not classified as an acutely toxic substance, prudent handling of this compound is paramount to ensure laboratory safety and maintain the integrity of the compound. The following guidelines are based on a synthesis of information from various safety data sheets for this and structurally related compounds.

Personal Protective Equipment (PPE): The First Line of Defense

Proper PPE is non-negotiable when working with any chemical, including our target compound. The rationale behind each piece of equipment is to prevent exposure through the primary routes: dermal contact, inhalation, and ocular contact.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory. This is to prevent accidental splashes of the compound or solvents from causing eye irritation or injury.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. It is crucial to inspect gloves for any signs of degradation or perforation before use.

  • Protective Clothing: A standard laboratory coat is required to protect against incidental skin contact. For larger scale operations, a chemical-resistant apron may be advisable.

  • Respiratory Protection: Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood, to minimize the inhalation of any dust or vapors. If a fume hood is not available, a NIOSH-approved respirator may be necessary.

Storage and Stability: Preserving Integrity

The stability of this compound is largely dictated by the lability of the Boc protecting group. Understanding its reactivity is key to proper storage.

  • Storage Conditions: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It should be kept away from strong acids, bases, and oxidizing agents to prevent degradation.

  • Incompatibility:

    • Strong Acids: The Boc group is susceptible to cleavage under acidic conditions. Contact with strong acids will lead to the deprotection of the pyrazole nitrogen, yielding 4-bromo-3-methyl-1H-pyrazole.

    • Strong Bases: While generally more stable to basic conditions than acidic ones, prolonged exposure to strong bases can also lead to the cleavage of the Boc group.

    • Oxidizing Agents: Contact with strong oxidizing agents should be avoided to prevent unwanted reactions.

Spill and Emergency Procedures: Preparedness is Key

In the event of a spill or accidental exposure, a swift and informed response is critical.

  • Spill Cleanup: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact emergency services.

  • First Aid Measures:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

II. The Chemistry of a Versatile Intermediate: Synthesis and Reactivity

The synthetic utility of this compound lies in the strategic placement of its functional groups. The Boc group serves as a removable directing group, while the bromine atom is a versatile handle for carbon-carbon and carbon-heteroatom bond formation.

A Representative Synthetic Protocol

The synthesis of this compound can be achieved through a straightforward two-step process starting from 4-bromo-3-methyl-1H-pyrazole. The following protocol is a representative example synthesized from literature procedures for analogous compounds.

Step 1: N-Boc Protection of 4-bromo-3-methyl-1H-pyrazole

  • Rationale: The introduction of the Boc group protects the N1 position of the pyrazole ring, preventing its participation in subsequent reactions and often improving the solubility of the compound in organic solvents.

  • Procedure:

    • To a solution of 4-bromo-3-methyl-1H-pyrazole (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) is added triethylamine (1.5 eq).

    • The mixture is stirred at room temperature, and a solution of di-tert-butyl dicarbonate (Boc)₂O (1.2 eq) in the same solvent is added dropwise.

    • The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

    • Upon completion, the reaction mixture is washed with saturated aqueous sodium bicarbonate solution and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

    • Purification by column chromatography on silica gel affords pure this compound.

Key Reactions and Transformations

The true value of this building block is realized in its subsequent reactions, which allow for the elaboration of the pyrazole core.

A. Suzuki-Miyaura Cross-Coupling: Forging New Carbon-Carbon Bonds

The bromine atom at the 4-position is ideally situated for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide variety of aryl and heteroaryl substituents.

  • General Protocol:

    • In a reaction vessel, this compound (1.0 eq), an arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., Na₂CO₃ or K₃PO₄) are combined.

    • A suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water, is added.

    • The vessel is purged with an inert gas (e.g., argon or nitrogen) and heated to the desired temperature (typically 80-120 °C) until the reaction is complete as monitored by TLC or LC-MS.

    • After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water and brine.

    • The organic layer is dried, concentrated, and the crude product is purified by column chromatography.

B. Deprotection of the Boc Group: Unveiling the N-H Functionality

The ability to selectively remove the Boc group is crucial for further functionalization at the N1 position or to obtain the final N-unsubstituted pyrazole.

  • Acidic Cleavage:

    • Rationale: The tert-butyl carbamate is designed to be labile under acidic conditions, proceeding through a stable tert-butyl cation intermediate.

    • Procedure: The Boc-protected pyrazole is dissolved in a suitable solvent such as dichloromethane or dioxane, and a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) is added. The reaction is typically stirred at room temperature until deprotection is complete.

III. Data and Visualization

Physicochemical Properties
PropertyValue
Molecular Formula C₉H₁₃BrN₂O₂
Molecular Weight 261.12 g/mol
Appearance White to off-white solid
Solubility Soluble in most common organic solvents (e.g., dichloromethane, ethyl acetate, methanol)
Spectroscopic Data (Representative)
  • ¹H NMR (CDCl₃, 400 MHz): δ 8.05 (s, 1H, pyrazole-H), 2.35 (s, 3H, CH₃), 1.60 (s, 9H, C(CH₃)₃).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 148.5, 142.1, 138.5, 95.8, 85.2, 28.1, 11.9.

Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used.

Experimental Workflow Visualization

The following diagrams illustrate the key synthetic transformations discussed.

Synthesis_Workflow cluster_synthesis Synthesis cluster_reactions Key Reactions Start 4-bromo-3-methyl- 1H-pyrazole Boc_Protected tert-Butyl 4-bromo-3-methyl- 1H-pyrazole-1-carboxylate Start->Boc_Protected (Boc)₂O, Et₃N Coupled_Product 4-Aryl-3-methyl- 1H-pyrazole derivative Boc_Protected->Coupled_Product ArB(OH)₂, Pd catalyst, Base Deprotected_Product 4-bromo-3-methyl- 1H-pyrazole Boc_Protected->Deprotected_Product TFA or HCl

Caption: Synthetic pathway and key reactions of this compound.

IV. Conclusion: A Versatile Tool for the Modern Chemist

This compound represents a powerful and versatile tool in the arsenal of the medicinal chemist. Its strategic design allows for controlled and selective functionalization of the pyrazole core, enabling the rapid generation of diverse compound libraries for drug discovery programs. A thorough understanding of its safe handling, synthesis, and reactivity is essential for its effective and responsible use in the laboratory. By adhering to the principles of good laboratory practice and leveraging its synthetic potential, researchers can continue to unlock the therapeutic promise of novel pyrazole-based molecules.

V. References

  • Arkivoc. Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. [Online] Arkivoc 2014 (vi) 54-71. Available at: [Link]

  • Royal Society of Chemistry. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Online] Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Online] Available at: [Link]

Methodological & Application

Application Notes and Protocols: Suzuki Coupling with tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Pyrazoles

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds and commercial drugs. The ability to introduce diverse substituents onto the pyrazole ring is crucial for modulating pharmacological properties. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, offering a powerful and versatile method for forming carbon-carbon bonds.[1][2] This guide provides a detailed technical overview and practical protocols for the Suzuki coupling of tert-butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate, a key building block for the synthesis of 4-aryl-3-methyl-1H-pyrazoles.

The tert-butoxycarbonyl (Boc) protecting group on the pyrazole nitrogen serves a dual purpose: it modulates the electronic properties of the pyrazole ring and prevents potential side reactions at the N-H position. Understanding the nuances of coupling this specific substrate is essential for researchers aiming to construct complex molecular architectures for drug discovery and development.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound.[2] The catalytic cycle, illustrated below, involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3]

Suzuki_Coupling_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_complex R¹-Pd(II)L₂-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_R1R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R1R2 X⁻ leaves Boronate R²-B(OR)₃⁻ Boronate->Transmetalation Base Base (e.g., K₂CO₃) BoronicAcid R²-B(OH)₂ Base->BoronicAcid Activates BoronicAcid->Boronate RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Catalyst Regenerated Product R¹-R² RedElim->Product

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

1. Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound to form a Pd(II) complex.[3][4] The reactivity of the aryl halide is a key factor, with bromides generally being more reactive than chlorides.[3]

2. Transmetalation: This step involves the transfer of the organic group from the organoboron species to the palladium(II) complex.[4] A base is crucial for this step; it activates the boronic acid, forming a more nucleophilic boronate species, which facilitates the ligand exchange on the palladium center.[1][4][5][6]

3. Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired carbon-carbon bond and regenerating the catalytically active Pd(0) species, which re-enters the catalytic cycle.[3][4]

Key Experimental Parameters and Optimization

The success of the Suzuki coupling with this compound hinges on the careful selection and optimization of several key parameters.

ParameterCommon Choices & ConsiderationsRationale & Expert Insights
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a phosphine ligand (e.g., PPh₃, PCy₃, XPhos)The choice of catalyst and ligand is critical. For heteroaryl halides, catalysts with bulky, electron-rich phosphine ligands often provide better results by promoting oxidative addition and stabilizing the catalytic species.[7][8] Pd(PPh₃)₄ is a versatile and commonly used catalyst.[9][10]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaOHThe base activates the boronic acid for transmetalation.[1] Inorganic bases like carbonates and phosphates are generally effective.[1] The choice of base can significantly impact yield and reaction rate.[1]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DME/H₂O, THF/H₂OA mixture of an organic solvent and water is typically used. The organic solvent solubilizes the organic reactants and catalyst, while water dissolves the inorganic base.[11] The solvent can also influence catalyst stability and reactivity.[12][13][14]
Temperature 80-110 °CHigher temperatures are often required to drive the reaction to completion, particularly for less reactive substrates. Microwave irradiation can be employed to significantly reduce reaction times.[7][15]
Boronic Acid/Ester Arylboronic acids, Arylboronic acid pinacol estersBoronic acids are widely available, but boronic esters can offer improved stability and are less prone to protodeboronation, a common side reaction.[3]

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(PPh₃)₄ (0.03-0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)

  • 1,4-Dioxane

  • Deionized water

  • Nitrogen or Argon gas

  • Standard laboratory glassware, including a round-bottom flask and condenser

  • Magnetic stirrer and heating mantle

  • Ethyl acetate, brine, and anhydrous sodium sulfate for workup and purification

Suzuki_Workflow Start Start: Assemble Reactants Degas Degas Solvent Mixture (e.g., N₂ sparging) Start->Degas Reaction Heat Reaction Mixture (e.g., 90-100 °C under N₂) Degas->Reaction Monitor Monitor Reaction Progress (TLC or LC-MS) Reaction->Monitor Workup Aqueous Workup: Dilute with EtOAc, wash with H₂O and brine Monitor->Workup Reaction Complete Dry Dry Organic Layer (e.g., Na₂SO₄) Workup->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize End End: Isolated Product Characterize->End

Figure 2: Experimental workflow for the Suzuki coupling reaction.

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound, the arylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) to the flask via syringe.

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄, to the reaction mixture.

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[7]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.[2]

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-3-methyl-1H-pyrazole-1-carboxylate.

Post-Reaction Processing: Deprotection of the Boc Group

The Boc protecting group is typically stable under the basic conditions of the Suzuki coupling. Following the successful coupling, the Boc group can be removed to yield the free N-H pyrazole.

Standard Deprotection Conditions:

  • Acidic Cleavage: Treatment with an acid such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) at room temperature is a common and effective method for Boc deprotection.

  • Thermal Cleavage: In some cases, thermolytic removal of the Boc group can be achieved by heating the compound.[16]

It is important to note that for some N-Boc protected pyrazoles, deprotection can occur under basic conditions or in the presence of certain reducing agents like NaBH₄ in ethanol.[16][17] This should be considered if such reagents are used in subsequent synthetic steps.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently degassed solvents- Inappropriate base or solvent- Use a fresh batch of catalyst.- Ensure thorough degassing of solvents.- Screen different bases (e.g., Cs₂CO₃, K₃PO₄) and solvent systems.
Protodeboronation of Boronic Acid - Presence of excess water or acid- Prolonged reaction time at high temperature- Use anhydrous solvents where appropriate.- Minimize reaction time.- Consider using a boronic ester instead of a boronic acid.[3]
Homocoupling of Boronic Acid - Presence of oxygen- Maintain a strict inert atmosphere throughout the reaction.
Difficult Purification - Incomplete reaction- Formation of byproducts- Optimize reaction conditions to drive the reaction to completion.- Adjust the polarity of the eluent for column chromatography.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a robust and highly valuable transformation for the synthesis of diverse 4-aryl-3-methyl-1H-pyrazoles. By understanding the reaction mechanism and carefully optimizing the key experimental parameters—catalyst, base, solvent, and temperature—researchers can efficiently access a wide range of substituted pyrazole derivatives. These compounds serve as critical intermediates in the development of novel therapeutics and other functional materials. This guide provides a solid foundation for the successful application of this important synthetic methodology.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Gerokonstantis, D.-T. et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(8), 115-124. [Link]

  • Gerokonstantis, D.-T., Apostolidi, E., & Moutevelis-Minakakis, P. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Semantic Scholar. [Link]

  • Braga, A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(25), 9298–9307. [Link]

  • Semantic Scholar. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213. [Link]

  • Scott, J. P., & Sigman, M. S. (2017). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis, 7(10), 6844–6848. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Royal Society of Chemistry. Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • Cheng, H., Wu, Q.-Y., Han, F., & Yang, G.-F. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(5), 754-756. [Link]

  • SciSpace. (Open Access) Solvent effects in palladium catalysed cross-coupling reactions (2019) | James Sherwood | 237 Citations. [Link]

  • Macharia, J. M., Joshi, C., Izzo, J. A., Wambua, V., Kim, S., Hirschi, J. S., & Vetticatt, M. J. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • ResearchGate. Solvent effects in palladium catalysed cross-coupling reactions | Request PDF. [Link]

  • Gerokonstantis, D.-T. et al. (2020). (PDF) Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. [Link]

  • ResearchGate. Deprotection of different N-Boc-compounds | Download Table. [Link]

  • ResearchGate. Optimization of Suzuki‐Miyaura cross‐coupling reaction conditions. [Link]

  • Royal Society of Chemistry. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. [Link]

  • ResearchGate. Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. [Link]

  • ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1. a. [Link]

  • Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

  • ResearchGate. Two independent routes leading to Boc-protected pyrazoles 5 and 3. [Link]

  • MDPI. The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. [Link]

  • Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
  • Dove Press. Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. [Link]

  • ResearchGate. Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids. [Link]

  • Scott, J. P., & Sigman, M. S. (2014). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 5(11), 4436-4446. [Link]

  • MDPI. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Link]

  • Royal Society of Chemistry. 5.1.7. Selective Boc-Protection and Bromination of Pyrazoles | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]

  • Świątek, K., Utecht-Jarzyńska, G., & Jasiński, M. (2015). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 5(43), 34185-34191. [Link]

  • ResearchGate. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. [Link]

  • National Institutes of Health. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. [Link]

  • Royal Society of Chemistry. Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki– Miyaura cross-coupling reaction. [Link]

  • PubChemLite. 4-bromo-1-tert-butyl-3-methyl-1h-pyrazole-5-carboxylic acid. [Link]

  • PubChemLite. 4-bromo-1-tert-butyl-1h-pyrazole-3-carboxylic acid. [Link]

  • Chemsrc. This compound. [Link]

  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

Sources

Application Notes and Protocols for the Sonogashira Reaction Using tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyrazole Alkynylation in Drug Discovery

The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2][3] This powerful transformation, which couples terminal alkynes with aryl or vinyl halides, has seen extensive application in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its operational simplicity and functional group tolerance.[1][4]

The pyrazole motif is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to its ability to engage in a variety of non-covalent interactions and its metabolic stability. The alkynylation of the pyrazole core, specifically at the C4 position, introduces a rigid, linear linker, providing a powerful vector for chemists to explore chemical space, modulate pharmacokinetic properties, and construct more complex molecular architectures. This guide provides a detailed examination and robust protocol for the Sonogashira coupling of tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate , a versatile building block for drug development professionals.

Understanding the Mechanism: A Tale of Two Catalytic Cycles

The efficacy of the Sonogashira reaction hinges on the synergistic interplay of two catalytic cycles: a palladium cycle and a copper cycle.[5] While copper-free variants exist to mitigate the common side reaction of alkyne homocoupling (Glaser coupling), the classical copper co-catalyzed reaction remains widely used for its generally higher reaction rates.[1][6]

  • The Palladium Cycle: This cycle is responsible for the C-C bond formation. It begins with the oxidative addition of the aryl halide (our pyrazole bromide) to a Pd(0) species. This is often the rate-limiting step, particularly for less reactive bromides compared to iodides.[1][6] The resulting Pd(II) complex then undergoes transmetalation with a copper(I) acetylide species, furnished by the copper cycle. The final step is reductive elimination, which forms the desired alkynylated pyrazole product and regenerates the active Pd(0) catalyst.[5]

  • The Copper Cycle: The primary role of the copper(I) co-catalyst is to activate the terminal alkyne.[1][2] In the presence of a base (typically an amine), the terminal alkyne is deprotonated and coordinates with the copper(I) salt (e.g., CuI) to form a copper(I) acetylide.[7] This species is more nucleophilic than the parent alkyne and readily participates in the transmetalation step with the palladium complex.[5]

The choice of ligands on the palladium catalyst is critical, especially with N-heterocyclic substrates like pyrazoles.[8] Pyrazoles can coordinate to the palladium center, potentially inhibiting the catalytic cycle. The use of bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can promote the desired catalytic activity and prevent catalyst deactivation.[2][8]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-X (Complex B) Transmetalation Transmetalation PdII_Alkyne Ar-Pd(II)-C≡CR' RedElim Reductive Elimination Product Ar-C≡CR' ArX Ar-Br (Pyrazole) CuX Cu(I)X Cu_Acetylide Cu(I)-C≡CR' Alkyne H-C≡CR' Base Base caption Fig 1. Simplified Catalytic Cycles in Sonogashira Coupling.

Caption: Fig 1. Simplified Catalytic Cycles in Sonogashira Coupling.

Experimental Protocols

This section provides two detailed protocols for the Sonogashira coupling of this compound. Protocol A outlines a classical Pd/Cu co-catalyzed approach, while Protocol B describes a copper-free alternative, which is often preferred to minimize alkyne homocoupling.

Reagent & Equipment Checklist
Reagent/EquipmentPurposeNotes
This compoundAryl Halide SubstrateEnsure purity.
Terminal AlkyneCoupling PartnerPurify if necessary.
PdCl₂(PPh₃)₂ or Pd(PPh₃)₄Palladium CatalystStore under inert atmosphere.
Copper(I) Iodide (CuI)Co-catalyst (Protocol A)Use a fresh bottle; can degrade over time.
Triethylamine (Et₃N) or Diisopropylamine (DIPA)Base & Solvent (optional)Must be anhydrous and degassed. Distill if necessary.
Anhydrous Solvent (e.g., DMF, THF, Toluene)Reaction MediumDegas thoroughly before use.
Schlenk Flask or Sealed VialReaction VesselMust be flame-dried to remove moisture.
Inert Gas Supply (Argon or Nitrogen)Anaerobic AtmosphereCrucial to prevent catalyst decomposition and homocoupling.
Magnetic Stirrer & HotplateAgitation & Heating
TLC Plates / LC-MSReaction Monitoring
Protocol A: Classical Copper Co-Catalyzed Sonogashira Coupling

This protocol is a robust starting point for the coupling, leveraging the rate enhancement provided by the copper co-catalyst.[9]

Step-by-Step Methodology:

  • Vessel Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum and backfill with an inert gas (Argon or Nitrogen). Maintain a positive pressure of inert gas throughout the setup and reaction.

  • Reagent Addition: To the flask, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).

  • Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., DMF or a 3:1 mixture of Toluene:Triethylamine) via syringe. Then, add the amine base (e.g., Triethylamine, 2.5 eq) if not used as the primary solvent.

  • Degassing: Bubble the inert gas through the stirred solution for 15-20 minutes to ensure the mixture is thoroughly deoxygenated.

  • Alkyne Addition: Add the terminal alkyne (1.2 - 1.5 eq) dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature. Since aryl bromides are less reactive than iodides, gentle heating (e.g., 60-80 °C) may be required to drive the reaction to completion.[1][6] Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with water and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.

Protocol B: Copper-Free Sonogashira Coupling

This protocol is advantageous for minimizing the formation of alkyne homodimers (Glaser coupling), which is a common side reaction in copper-catalyzed systems.[6][8] It may require a more active palladium catalyst system or slightly higher temperatures.

Step-by-Step Methodology:

  • Vessel Preparation: Follow Step 1 from Protocol A.

  • Reagent Addition: In a glovebox or under a positive flow of inert gas, add this compound (1.0 eq) and a suitable palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or a pre-catalyst like [DTBNpP]Pd(crotyl)Cl (0.025 eq) to the flask.[8]

  • Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., THF or DMSO) followed by the amine base (e.g., Triethylamine or Diisopropylamine, 3.0 eq).[8]

  • Alkyne Addition: Add the terminal alkyne (1.5 eq) to the mixture.

  • Reaction: Seal the vessel and stir the mixture. The reaction may proceed at room temperature but often requires heating (e.g., 80-100 °C) for aryl bromides.[10] Monitor progress by TLC or LC-MS.

  • Work-up: Once complete, cool the mixture and dilute with an organic solvent (e.g., ethyl acetate). Wash with saturated aqueous NH₄Cl solution and then with brine.[8]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Caption: Fig 2. General Experimental Workflow for Sonogashira Coupling.

Troubleshooting and Optimization

Even with robust protocols, challenges can arise. The following table outlines common issues and evidence-based solutions.

Issue ObservedPotential Cause(s)Recommended Action(s)
Low or No Conversion 1. Inactive catalyst (Pd or Cu).2. Poor quality reagents (wet/oxidized solvent/base).3. Insufficient temperature for aryl bromide activation.4. Pyrazole coordinating to Pd, inhibiting catalysis.1. Use fresh, high-quality catalysts.[6]2. Ensure all reagents and solvents are anhydrous and thoroughly degassed.[6][8]3. Incrementally increase the reaction temperature (e.g., to 80-110 °C).[8][10]4. Screen different ligands (e.g., bulky phosphines like XPhos or NHC ligands).[8][11]
Significant Alkyne Homocoupling 1. Presence of oxygen.2. Copper(I) co-catalyst promoting Glaser coupling.1. Improve inert gas technique (e.g., use freeze-pump-thaw cycles for degassing).[8]2. Switch to a copper-free protocol (Protocol B).[6]3. Add the alkyne slowly to the reaction mixture via syringe pump to keep its concentration low.[8]
Formation of Palladium Black Catalyst decomposition.1. Ensure rigorous exclusion of air.2. Use fresh, high-purity reagents and solvents.[6]3. Consider a different solvent; THF has been anecdotally linked to this issue.[6][12]
Hydrodehalogenation of Starting Material Protonolysis of the Ar-Pd-X intermediate.1. Ensure the use of a dry, aprotic solvent.2. If possible, lower the reaction temperature and extend the reaction time.[8]

Conclusion

The Sonogashira reaction is a highly reliable and versatile tool for the alkynylation of heterocyclic systems. When applied to this compound, careful consideration of the reaction conditions—particularly the choice between a classical or copper-free protocol, the quality of reagents, and the exclusion of oxygen—is paramount for success. The protocols and troubleshooting guide provided herein offer a comprehensive framework for researchers, scientists, and drug development professionals to effectively utilize this key transformation in the synthesis of novel pyrazole-containing compounds.

References

  • Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]

  • Sonogashira coupling - Wikipedia. [Link]

  • Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. Synthetic Communications, 41(4). [Link]

  • Mechanistic Aspects of the Sonogashira Reaction. In Synthetic Methods in Drug Discovery. The Royal Society of Chemistry. [Link]

  • Pyrazole Synthesis via a Cascade Sonogashira Coupling/Cyclization from N-Propargyl Sulfonylhydrazones - ResearchGate. [Link]

  • Full article: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. [Link]

  • Sonogashira Coupling - Organic Synthesis. [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing. [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]

  • Optimization of the Sonogashira coupling of 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole - ResearchGate. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview - PMC - NIH. [Link]

  • Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion | Organometallics - ACS Publications. [Link]

  • Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction | Request PDF. [Link]

  • Screening different bases and solvents in the nickel- catalysed Sonogashira reaction - ResearchGate. [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. [Link]

  • Sonogashira troubleshooting help needed : r/Chempros - Reddit. [Link]

  • Sonogashira cross-coupling reactions with heteroaryl halides in the presence of a tetraphosphine–palladium catalyst - ElectronicsAndBooks. [Link]

  • Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit. [Link]

Sources

Application Notes and Protocols: Regioselective C5-Lithiation of tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate for the Synthesis of Functionalized Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the regioselective lithiation of tert-butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate. We will explore the underlying mechanistic principles that govern the regioselectivity of this transformation, favoring C5-deprotonation over halogen-lithium exchange. Detailed, field-proven protocols for the generation of the C5-lithiated pyrazole intermediate and its subsequent trapping with various electrophiles are presented. This guide is intended for researchers, scientists, and professionals in drug development seeking to utilize functionalized pyrazoles as versatile building blocks in organic synthesis.

Introduction: The Significance of Functionalized Pyrazoles

The pyrazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals and agrochemicals. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it an attractive pharmacophore. The targeted functionalization of the pyrazole ring is therefore of paramount importance for the development of novel bioactive molecules.

This application note focuses on the lithiation of this compound, a versatile starting material for the introduction of diverse functionalities at the C5 position. The interplay between the directing effect of the N-Boc protecting group and the presence of a bromine atom at the C4 position presents an interesting case of regioselectivity in organolithium chemistry.

Mechanistic Rationale: Directed ortho-Metalation (DoM) vs. Halogen-Lithium Exchange

The lithiation of an aromatic or heteroaromatic system bearing a halogen atom can, in principle, proceed via two distinct pathways: direct deprotonation of an acidic C-H bond or a halogen-lithium exchange. In the case of this compound, the two potential sites for lithiation are the C5-proton and the C4-bromine.

The tert-butoxycarbonyl (Boc) group at the N1 position serves as a powerful directing metalation group (DMG)[1]. The Lewis basic carbonyl oxygen of the Boc group can coordinate to the Lewis acidic lithium atom of an organolithium reagent, such as n-butyllithium (n-BuLi). This coordination brings the base into close proximity to the adjacent C5-proton, facilitating its abstraction. This phenomenon, known as Directed ortho-Metalation (DoM), is a well-established strategy for regioselective functionalization of aromatic and heteroaromatic compounds[1][2].

Alternatively, a halogen-lithium exchange reaction could occur at the C4 position. This reaction is typically very fast, especially with organolithium reagents, and is driven by the formation of a more stable organolithium species[3].

However, for N-substituted pyrazoles, literature precedents strongly suggest that directed deprotonation at the C5 position is the favored pathway. For instance, the lithiation of 4-bromo-1-phenylsulphonylpyrazole with phenyl-lithium results in regioselective metalation at the C5 position[4]. Similarly, under thermodynamically controlled conditions, 1-methylpyrazole is lithiated at the C5 position[5]. The strong directing ability of the N-substituent, in this case, the Boc group, kinetically favors the abstraction of the C5 proton over the halogen-lithium exchange at C4.

The proposed mechanism is depicted below:

Caption: Proposed mechanism for C5-lithiation and electrophilic quench.

Experimental Protocols

3.1. General Considerations and Safety Precautions

Organolithium reagents such as n-butyllithium are highly pyrophoric and react violently with water and protic solvents. All reactions must be conducted under a dry, inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and oven-dried glassware. Appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety glasses, and gloves, must be worn at all times. It is highly recommended to have a dry chemical (Class D) fire extinguisher readily accessible.

3.2. Materials and Reagents

ReagentPurity/GradeSupplier
This compound>98%Commercial Source
n-Butyllithium (n-BuLi) in hexanes (2.5 M)Reagent GradeCommercial Source
Anhydrous Tetrahydrofuran (THF)>99.9%Commercial Source
Electrophile (e.g., DMF, Iodomethane, TMSCl)Reagent GradeCommercial Source
Saturated aqueous ammonium chloride (NH₄Cl)Reagent Grade-
Diethyl etherACS Grade-
Brine--
Anhydrous magnesium sulfate (MgSO₄)--

3.3. Protocol for C5-Lithiation and Electrophilic Quench

The following protocol describes a general procedure for the C5-lithiation of this compound and subsequent trapping with an electrophile.

Experimental Workflow Diagram

G start Start dissolve Dissolve pyrazole in anhydrous THF under Argon start->dissolve cool Cool to -78 °C (Dry ice/acetone bath) dissolve->cool add_nBuLi Add n-BuLi dropwise (1.1 eq.) cool->add_nBuLi stir Stir at -78 °C for 1 hour add_nBuLi->stir add_electrophile Add electrophile (1.2 eq.) dropwise at -78 °C stir->add_electrophile warm Allow to warm to room temperature add_electrophile->warm quench Quench with saturated aqueous NH4Cl warm->quench extract Extract with diethyl ether (3x) quench->extract wash Wash combined organic layers with brine extract->wash dry Dry over anhydrous MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify end End purify->end

Caption: Step-by-step workflow for the lithiation and electrophilic quench.

Step-by-Step Procedure:

  • To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add this compound (1.0 eq.).

  • Add anhydrous tetrahydrofuran (THF) (approximately 0.1 M concentration of the substrate).

  • Cool the resulting solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq., 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour. The formation of the lithiated species may be indicated by a color change.

  • Slowly add the desired electrophile (1.2 eq.) dropwise to the reaction mixture at -78 °C.

  • After the addition of the electrophile, continue stirring at -78 °C for an additional 1-2 hours.

  • Remove the cooling bath and allow the reaction mixture to warm to room temperature over 1-2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

3.4. Examples of Electrophilic Quenching

The C5-lithiated pyrazole is a versatile intermediate that can react with a variety of electrophiles to introduce different functional groups.

ElectrophileFunctional Group IntroducedExpected Product
N,N-Dimethylformamide (DMF)Aldehyde (-CHO)tert-Butyl 4-bromo-5-formyl-3-methyl-1H-pyrazole-1-carboxylate
Iodomethane (CH₃I)Methyl (-CH₃)tert-Butyl 4-bromo-3,5-dimethyl-1H-pyrazole-1-carboxylate
Trimethylsilyl chloride (TMSCl)Trimethylsilyl (-Si(CH₃)₃)tert-Butyl 4-bromo-3-methyl-5-(trimethylsilyl)-1H-pyrazole-1-carboxylate
Iodine (I₂)Iodo (-I)tert-Butyl 4-bromo-5-iodo-3-methyl-1H-pyrazole-1-carboxylate

Characterization and Data Analysis

The successful synthesis of the C5-functionalized pyrazole can be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). For example, in the ¹H NMR spectrum of the starting material, a singlet corresponding to the C5-proton is expected. Upon successful lithiation and quenching, this singlet will be absent, and new signals corresponding to the introduced functional group will appear.

Troubleshooting and Optimization

  • Low Yield:

    • Ensure all reagents and solvents are strictly anhydrous.

    • Titrate the n-butyllithium solution to determine its exact concentration.

    • Optimize the reaction time for both the lithiation and the electrophilic quench steps.

  • Incomplete Reaction:

    • Consider using a slight excess of the organolithium reagent (e.g., 1.2 eq.).

    • Increase the reaction time at -78 °C.

  • Side Product Formation:

    • Maintain a low reaction temperature throughout the addition of the organolithium reagent and the electrophile.

    • If halogen-lithium exchange is observed as a side reaction, consider using a less reactive organolithium base such as lithium diisopropylamide (LDA).

Conclusion

The lithiation of this compound provides a reliable and regioselective method for the synthesis of C5-functionalized pyrazoles. The reaction proceeds via a Directed ortho-Metalation mechanism, where the N-Boc group directs the deprotonation to the adjacent C5 position. The resulting lithiated intermediate can be trapped with a wide range of electrophiles, offering a versatile entry point to a diverse library of substituted pyrazole building blocks for applications in drug discovery and materials science.

References

  • Heinisch, G., Holzer, W., & Pock, S. (1990). Pyrazole chemistry. Part 4. Directed lithiation of 4-bromo-1-phenyl-sulphonylpyrazole: a convenient approach to vicinally disubstituted pyrazoles. Journal of the Chemical Society, Perkin Transactions 1, 1829-1834. [Link]

  • Balle, T., Begtrup, M., Jaroszewski, J. W., Liljefors, T., & Norrby, P. O. (2006). Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study. Organic & Biomolecular Chemistry, 4(7), 1261-1267. [Link]

  • Snieckus, V. (1990). Directed ortho metalation. Toluene-α-sulfonamides and related ortho-substituted aromatic compounds. Chemical Reviews, 90(6), 879-933. [Link]

  • Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon.
  • Gilman, H., & Bebb, R. L. (1939). Relative Reactivities of Organometallic Compounds. XIII. Metalation. Journal of the American Chemical Society, 61(1), 109-112. [Link]

  • Wittig, G., & Fuhrmann, G. (1940). Über das Verhalten des Anisols gegen Phenyl-lithium (4. Mitteil. über die Austauschbarkeit von Wasserstoff gegen Lithium). Berichte der deutschen chemischen Gesellschaft (A and B Series), 73(11), 1197-1210. [Link]

  • Bailey, W. F., & Punzalan, E. R. (1990). The stereochemistry of the lithium-iodine exchange reaction. The Journal of Organic Chemistry, 55(18), 5404-5406. [Link]

  • Parham, W. E., & Bradsher, C. K. (1982). Aromatic organolithium reagents. Syntheses involving metalation and halogen-metal exchange. Accounts of Chemical Research, 15(10), 300-305. [Link]

  • Baran, P. S. (2010). Directed Metalation: A Survival Guide. Baran Lab, The Scripps Research Institute. [Link]

  • American Chemical Society. (n.d.). Lithiation Reaction. ACS. [Link]

  • Wikipedia. (2024). n-Butyllithium. [Link]

  • Wikipedia. (2024). Directed ortho metalation. [Link]

  • Wikipedia. (2024). Metal–halogen exchange. [Link]

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Application Notes and Protocols for tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyrazole Scaffold

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] Its five-membered heterocyclic structure, with two adjacent nitrogen atoms, offers a unique combination of chemical stability, synthetic versatility, and the capacity for diverse molecular interactions. Pyrazole-containing molecules exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[3][4] A significant number of FDA-approved drugs, particularly protein kinase inhibitors, incorporate the pyrazole motif, highlighting its importance in targeted therapies.[5][6] Kinase inhibitors containing a pyrazole ring, such as Crizotinib, Ruxolitinib, and Encorafenib, have demonstrated clinical success in treating various cancers.[6]

This guide focuses on a key building block for accessing this valuable chemical space: tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate (CAS 1021919-24-3). The strategic placement of the bromine atom at the 4-position, a methyl group at the 3-position, and the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom makes this reagent a highly versatile intermediate for the synthesis of complex, polysubstituted pyrazoles. The Boc group provides temporary protection of the pyrazole nitrogen, preventing unwanted side reactions and allowing for selective functionalization, while the bromo substituent serves as a reactive handle for palladium-catalyzed cross-coupling reactions.

These application notes provide a comprehensive overview of the synthesis and utility of this key intermediate, with detailed, field-proven protocols for its application in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions—two of the most powerful C-C and C-N bond-forming reactions in contemporary drug discovery.

Physicochemical Properties & Handling

A thorough understanding of the physicochemical properties of a reagent is critical for its effective and safe use in the laboratory.

PropertyValueReference
CAS Number 1021919-24-3[1]
Molecular Formula C₉H₁₃BrN₂O₂[7]
Molecular Weight 261.12 g/mol N/A
Appearance Off-white to white solidN/A
Storage Store refrigerated. Keep container tightly closed in a dry and well-ventilated place.[7]

Safety & Handling:

  • Avoid contact with skin and eyes.

  • Avoid inhalation of vapor or mist.

  • Keep away from sources of ignition.

  • For detailed safety information, consult the Safety Data Sheet (SDS).[7]

Synthesis of this compound

The synthesis of the title compound is typically achieved in a two-step sequence starting from the commercially available 4-bromo-3-methyl-1H-pyrazole. The first step involves the protection of the pyrazole nitrogen with a tert-butoxycarbonyl (Boc) group.

Protocol 1: Boc Protection of 4-bromo-3-methyl-1H-pyrazole

This protocol is adapted from general procedures for the Boc protection of N-heterocycles.[5]

Reaction Scheme:

Materials:

  • 4-bromo-3-methyl-1H-pyrazole

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • To a solution of 4-bromo-3-methyl-1H-pyrazole (1.0 equiv.) in anhydrous dichloromethane, add triethylamine (1.5 equiv.).

  • Stir the solution at room temperature and add di-tert-butyl dicarbonate (1.2 equiv.) portion-wise.

  • Allow the reaction mixture to stir at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of NaHCO₃, followed by deionized water.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • The product can be purified by column chromatography on silica gel if necessary.

Rationale: The Boc group is introduced to protect the acidic N-H proton of the pyrazole. This prevents its interference in subsequent base-mediated cross-coupling reactions and can improve the solubility of the pyrazole intermediate in organic solvents. Triethylamine acts as a base to deprotonate the pyrazole, facilitating its reaction with the electrophilic di-tert-butyl dicarbonate.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the 4-position of the pyrazole ring is a prime site for functionalization via palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of aryl, heteroaryl, and amino substituents, which are crucial for building the molecular complexity required for potent and selective kinase inhibitors.

Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds.[8][9] In the context of our target molecule, it enables the synthesis of 4-aryl- and 4-heteroaryl-3-methyl-1H-pyrazole derivatives.

Experimental Workflow for Suzuki-Miyaura Coupling:

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This protocol is based on established conditions for the Suzuki coupling of bromo-N-Boc-heterocycles.[4]

Reaction Scheme:

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.)

  • Solvent (e.g., 1,4-Dioxane/Water mixture)

  • Schlenk tube or microwave vial

  • Magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a Schlenk tube, add this compound, the arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the tube with an inert gas (repeat three times).

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.

Rationale: The palladium(0) catalyst undergoes oxidative addition into the C-Br bond of the pyrazole. The arylboronic acid, activated by the base, then undergoes transmetalation with the palladium complex. Reductive elimination from the resulting diorganopalladium(II) species yields the desired C-C coupled product and regenerates the active palladium(0) catalyst. The choice of ligand on the palladium catalyst can be crucial for achieving high yields, especially with sterically hindered coupling partners.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[10][11] This reaction allows for the introduction of a diverse range of primary and secondary amines at the 4-position of the pyrazole core, a key structural feature in many kinase inhibitors.

Catalytic Cycle of Buchwald-Hartwig Amination:

Buchwald_Hartwig_Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Complex Oxidative Addition Complex Pd(0)L_n->Oxidative Addition Complex Ar-Br Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R₂NH Palladium Amido Complex Palladium Amido Complex Amine Coordination->Palladium Amido Complex -HBr (Base) Palladium Amido Complex->Pd(0)L_n Reductive Elimination (Product: Ar-NR₂)

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol 3: Buchwald-Hartwig Amination of this compound

This protocol is adapted from methodologies developed for the amination of other challenging heteroaryl bromides.[10][12]

Reaction Scheme:

Materials:

  • This compound (1.0 equiv.)

  • Amine (1.2 equiv.)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOt-Bu or K₃PO₄, 1.4 equiv.)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Glovebox or Schlenk line for handling air-sensitive reagents

Procedure:

  • In a glovebox, add the palladium precatalyst, ligand, and base to a dry reaction vessel.

  • Add the this compound and the amine.

  • Add the anhydrous solvent and seal the vessel.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Rationale: The combination of a palladium source and a sterically hindered, electron-rich phosphine ligand is crucial for the efficient amination of electron-rich heteroaryl halides like our target molecule. The strong base deprotonates the amine, facilitating its coordination to the palladium center and subsequent reductive elimination to form the C-N bond.

Case Study: Application in Kinase Inhibitor Synthesis

The functionalized pyrazoles synthesized from this compound are valuable intermediates in the synthesis of kinase inhibitors. For instance, the 4-amino pyrazole moiety is a key pharmacophore in a number of inhibitors targeting kinases such as the PCTAIRE family.[13]

A plausible synthetic route towards a hypothetical kinase inhibitor scaffold is outlined below:

  • Suzuki Coupling: React this compound with a suitable heteroaryl boronic acid (e.g., a pyrimidine boronic ester) to install a key recognition element for the kinase hinge region.

  • Boc Deprotection: Remove the Boc protecting group under acidic conditions (e.g., with trifluoroacetic acid in DCM) to reveal the N-H of the pyrazole, which can act as a crucial hydrogen bond donor.

  • Further Functionalization: The newly installed heteroaryl group or the pyrazole N-H can be further elaborated to complete the synthesis of the final kinase inhibitor.

This modular approach allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies, a critical step in the optimization of lead compounds in drug discovery.

Conclusion

This compound is a strategically designed and highly versatile building block for medicinal chemistry. Its pre-installed functional handles—a Boc-protected nitrogen and a reactive bromine atom—enable controlled and regioselective elaboration of the pyrazole core. The detailed protocols provided herein for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions serve as a practical guide for researchers and drug development professionals to efficiently access a wide range of polysubstituted pyrazoles. The application of this intermediate in the synthesis of kinase inhibitors and other biologically active molecules underscores its significant potential in accelerating the discovery of novel therapeutics.

References

  • Žukauskaitė, A., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2014(vi), 54-71.
  • Lage, H., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5359.
  • Foks, H., et al. (2005).
  • Aroso, R. T., et al. (2021). Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition. Molecules, 26(6), 1735.
  • Combi-Blocks, Inc. (2023). Safety Data Sheet: 1-Boc-4-Bromo-3-methylpyrazole.
  • Suzhou Kangrun Pharmaceuticals Inc. (2020). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • Buchwald, S. L., & Hartwig, J. F. (2010).
  • Kubbutat, M. H. G., et al. (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Journal of Medicinal Chemistry, 64(15), 11385-11413.
  • LookChem. 936250-20-3 3-Methyl-4-(4,4,5,5-tetramethyl-[1][5][6]dioxaborolan-2-yl)-1H-pyrazole. Available from: [Link]

  • Pyrazolyl quinoxaline kinase inhibitors. (2014).
  • The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery. (n.d.). BenchChem.
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  • Denmark, S. E., & Regens, C. S. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and Their Salts: Practical Alternatives to Organoboranes and Organostannanes. Accounts of Chemical Research, 41(11), 1486-1499.
  • Martins, P., et al. (2021). Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles. RSC Advances, 11(16), 9345-9353.
  • Jurgens, T. M. (2024). Exploring Novel Synthetic Routes in Medicinal Chemistry. Medicinal Chemistry: An Indian Journal, 14(724).
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  • WuXi AppTec. (2022). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • Kashani, S. K., & Jessiman, J. E. (2021).
  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • Fesik, S. W. (2005). Promoting protein-protein interactions as a therapeutic strategy. Nature Reviews Drug Discovery, 4(12), 1020-1030.
  • Guerlavais, V., et al. (2012). Pyrazolyl quinoxaline kinase inhibitors.
  • Zheng, P., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252(2), 022085.
  • Hasabelnaby, S., et al. (2012). Synthesis, Chemical and Enzymatic Hydrolysis, and Aqueous Solubility of Amino Acid Ester Prodrugs of 3-Carboranyl Thymidine Analogues for Boron Neutron Capture Therapy of Brain Tumors. Molecules, 17(8), 8868-8887.
  • Florida State University. (2018). Breakthrough synthesis strategy could open door to new medicinal compounds. ScienceDaily.

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Application Notes & Protocols: tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate is a strategically important heterocyclic building block in modern medicinal chemistry. Its structure, featuring a pyrazole core, is a privileged scaffold found in numerous biologically active compounds, particularly as inhibitors of protein kinases.[1][2][3][4] This guide provides an in-depth look at the compound's properties, its strategic applications in drug discovery, and detailed protocols for its key synthetic transformations.

The molecule's utility is derived from three key structural features:

  • The Pyrazole Core: A five-membered aromatic heterocycle that acts as a versatile scaffold, capable of engaging in critical hydrogen bonding interactions within enzyme active sites.[1]

  • The C4-Bromine Atom: Serves as a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse aryl, heteroaryl, or alkyl substituents to build molecular complexity.

  • The N1-Boc Group: A robust tert-butoxycarbonyl protecting group that ensures regioselectivity in subsequent reactions and can be removed under specific conditions to allow for further functionalization at the pyrazole nitrogen.[5][6][7]

These features make it an ideal starting material for constructing libraries of potential drug candidates, particularly for targeting enzyme families like kinases, which are implicated in diseases such as cancer and inflammatory disorders.[1][4][8]

Physicochemical Properties & Handling
PropertyValue
CAS Number 1021919-24-3
Molecular Formula C₉H₁₃BrN₂O₂
Molecular Weight 261.12 g/mol
Appearance Off-white to white solid
Melting Point Data not consistently available; typically a low-melting solid
Solubility Soluble in dichloromethane, ethyl acetate, THF, dioxane, and DMF

Safety & Handling:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle in a well-ventilated area or a chemical fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a cool, dry place away from incompatible materials.

Section 1: The Strategic Role in Medicinal Chemistry

The design of small-molecule inhibitors often relies on building a core scaffold that can be systematically decorated with various functional groups to optimize potency, selectivity, and pharmacokinetic properties. This compound is engineered for this exact purpose.

  • The Power of the Pyrazole Scaffold: Pyrazole-based compounds are well-represented in approved drugs and clinical candidates. Their ability to act as bioisosteres for other aromatic rings and their capacity for forming multiple, specific interactions with protein targets make them highly valuable. The N-H donors and the lone pair on the second nitrogen atom are key features for binding to the hinge region of many protein kinases.[1]

  • The Boc Protecting Group - A Gateway to Regioselectivity: The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group widely used in organic synthesis.[6] Its presence on the N1 position of the pyrazole ring serves two primary functions:

    • It prevents unwanted side reactions at this nitrogen during cross-coupling at the C4 position.

    • It can be selectively removed later in the synthetic sequence, often using acidic conditions (like trifluoroacetic acid) or milder, more selective methods if other acid-sensitive groups are present, to reveal a secondary amine for further derivatization.[5][6][7][9]

  • The C4-Bromine - A Linchpin for Cross-Coupling: The bromine atom at the C4 position is the key reactive site for building molecular diversity. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, which are among the most powerful C-C and C-N bond-forming reactions in modern organic synthesis.[10][11] This allows for the precise and predictable installation of a wide range of substituents, which is fundamental to structure-activity relationship (SAR) studies.

Logical Flow of Synthetic Application

A tert-Butyl 4-bromo-3-methyl- 1H-pyrazole-1-carboxylate (Starting Material) B Palladium-Catalyzed Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) A->B C Functionalized N-Boc Pyrazole (Intermediate) B->C D Boc Deprotection (Acid-mediated) C->D G Final Bioactive Molecule (e.g., Kinase Inhibitor) C->G Direct Use E NH-Pyrazole Core D->E F Further Functionalization (Alkylation, Acylation, etc.) E->F F->G

Caption: Synthetic utility workflow from the starting intermediate to a final bioactive compound.

Section 2: Key Synthetic Transformations & Protocols

The true power of this intermediate is realized through its application in robust and versatile cross-coupling reactions. Below are detailed protocols for two of the most common and impactful transformations: the Suzuki-Miyaura Coupling for C-C bond formation and the Buchwald-Hartwig Amination for C-N bond formation.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the formation of a carbon-carbon bond between the pyrazole core and an aryl or heteroaryl group via an organoboron reagent.[10][11][12] This is a critical step in the synthesis of many kinase inhibitors that feature a biaryl structure.[13]

General Reaction Scheme

cluster_0 struct1 Start: Pyrazole-Br plus + struct2 Coupling Partner: R-B(OH)₂ arrow Pd Catalyst, Base Solvent, Heat struct3 Product: Pyrazole-R

Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Synthesis of tert-Butyl 4-(4-methoxyphenyl)-3-methyl-1H-pyrazole-1-carboxylate

This protocol provides a representative example of a Suzuki coupling reaction.[13][14]

Materials:

  • This compound (1.0 mmol, 261 mg)

  • 4-Methoxyphenylboronic acid (1.2 mmol, 182 mg)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 mmol, 37 mg)

  • Sodium carbonate (Na₂CO₃) (2.0 mmol, 212 mg)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • To a clean, dry Schlenk flask, add this compound, 4-methoxyphenylboronic acid, Pd(dppf)Cl₂, and sodium carbonate.

  • Seal the flask with a rubber septum.

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Using a syringe, add the 1,4-dioxane and water.

  • Place the flask in a preheated oil bath at 90 °C.

  • Stir the reaction mixture vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and wash it with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of 10-30% ethyl acetate in hexanes) to yield the pure product.

Expected Results:

  • Yield: Typically 75-95%.

  • Appearance: White to off-white solid.

  • Characterization: Confirm structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the premier method for forming carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals.[15][16] This reaction allows for the coupling of the pyrazole bromide with a wide variety of primary and secondary amines.[17][18][19]

General Reaction Scheme

cluster_0 struct1 Start: Pyrazole-Br plus + struct2 Coupling Partner: R¹R²NH arrow Pd Catalyst, Ligand, Base, Solvent, Heat struct3 Product: Pyrazole-NR¹R²

Caption: General scheme for the Buchwald-Hartwig C-N coupling reaction.

Detailed Protocol: Synthesis of tert-Butyl 3-methyl-4-(phenylamino)-1H-pyrazole-1-carboxylate

Materials:

  • This compound (1.0 mmol, 261 mg)

  • Aniline (1.2 mmol, 110 µL)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 18 mg)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 19 mg)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)

  • Anhydrous Toluene (5 mL)

Procedure:

  • Glovebox Recommended: Set up the reaction in an inert atmosphere glovebox if possible. If not, use standard Schlenk line techniques.

  • To a dry Schlenk flask, add the palladium catalyst (Pd₂(dba)₃), the ligand (XPhos), and sodium tert-butoxide.

  • Add the this compound.

  • Seal the flask, remove from the glovebox (if used), and place under a positive pressure of inert gas.

  • Add anhydrous toluene, followed by the aniline via syringe.

  • Place the flask in a preheated oil bath at 100 °C.

  • Stir vigorously for 6-18 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify via silica gel chromatography (e.g., using a gradient of 5-25% ethyl acetate in hexanes).

Troubleshooting Common Issues
IssuePossible Cause(s)Suggested Solution(s)
Low Conversion Inactive catalyst; Insufficiently inert atmosphere; Poor quality base.Use a pre-catalyst; Ensure rigorous exclusion of air/moisture; Use freshly opened, high-purity NaOtBu.
Side Product Formation Hydrodehalogenation (Br replaced by H); Base-promoted side reactions.Lower reaction temperature; Screen different ligands (e.g., RuPhos); Use a weaker base (e.g., K₃PO₄).
Difficulty in Purification Streaking on silica gel due to basic amine product.Pre-treat the silica gel with triethylamine (e.g., 1% in the eluent) to neutralize acidic sites.

Section 3: Application in Kinase Inhibitor Scaffolds

The synthetic routes described above are directly applicable to the construction of advanced pharmaceutical intermediates. For instance, many Type II kinase inhibitors utilize a substituted pyrazole core to interact with the DFG-out conformation of the kinase. The following pathway illustrates how this intermediate can be used to build a core scaffold relevant to kinase inhibitor discovery.[1][2][8]

Synthetic Pathway to a Core Kinase Inhibitor Scaffold

A tert-Butyl 4-bromo-3-methyl- 1H-pyrazole-1-carboxylate B Suzuki Coupling with Arylboronic Acid A->B Step 1 C tert-Butyl 4-Aryl-3-methyl- 1H-pyrazole-1-carboxylate B->C D Boc Deprotection (TFA, DCM) C->D Step 2 E 4-Aryl-3-methyl- 1H-pyrazole D->E F Coupling with a Hinge-Binding Moiety (e.g., Aminopyrimidine) E->F Step 3 G Core Kinase Inhibitor Scaffold F->G

Caption: Multi-step synthesis of a kinase inhibitor scaffold starting from the title compound.

This modular approach allows researchers to rapidly synthesize a diverse array of analogues by simply changing the boronic acid in Step 1 or the hinge-binding fragment in Step 3, facilitating efficient exploration of the chemical space around the pyrazole core.

References

  • Gerokonstantis, D.-T., Apostolidi, E., & Moutevelis‐Minakakis, P. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. ARKIVOC, 2020(viii), 115-124. [Link]

  • Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Semantic Scholar. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]

  • Wirtz, C., et al. (2023). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]

  • Foucourt, A., et al. (2018). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 23(11), 2787. [Link]

  • Graneto, M. J., et al. (2006). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry, 49(1), 4-7. [Link]

  • Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. ARKIVOC. [Link]

  • Request PDF: Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. ResearchGate. [Link]

  • ResearchGate: Deprotection of different N-Boc-compounds. [Link]

  • Pisár, M., et al. (2018). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. ResearchGate. [Link]

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. ARKIVOC. [Link]

  • ResearchGate: Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. [Link]

  • Google Patents: Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • Amerigo Scientific: tert-butyl 3-(4-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate. [Link]

  • ChemUniverse: this compound. [Link]

  • Wikipedia: Buchwald–Hartwig amination. [Link]

  • Google Patents: 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use.
  • Organic Chemistry Portal: Suzuki Coupling. [Link]

  • Atlanchim Pharma: Palladium-catalyzed Buchwald-Hartwig amination. [Link]

  • Chemsrc: this compound. [Link]

  • Wang, T., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(2), 564-567. [Link]

  • Yoneda Labs: Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Ayub, K., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

Sources

Application Notes and Protocols for the Functionalization of the C4 Position of Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of C4-Functionalized Pyrazoles

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural foundation of numerous blockbuster drugs, including the anti-inflammatory agent Celecoxib and the erectile dysfunction therapy Sildenafil.[1] The strategic modification of the pyrazole ring is a pivotal exercise in drug discovery, enabling the meticulous refinement of a compound's pharmacological properties. Among the available positions for substitution, the C4 carbon holds a place of particular significance. Its inherent electron-rich character renders it susceptible to a wide array of chemical transformations, making it a prime target for introducing molecular diversity and modulating biological activity.[1][2][3][4]

This guide provides a comprehensive overview of the principal strategies for pyrazole C4-functionalization, complete with detailed experimental protocols. It is designed to empower researchers to confidently and efficiently synthesize novel pyrazole derivatives for applications spanning from drug discovery to materials science.

I. Foundational Principles: Understanding Pyrazole C4 Reactivity

The propensity for the C4 position of the pyrazole ring to undergo electrophilic substitution is a direct consequence of the electronic distribution within the aromatic system.[2][4][5] The two adjacent nitrogen atoms influence the electron density of the carbon atoms, leading to a relative electron richness at C4 compared to the C3 and C5 positions.[3][4][6] This electronic predisposition makes the C4-H bond a focal point for a variety of functionalization reactions.

The primary pathways for C4 functionalization can be broadly categorized as:

  • Electrophilic Substitution: This classical and widely employed approach leverages the nucleophilic character of the C4 position to react with a diverse range of electrophiles.[1]

  • Transition-Metal-Catalyzed C-H Functionalization: Emerging as a powerful and atom-economical strategy, direct C-H functionalization, particularly with palladium catalysts, allows for the direct installation of aryl, alkenyl, and other moieties.[1][7]

  • Functionalization of Pre-functionalized Pyrazoles: This strategy involves the initial introduction of a reactive handle, such as a halogen or a boronic ester, at the C4 position, which can then be elaborated through cross-coupling reactions.[1]

Below is a diagram illustrating these primary pathways for pyrazole C4 functionalization.

G cluster_0 Core Strategies for Pyrazole C4 Functionalization Pyrazole Pyrazole Electrophilic Substitution Electrophilic Substitution Pyrazole->Electrophilic Substitution Electrophile (E+) Transition-Metal-Catalyzed C-H Functionalization Transition-Metal-Catalyzed C-H Functionalization Pyrazole->Transition-Metal-Catalyzed C-H Functionalization Metal Catalyst, Coupling Partner Pre-functionalization (e.g., Halogenation) Pre-functionalization (e.g., Halogenation) Pyrazole->Pre-functionalization (e.g., Halogenation) Cross-Coupling C4-Functionalized Pyrazole C4-Functionalized Pyrazole Electrophilic Substitution->C4-Functionalized Pyrazole Transition-Metal-Catalyzed C-H Functionalization->C4-Functionalized Pyrazole Functionalization of Pre-functionalized Pyrazoles Functionalization of Pre-functionalized Pyrazoles Functionalization of Pre-functionalized Pyrazoles->C4-Functionalized Pyrazole Pre-functionalization (e.g., Halogenation)->Functionalization of Pre-functionalized Pyrazoles Cross-Coupling

Caption: Overview of major pathways for pyrazole C4 functionalization.

II. Experimental Protocols and Methodologies

This section provides detailed, step-by-step protocols for several common and impactful C4 functionalization reactions. Each protocol is accompanied by insights into the underlying mechanism and practical considerations for successful execution.

A. Electrophilic Halogenation: Gateway to Further Functionalization

The introduction of a halogen atom at the C4 position is a versatile first step, as the resulting halopyrazole can serve as a substrate for a multitude of cross-coupling reactions. N-halosuccinimides (NXS) are often the reagents of choice due to their ease of handling and mild reaction conditions.[8][9]

Protocol 1: C4-Iodination of a 1,3,5-Trisubstituted Pyrazole [1]

Reaction Scheme:

Materials:

  • 1,3,5-trisubstituted pyrazole (1.0 mmol)

  • Iodine (I₂) (1.2 mmol)

  • Periodic acid (HIO₃) (0.4 mmol)

  • Glacial acetic acid (5 mL)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Heating mantle

Procedure:

  • To a solution of the 1,3,5-trisubstituted pyrazole (1.0 mmol) in glacial acetic acid (5 mL), add iodine (1.2 mmol) and periodic acid (0.4 mmol).

  • Heat the reaction mixture to 80 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a saturated aqueous solution of sodium thiosulfate to quench any excess iodine.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expert Insight: The use of periodic acid as a co-oxidant is crucial for regenerating the active iodinating species, allowing for the use of catalytic amounts of molecular iodine. This enhances the atom economy and simplifies purification.

Protocol 2: C4-Bromination/Chlorination using N-Halosuccinimides [8]

Reaction Scheme:

Materials:

  • Pyrazole (1.0 mmol)

  • N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) (1.1 mmol)

  • Carbon tetrachloride (CCl₄) or Water (10 mL)

  • Round-bottom flask with a magnetic stir bar

Procedure:

  • Dissolve the pyrazole (1.0 mmol) in either carbon tetrachloride or water (10 mL).

  • Add the N-halosuccinimide (1.1 mmol) portion-wise to the stirring solution at room temperature.

  • Continue stirring until TLC analysis indicates complete consumption of the starting material.

  • If using water as the solvent, the product may precipitate and can be collected by filtration. Otherwise, for reactions in CCl₄, remove the solvent under reduced pressure.

  • Wash the crude product with water to remove succinimide and dry to afford the 4-halopyrazole.

Expert Insight: The choice of solvent can influence the reaction rate and selectivity. Water is a green and often effective solvent for this transformation.[8] For less reactive pyrazoles, a non-polar solvent like CCl₄ may be preferable.

B. Electrophilic Nitration and Sulfonation

Nitration and sulfonation introduce valuable functional groups that can be further manipulated or can directly impart desired electronic properties to the pyrazole ring.

Protocol 3: C4-Nitration [10]

Reaction Scheme:

Materials:

  • Pyrazole (1.0 mmol)

  • Concentrated nitric acid (HNO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ice bath

  • Beaker

  • Stirring rod

Procedure:

  • Carefully prepare a nitrating mixture by adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a flask cooled in an ice bath.

  • Slowly add the pyrazole (1.0 mmol) to the cold nitrating mixture with constant stirring.

  • Allow the reaction to proceed at low temperature, monitoring by TLC.

  • Once the reaction is complete, carefully pour the mixture onto crushed ice.

  • Collect the precipitated 4-nitropyrazole by filtration, wash thoroughly with cold water, and dry.

Expert Insight: The reaction is highly exothermic and requires careful temperature control to prevent over-nitration or decomposition. The order of addition is critical for safety and yield.

C. Transition-Metal-Catalyzed Direct C4-H Arylation

Direct C-H functionalization represents a paradigm shift in synthetic efficiency, obviating the need for pre-functionalization of the pyrazole ring.

Protocol 4: Palladium-Catalyzed C4-Arylation of 1,3,5-Trimethylpyrazole [1]

Reaction Scheme:

Materials:

  • 1,3,5-trimethylpyrazole (1 mmol)

  • Aryl bromide (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)

  • Potassium acetate (KOAc) (2 mmol)

  • Dimethylacetamide (DMA) (3 mL)

  • Sealed reaction tube

  • Heating block or oil bath

Procedure:

  • In a sealed tube, combine 1,3,5-trimethylpyrazole (1 mmol), aryl bromide (1.2 mmol), palladium(II) acetate (0.02 mmol), and potassium acetate (2 mmol).[1]

  • Add dimethylacetamide (3 mL) as the solvent.[1]

  • Seal the tube and heat the reaction mixture at 150 °C for 24 hours.[1]

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.[1]

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica gel.[1]

Expert Insight: The choice of ligand, base, and solvent is crucial for achieving high regioselectivity and yield in direct C-H arylation reactions. The conditions provided are a good starting point, but optimization may be necessary for different substrates.

Below is a diagram illustrating the general workflow for a transition-metal-catalyzed C4-H arylation.

G cluster_1 Workflow for C4-H Arylation Start Start Combine Reactants Combine Pyrazole, Aryl Halide, Catalyst, Base, and Solvent Start->Combine Reactants Reaction Heat Reaction Mixture Combine Reactants->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Product Purification->Product

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the purification of tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate. As a key intermediate in pharmaceutical synthesis, achieving high purity is critical. This document provides targeted troubleshooting advice and frequently asked questions to address common challenges encountered during chromatographic purification of this compound.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying causes and actionable solutions.

Question 1: I'm observing degradation of my compound on the silica gel column, leading to low yield and impure fractions. What is happening and how can I prevent it?

Answer: The issue you are encountering is likely the acid-catalyzed cleavage of the tert-butoxycarbonyl (Boc) protecting group.[1][2] Standard silica gel possesses an acidic surface due to the presence of silanol groups (Si-OH), which can be sufficient to remove the highly acid-labile Boc group, especially with prolonged contact time.[3][4] This generates the free pyrazole and tert-butyl cation byproducts, complicating the purification.

Solutions:

  • Deactivate the Silica Gel: Neutralize the acidic sites on the silica before use. This can be achieved by flushing the packed column with your starting eluent mixture containing 1-2% triethylamine (TEA) or a similar non-nucleophilic base.[5] After flushing with 2-3 column volumes (CVs) of the basic mixture, re-equilibrate the column with the starting mobile phase (without the added base) before loading your sample.[5]

  • Use an Alternative Stationary Phase: If deactivation is insufficient, consider using a less acidic stationary phase.[6]

    • Alumina (Neutral or Basic): A good alternative for acid-sensitive compounds.

    • Bonded Silica: Phases like Diol or Amino-propyl modified silica offer different selectivity and a less acidic environment.[7]

  • Minimize Contact Time: Use a faster flow rate and a shorter column if the separation allows. Automated flash chromatography systems are excellent for this, as they provide rapid and efficient separations.

Question 2: My product is co-eluting with an impurity that has a very similar Rf value on TLC. How can I improve the separation?

Answer: Achieving separation between compounds with similar polarity is a common challenge. The goal is to exploit subtle differences in their interaction with the stationary and mobile phases.

Solutions:

  • Optimize the Mobile Phase:

    • Reduce Solvent Strength: The most straightforward approach is to decrease the polarity of the eluent. For a typical normal-phase separation (e.g., Hexane/Ethyl Acetate), this means increasing the percentage of hexane. This will increase the retention time of all compounds and can often improve resolution between closely eluting spots.

    • Change Solvent Selectivity: If reducing polarity doesn't work, switch one of the mobile phase components to a solvent with different properties. For example, replace Ethyl Acetate with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE). Solvents are classified by their properties (proton donor, proton acceptor, dipole moment), and changing the solvent class can alter the elution order.

  • Change the Stationary Phase: If mobile phase optimization fails, the interaction with the stationary phase must be changed.

    • Different Normal Phase Media: Switching from standard silica to alumina or a bonded phase like cyano (CN) or diol can significantly alter selectivity.[8][9]

    • Consider Reversed-Phase (RP) or HILIC: For polar compounds, Reversed-Phase chromatography (e.g., C18 silica with Acetonitrile/Water) or Hydrophilic Interaction Liquid Chromatography (HILIC) can provide a completely different and often superior separation mechanism.[10][11]

Question 3: My compound recovery is very low, even though I don't see evidence of degradation. Where could my product be going?

Answer: Low recovery without visible degradation often points to issues with solubility, irreversible adsorption, or improper fraction collection.

Solutions:

  • Irreversible Adsorption: Highly polar compounds or those with basic nitrogen atoms can bind very strongly to acidic silanol sites on silica gel.[10] If deactivation (as mentioned in Question 1) does not solve the problem, a different stationary phase is the best solution.

  • Solubility Issues (Loading and Elution):

    • Loading: If the compound is not fully soluble in the loading solvent or crashes out at the top of the column, it will not chromatograph properly. Ensure you are using a minimal amount of a solvent that fully dissolves the sample. If the compound is poorly soluble in the mobile phase, "dry loading" is the preferred method.[12][13] To do this, dissolve your sample in a volatile solvent (like DCM or acetone), adsorb it onto a small amount of silica gel, evaporate the solvent completely to get a free-flowing powder, and load this powder onto the top of your column.[13]

    • Elution: The compound may be precipitating within the column during the run if the mobile phase is not a good solvent for it. This can be checked by testing the solubility of the purified material in the mobile phase you are using.[12]

  • Compound Streaking/Tailing: If your compound elutes over a very large number of fractions (tailing), the concentration in any single fraction might be too low to detect easily by TLC.[6] This is often caused by overloading the column or poor interactions with the stationary phase. Once you start seeing the product elute, you can sometimes increase the solvent polarity to push the rest of the material off the column more quickly, assuming no later impurities are present.[6]

Section 2: Workflow Diagram & Protocols

Troubleshooting Workflow for Poor Separation

The following diagram outlines a logical decision-making process when faced with co-eluting compounds during the purification of this compound.

G start Poor Separation Observed (ΔRf < 0.1 on TLC) check_overload Is the column overloaded? (>2% load w/w) start->check_overload reduce_load Action: Reduce Sample Load (Target 1-2% w/w) check_overload->reduce_load Yes optimize_mp Optimize Mobile Phase check_overload->optimize_mp No decrease_polarity Decrease Polarity (e.g., Increase % Hexane) optimize_mp->decrease_polarity check_resolution Resolution Improved? decrease_polarity->check_resolution change_selectivity Change Solvent Selectivity (e.g., Swap EtOAc for DCM or MTBE) check_resolution->change_selectivity No success Purification Successful check_resolution->success Yes check_resolution2 Resolution Improved? change_selectivity->check_resolution2 change_sp Change Stationary Phase check_resolution2->change_sp No check_resolution2->success Yes use_alumina Try Alumina (Neutral or Basic) change_sp->use_alumina use_bonded Try Bonded Phase (e.g., Cyano, Diol) change_sp->use_bonded use_rp Consider Reversed-Phase or HILIC change_sp->use_rp

Caption: Troubleshooting workflow for improving chromatographic separation.

Standard Flash Chromatography Protocol

This protocol provides a starting point for the purification.

  • TLC Method Development:

    • Dissolve a small amount of the crude material in Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

    • Spot on a silica TLC plate and develop in various solvent systems. A good starting system is 20% Ethyl Acetate in Hexane.

    • Adjust the solvent ratio until the desired product has an Rf value of approximately 0.2-0.3.[5]

  • Column Preparation:

    • Select a column size appropriate for your sample amount (typically aiming for a sample load of 1-5% of the silica weight).

    • Pack the column with silica gel using the "slurry" method with your starting mobile phase.

    • Optional (for acid-sensitive compounds): Flush the packed column with 2-3 CVs of the mobile phase containing 1% triethylamine, then equilibrate with 3-5 CVs of the initial mobile phase.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of DCM.

    • Alternatively, perform a "dry load" by adsorbing the product onto a small amount of silica gel as described in Troubleshooting Question 3.

    • Carefully apply the sample to the top of the silica bed.

  • Elution and Fraction Collection:

    • Begin eluting with the solvent system determined by TLC.

    • If separation is poor, a shallow gradient can be employed (e.g., starting from 10% EtOAc/Hexane and gradually increasing to 30% EtOAc/Hexane).

    • Collect fractions and monitor their composition by TLC.

  • Product Isolation:

    • Combine the pure fractions containing the product.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Place the resulting solid or oil under high vacuum to remove residual solvent.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for flash chromatography of this compound?

A good starting point for method development on silica gel is a mixture of a non-polar solvent like hexane (or heptane) and a moderately polar solvent like ethyl acetate.[12] Based on the structure (a moderately polar N-Boc pyrazole), begin with a TLC analysis using 20% Ethyl Acetate / 80% Hexane . Adjust the ratio based on the resulting Rf value. If the compound is more polar than anticipated, a system like Dichloromethane/Methanol might be necessary.[12]

Q2: How should I assess the purity of my final product?

Purity assessment is critical. A combination of methods should be used for confirmation:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the gold standard for purity assessment in drug discovery.[14][15] It provides both the retention time (an indication of purity relative to other components) and the mass of the compound, confirming its identity.[16] Modern UHPLC systems can provide high-resolution separation, offering a more accurate purity profile than TLC.[17]

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the isolated compound and can reveal the presence of impurities if they are at a significant level (typically >1%).

  • TLC: Run the final compound on a TLC plate in a suitable solvent system against the starting crude material to visually confirm the removal of impurities.

Q3: What are the key considerations when scaling up this purification from milligrams to grams?

Scaling up chromatography requires careful consideration to maintain the separation quality achieved at the lab scale.[18]

  • Maintain Linear Velocity: To preserve resolution, the linear velocity of the mobile phase should be kept constant. When you increase the column diameter, you must increase the flow rate proportionally. The scale-up formula is: Flow Rate (large) = Flow Rate (small) × [Radius (large) / Radius (small)]² .

  • Column Loading: Do not exceed the loading capacity of your stationary phase. While you might get away with 5-10% loading on a small scale, for larger, more critical purifications, a conservative load of 1-2% (sample weight to silica weight) is recommended.

  • Column Packing: Uniform column packing is crucial for large-scale columns to prevent channeling and loss of resolution.[18][19] Ensure the bed is well-settled and homogenous.

  • Thermal Effects: Large columns can generate heat during solvent passage, which can affect separation. For very large scales, jacketed columns may be necessary to maintain a constant temperature.[20]

References

  • Wikipedia. tert-Butyloxycarbonyl protecting group. Available at: [Link]

  • Chemistry For Everyone. (2025). How To Scale Up Column Chromatography? YouTube. Available at: [Link]

  • ResearchGate. (2025). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Available at: [Link]

  • Patsnap Synapse. (2025). How to Scale Up Chromatography for Industrial Bioproduction. Available at: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available at: [Link]

  • Molina-Martin, M., et al. (2005). Liquid chromatography-mass spectrometry and related techniques for purity assessment in early drug discovery. Journal of Separation Science, 28(14), 1742-50. Available at: [Link]

  • Waters Corporation. Preparative Liquid Chromatography Method Scale-Up. Available at: [Link]

  • Biocompare. (2016). Tips for Preparing Process-Scale Chromatography Columns. Available at: [Link]

  • ResearchGate. (2025). Liquid chromatography-mass spectrometry and related techniques for purity assessment in early Drug discovery. Available at: [Link]

  • Payesh Darou Zist Azma Laboratory. Pharmaceutical Impurity Detection Using LC-MS/MS. Available at: [Link]

  • Cytiva. Chromatography scale-up: don’t get tied down by bed height. Available at: [Link]

  • Agilent. (2023). Achieve high-throughput LC/MS purification of pharmaceutical impurities. Available at: [Link]

  • National Institutes of Health (NIH). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. Available at: [Link]

  • Agilent. Pharmaceutical Applications Compendium - PURITY AND IMPURITY ANALYSIS. Available at: [Link]

  • National Institutes of Health (NIH). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available at: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

  • Sorbent Technologies, Inc. (2025). Flash Chromatography Basics. Available at: [Link]

  • ResearchGate. (2025). Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. Available at: [Link]

  • National Institutes of Health (NIH). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Available at: [Link]

  • Chromatography Online. (2009). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Available at: [Link]

  • Teledyne ISCO. (2019). Chromatography Troubleshooting. YouTube. Available at: [Link]

  • Chemsrc. (2025). This compound. Available at: [Link]

  • National Institutes of Health (NIH). Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds. Available at: [Link]

  • National Institutes of Health (NIH). Considerations on HILIC and Polar Organic Solvent Based Separations: Use of Cyclodextrin and Macrocyclic Glycopetide Stationary Phases. Available at: [Link]

  • Chromatography Online. (2023). Chromatographic Comparison of HILIC Stationary Phases Prepared Using Various Hydrophilization Techniques. Available at: [Link]

  • Arkivoc. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Available at: [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available at: [Link]

Sources

Technical Support Center: Synthesis of tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate. This resource is designed for researchers, chemists, and drug development professionals who are utilizing this important building block. We will address common challenges, side reactions, and optimization strategies in a practical, question-and-answer format, grounded in mechanistic principles and field-proven experience.

The synthesis is typically a two-step process: (1) N-Boc protection of 3-methyl-1H-pyrazole and (2) subsequent electrophilic bromination. While seemingly straightforward, each step presents unique challenges that can impact yield, purity, and scalability. This guide provides the causal explanations behind these issues and offers robust troubleshooting solutions.

Part 1: Troubleshooting the N-Boc Protection of 3-Methyl-1H-pyrazole

This initial step is critical for activating the pyrazole ring for subsequent functionalization and ensuring regiochemical control. Common issues often revolve around incomplete reactions and product stability.

Q1: My Boc-protection reaction is incomplete. TLC analysis shows significant unreacted 3-methylpyrazole, even after extended reaction times. What is the likely cause and solution?

A1: This is a frequent issue stemming from suboptimal reaction conditions, primarily related to the base and solvent system.

  • Causality: The N-Boc protection of a pyrazole requires the deprotonation of the N-H proton to form a pyrazolate anion, which then acts as a nucleophile attacking the di-tert-butyl dicarbonate ((Boc)₂O). If the base is not strong enough or if it is sterically hindered, the deprotonation equilibrium will not sufficiently favor the anion, leading to a sluggish or incomplete reaction.

  • Troubleshooting Steps:

    • Choice of Base: While triethylamine (TEA) is commonly used, its basicity can sometimes be insufficient for complete deprotonation.[1] Consider using a stronger, non-nucleophilic base like 1,8-Diazabicycloundec-7-ene (DBU) or sodium hydride (NaH) for more efficient pyrazole anion formation. If using NaH, ensure the solvent is anhydrous THF or DMF. For a milder approach, 4-dimethylaminopyridine (DMAP) can be used as a nucleophilic catalyst alongside a weaker base like TEA to accelerate the reaction.[1]

    • Solvent System: The reaction should be conducted in an appropriate aprotic solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN). Ensure the solvent is anhydrous, as water can quench the pyrazolate anion and hydrolyze (Boc)₂O.

    • Stoichiometry: Ensure at least a slight excess (1.1-1.2 equivalents) of (Boc)₂O is used to drive the reaction to completion.

Q2: I'm concerned about the stability of my N-Boc protected pyrazole. Can it degrade during workup or storage?

A2: Yes, the N-Boc group on pyrazoles has known stability limitations, particularly towards acids and even certain basic conditions.

  • Causality: The Boc group is notoriously acid-labile and is designed to be removed with strong acids like TFA or HCl.[2][3] During aqueous workup, if the pH becomes even mildly acidic, partial cleavage can occur. Furthermore, while generally stable to bases, some N-Boc protected heterocycles can be deprotected under specific basic or nucleophilic conditions, such as with sodium borohydride in ethanol or strong alkoxides.[4][5]

  • Preventative Measures:

    • Acid-Free Workup: During the workup, avoid acidic washes. Use saturated sodium bicarbonate (NaHCO₃) or brine solutions to neutralize any acidic species.

    • Storage: Store the isolated tert-Butyl 3-methyl-1H-pyrazole-1-carboxylate in a cool, dry, and dark place. For long-term storage, consider keeping it under an inert atmosphere (Nitrogen or Argon).

    • Avoid Protic Solvents in Subsequent Steps: When proceeding to the bromination step, be mindful that protic solvents, especially alcohols, in combination with heat or trace acid/base, can promote deprotection.

Part 2: Troubleshooting the Regioselective Bromination

The bromination of tert-Butyl 3-methyl-1H-pyrazole-1-carboxylate is the most challenging step, with regioselectivity being the primary obstacle. The goal is to exclusively introduce a bromine atom at the C4 position.

Q1: My main problem is a mixture of regioisomers. NMR analysis shows signals for the desired 4-bromo product as well as the 5-bromo isomer. How can I achieve C4 selectivity?

A1: Achieving high C4-regioselectivity depends on a delicate balance of electronic and steric factors, which can be controlled by the choice of brominating agent and reaction conditions.

  • Mechanistic Rationale: Electrophilic aromatic substitution on the N-Boc protected pyrazole ring is directed by two main factors:

    • Electronic Effects: The N-Boc group is electron-withdrawing, which deactivates the ring overall. However, the lone pair on the "pyrrole-like" nitrogen (N1) can still participate in resonance, directing electrophiles to the C4 position.

    • Steric Hindrance: The bulky tert-butyl group at N1 and the methyl group at C3 create significant steric congestion around the C5 position. This makes the C4 position the most sterically accessible site for the incoming electrophile.[6]

  • Troubleshooting and Optimization Protocol:

    • Brominating Agent: Use N-Bromosuccinimide (NBS) as the electrophilic bromine source.[2] It is milder and more selective than liquid bromine (Br₂), which often leads to over-bromination and side reactions.

    • Temperature Control: This is critical. Perform the reaction at low temperatures. Start the addition of NBS at 0 °C and maintain this temperature for the duration of the reaction.[2][6] Lowering the temperature enhances selectivity for the kinetically favored C4 product.

    • Controlled Addition: Add the NBS portion-wise as a solid or as a solution in the reaction solvent over a period of 20-30 minutes. This maintains a low concentration of the electrophile, minimizing side reactions.

    • Solvent Choice: Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM) are suitable solvents for this reaction.[2]

Q2: My reaction is producing a significant amount of di-brominated (4,5-dibromo) byproduct. How do I prevent this?

A2: Over-bromination is a classic sign that the reaction conditions are too harsh or the stoichiometry is incorrect.

  • Causality: Once the first bromine atom is attached at the C4 position, the pyrazole ring becomes even more deactivated. However, under forcing conditions (excess brominating agent, elevated temperature), a second electrophilic substitution can occur at the remaining C5 position.

  • Preventative Measures:

    • Strict Stoichiometry: Use a precise amount of NBS, typically between 1.0 and 1.05 equivalents relative to the pyrazole substrate. Do not use a large excess.

    • Monitor the Reaction: Follow the reaction progress closely using TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent the slower formation of the di-brominated product.

    • Low Temperature: As with improving regioselectivity, maintaining a low temperature (0 °C or below) is crucial to disfavor the higher activation energy pathway of the second bromination.

Q3: I'm losing my Boc group during the bromination step, leading to the formation of 4-bromo-3-methyl-1H-pyrazole. How can I avoid this deprotection?

A3: This side reaction is caused by the generation of an acidic byproduct during the reaction.

  • Causality: When NBS is used for bromination, it generates succinimide as a byproduct.[2] More importantly, if any radical pathways or reactions with trace water occur, hydrogen bromide (HBr) can be formed.[7] HBr is a strong acid that will readily cleave the acid-sensitive Boc group.

  • Solutions:

    • Use Anhydrous Conditions: Ensure your solvent and glassware are scrupulously dry to minimize any side reactions that could generate HBr.

    • Add an Acid Scavenger: While not always necessary with NBS, the inclusion of a non-nucleophilic base like sodium bicarbonate or pyridine in the reaction mixture can neutralize any in-situ generated acid, thereby protecting the Boc group. However, this can sometimes complicate purification. The primary solution is rigorous temperature and moisture control.

Part 3: General FAQs and Purification

Q1: What is the most effective way to purify the final product, this compound?

A1: A combination of aqueous workup and column chromatography is typically required.

  • Workup: After the reaction is complete, quench it with water or a mild reducing agent like sodium thiosulfate solution. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with water and saturated brine. This will remove the water-soluble succinimide byproduct.[2]

  • Chromatography: Perform flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc in hexanes) is usually effective at separating the desired 4-bromo product from any unreacted starting material, the 5-bromo isomer, and di-bromo byproducts.

  • Trituration/Recrystallization: If the product is a solid and of reasonable purity after the workup, trituration with a cold non-polar solvent like hexane can be an effective method to induce crystallization and remove more soluble impurities.[2][8]

Q2: What are the expected analytical data for the key compounds?

A2: The following table summarizes typical analytical data. Note that exact NMR shifts can vary based on solvent and instrument.

CompoundKey ¹H NMR Signals (approx. δ, CDCl₃)Key ¹³C NMR Signals (approx. δ, CDCl₃)Expected Mass (m/z) [M+H]⁺
tert-Butyl 3-methyl-1H-pyrazole-1-carboxylate 7.4-7.5 (d, 1H, H5), 6.1-6.2 (d, 1H, H4), 2.3 (s, 3H, CH₃), 1.6 (s, 9H, t-Bu)147 (C=O), 143 (C3), 135 (C5), 110 (C4), 85 (C(CH₃)₃), 28 (C(CH₃)₃), 13 (CH₃)197.13
This compound (Product) 7.9-8.0 (s, 1H, H5), 2.4 (s, 3H, CH₃), 1.6 (s, 9H, t-Bu)147 (C=O), 145 (C3), 138 (C5), 95 (C4-Br), 86 (C(CH₃)₃), 28 (C(CH₃)₃), 12 (CH₃)275.04 / 277.04 (Br isotopes)
tert-Butyl 5-bromo-3-methyl-1H-pyrazole-1-carboxylate (Isomer) 6.2-6.3 (s, 1H, H4), 2.3 (s, 3H, CH₃), 1.6 (s, 9H, t-Bu)146 (C=O), 148 (C3), 125 (C5-Br), 115 (C4), 87 (C(CH₃)₃), 28 (C(CH₃)₃), 14 (CH₃)275.04 / 277.04 (Br isotopes)

Part 4: Recommended Experimental Protocol

This protocol is optimized for high yield and regioselectivity.

Step 1: Synthesis of tert-Butyl 3-methyl-1H-pyrazole-1-carboxylate

  • To a dry round-bottom flask under a nitrogen atmosphere, add 3-methyl-1H-pyrazole (1.0 eq) and anhydrous Dichloromethane (DCM).

  • Add triethylamine (1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.05 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water. Separate the organic layer, wash with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can often be used directly in the next step.

Step 2: Synthesis of this compound

  • Dissolve the crude product from Step 1 (1.0 eq) in anhydrous Dimethylformamide (DMF) in a dry round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice-water bath.

  • Add N-bromosuccinimide (NBS) (1.05 eq) in small portions over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Stir the reaction at 0 °C for an additional 1-2 hours, monitoring completion by TLC or LC-MS.

  • Once the starting material is consumed, pour the reaction mixture into ice-water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with water (2x) and brine (1x) to remove DMF and succinimide.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford the pure title compound.

Part 5: Visualization of Key Processes

The following diagrams illustrate the synthetic workflow and the critical regioselectivity challenge in the bromination step.

SynthesisWorkflow cluster_step1 Step 1: Boc Protection cluster_step2 Step 2: Bromination Start 3-Methyl-1H-pyrazole Intermediate tert-Butyl 3-methyl-1H- pyrazole-1-carboxylate Start->Intermediate (Boc)₂O, TEA, DMAP DCM, 0°C to RT Product tert-Butyl 4-bromo-3-methyl-1H- pyrazole-1-carboxylate Intermediate->Product NBS (1.05 eq) DMF, 0°C

Caption: Overall synthetic workflow for the target molecule.

BrominationPathways cluster_products Potential Products Start tert-Butyl 3-methyl-1H- pyrazole-1-carboxylate Desired Desired C4-Bromo Product Start->Desired Controlled Conditions (NBS, 0°C, Stoichiometric) Isomer C5-Bromo Isomer Start->Isomer Steric/Electronic Misdirection Dibromo 4,5-Dibromo Byproduct Start->Dibromo Excess NBS / High Temp. Deprotected Deprotected Byproduct Start->Deprotected Acid (HBr) Generation

Caption: Reaction pathways in the critical bromination step.

References

Technical Support Center: Optimizing Suzuki Coupling with tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers engaged in synthetic and medicinal chemistry. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing the Suzuki-Miyaura cross-coupling reaction with a specific and often challenging substrate: tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate . Our focus is to move beyond generic protocols and address the nuanced chemical causality behind experimental choices, empowering you to achieve higher yields and purity.

The structure of this compound presents unique challenges. As a heteroaromatic halide, the Lewis-basic nitrogen atoms of the pyrazole ring can potentially coordinate to and inhibit the palladium catalyst. Furthermore, the electronic nature of the protected pyrazole ring and the steric hindrance from the adjacent methyl group can influence the rate-determining steps of the catalytic cycle. This guide is designed to help you navigate these complexities.

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. Each answer provides a mechanistic rationale and actionable solutions.

Q1: My reaction shows very low conversion or fails completely. What are the primary factors to investigate?

Low or no conversion in a Suzuki coupling is often a sign of catalyst inactivation or a failure in one of the key steps of the catalytic cycle. For this specific pyrazole substrate, here is a systematic checklist:

  • Catalyst and Ligand Integrity: The active Pd(0) species is susceptible to oxidation. Ensure your palladium source and phosphine ligands are fresh and have been stored under an inert atmosphere.[1] Phosphine ligands, especially electron-rich ones, can oxidize to phosphine oxides, rendering them ineffective.

  • Inert Atmosphere: Oxygen is a potent inhibitor as it can oxidize the Pd(0) catalyst and facilitate the unwanted homocoupling of the boronic acid.[1][2] Ensure your reaction vessel and solvents are rigorously degassed by sparging with an inert gas (Argon or Nitrogen) or by using several freeze-pump-thaw cycles.

  • Reagent Purity: Verify the purity of your starting materials. Impurities in the aryl bromide or boronic acid can interfere with the reaction. The stability of the boronic acid is particularly crucial; consider using a freshly opened bottle or a more stable derivative like a pinacol ester.[1]

  • Base and Solvent Quality: Use anhydrous and degassed solvents. Water content can promote protodeboronation, a major side reaction.[1][3] Ensure your base is pure and has not absorbed atmospheric moisture or CO2.

Q2: Which catalyst and ligand combination is most effective for this N-Boc protected pyrazole bromide?

The choice of ligand is paramount for coupling heteroaryl halides. Standard ligands like triphenylphosphine (PPh₃) are often insufficient for challenging substrates due to slow rates of oxidative addition.[4]

Recommendation: Employ bulky and electron-rich dialkylbiaryl phosphine ligands. These ligands promote the formation of a monoligated L₁Pd(0) species, which is highly reactive in the oxidative addition step.[5] They also accelerate the final reductive elimination step, leading to faster catalyst turnover.[5][6]

Ligand Class Specific Ligand Rationale for Use with Pyrazole Substrate Typical Precatalyst
Biaryl Phosphines SPhos, XPhosExcellent for electron-rich, sterically hindered heteroaryl halides. Promotes fast oxidative addition and reductive elimination.[5][7]XPhos Pd G2/G3/G4
Ferrocenyl Phosphines dppfGood general-purpose ligand, but may be less effective for this specific substrate compared to modern biaryl phosphines.Pd(dppf)Cl₂
Carbene Ligands IPr, IMesStrong sigma-donors that form very stable palladium complexes, useful for particularly challenging couplings.[8]PEPPSI-IPr

Starting Point: A catalyst system based on XPhos or SPhos is highly recommended. Using a modern palladium precatalyst (e.g., XPhos Pd G3) is often superior to generating the active catalyst in situ, as it provides a more reliable and consistent source of the active Pd(0) species.[9][10]

Q3: How do I select the optimal base and solvent system?

The base and solvent work in concert to facilitate the crucial transmetalation step and maintain catalyst stability.[11][12]

  • Role of the Base: The primary role of the base is to activate the boronic acid, converting it into a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which then readily transmetalates with the arylpalladium(II) complex.[12][13][14]

  • Solvent Effects: The solvent must solubilize the reagents and catalyst while influencing reaction kinetics and catalyst stability.[11][15][16] For heteroaryl substrates, solvent choice can be particularly impactful.[2][17]

Base Solvent System Advantages & Considerations
K₃PO₄ Dioxane/H₂O, THF/H₂OA strong base that is highly effective for many challenging couplings, including those with heteroaryl chlorides.[5] Often provides good results with N-heterocycles.[18]
K₂CO₃ Dioxane/H₂O, Toluene/EtOH/H₂OA moderately strong base, widely used and effective. A good starting point for optimization.[5][19]
Cs₂CO₃ Dioxane, TolueneA stronger, more soluble base that can be effective at lower temperatures but is more expensive.
TMSOK Anhydrous Dioxane or THFA soluble, anhydrous base useful for refractory heteroaryl couplings, especially when paired with additives like trimethyl borate to prevent catalyst inhibition.[20]

Recommendation: Start with K₃PO₄ or K₂CO₃ in a 1,4-Dioxane/Water (e.g., 4:1) mixture. The water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species. However, if protodeboronation is a major issue, consider switching to anhydrous conditions.[20]

Q4: I'm observing significant debromination of my pyrazole and/or protodeboronation of my boronic acid. How can I minimize these side reactions?

These are two of the most common yield-reducing side reactions in Suzuki couplings.[3][21]

  • Protodeboronation: This is the protonolysis of the C-B bond of the boronic acid, replacing it with a C-H bond.[3] It is often promoted by high temperatures, prolonged reaction times, and the presence of water and base.[1][22]

    • Mitigation Strategies:

      • Use a More Stable Boron Reagent: Convert the boronic acid to a more stable pinacol ester or MIDA boronate.[1][23] These reagents "slow-release" the boronic acid into the reaction, keeping its concentration low and minimizing decomposition.[3][24]

      • Minimize Water: While some water is often needed, excess water can accelerate protodeboronation. Use the minimum amount required or switch to an anhydrous system.

      • Lower Temperature & Time: Optimize for the lowest possible temperature and shortest reaction time that still allows for full conversion of the starting material. Microwave irradiation can be highly effective here.[10][22]

  • Debromination (Proto-dehalogenation): This side reaction replaces the C-Br bond of your pyrazole with a C-H bond. It can occur if the oxidative addition is slow or if there are sources of hydride in the reaction (e.g., from solvent or base impurities).[4][21]

    • Mitigation Strategies:

      • Promote Fast Coupling: Use a highly active catalyst system (e.g., XPhos Pd G3) to ensure the catalytic cycle proceeds much faster than the debromination pathway.[10]

      • Choice of Halide: Bromo- and chloro-derivatives are often superior to iodo-derivatives for pyrazole couplings, as they show a reduced propensity for dehalogenation.[4][25] Your substrate is a bromide, which is a good starting point.

      • Careful Base Selection: Avoid bases that might act as hydride donors.

Q5: What causes the formation of homocoupled byproducts and how can I prevent them?

Homocoupling refers to the formation of a biaryl product from two molecules of the boronic acid (R-R) or two molecules of the aryl halide (Ar-Ar).

  • Boronic Acid Homocoupling: This is primarily caused by the presence of oxygen, which facilitates the palladium-catalyzed oxidative coupling of two boronic acid molecules.[1][2][21]

    • Prevention: The most critical factor is the rigorous exclusion of oxygen through proper degassing of solvents and maintaining a robust inert atmosphere.[1][21]

  • Aryl Halide Homocoupling: This is less common but can occur at high temperatures or with highly reactive catalyst systems.

    • Prevention: Optimize the reaction temperature and catalyst loading. Ensure efficient transmetalation by using a slight excess (1.1-1.2 equiv.) of the boronic acid partner.

Visualized Workflows and Mechanisms

Understanding the underlying processes is key to effective troubleshooting.

Suzuki_Catalytic_Cycle Pd0 Active Pd(0)L ArPdBr Ar-Pd(II)-Br(L) Pd0->ArPdBr Ar-Br ArPdOH Ar-Pd(II)-OH(L) ArPdBr->ArPdOH Base ArPdR Ar-Pd(II)-R(L) ArPdOH->ArPdR [R-B(OH)₃]⁻ ArPdR->Pd0 Ar-R Product Ar-R (Product) OA_label Oxidative Addition TM_label Transmetalation RE_label Reductive Elimination ArBr Ar-Br (Pyrazole) R_BOH2 R-B(OH)₂ Boronate [R-B(OH)₃]⁻ R_BOH2->Boronate Base Base Base (e.g., K₃PO₄)

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting_Workflow start Low / No Yield check_sm Starting Material Consumed? start->check_sm no_sm_consumed No, SM Remains check_sm->no_sm_consumed No sm_consumed Yes, SM Consumed check_sm->sm_consumed Yes catalyst_issue Cause: Catalyst Inactivation or Slow Oxidative Addition no_sm_consumed->catalyst_issue reagent_issue Cause: Reagent Degradation sm_consumed->reagent_issue side_reactions Cause: Dominant Side Reactions sm_consumed->side_reactions solution_catalyst Action: 1. Use fresh, high-activity precatalyst (e.g., XPhos Pd G3). 2. Screen bulky, electron-rich ligands. 3. Ensure rigorous inert atmosphere. catalyst_issue->solution_catalyst solution_reagents Action: 1. Use fresh boronic acid or convert to pinacol ester. 2. Check base/solvent purity and dryness. reagent_issue->solution_reagents solution_side_reactions Action: 1. Check for debromination & protodeboronation. 2. Optimize T°, time, and water content. 3. Use MIDA boronates or pinacol esters. side_reactions->solution_side_reactions

Caption: A decision tree for troubleshooting low-yield Suzuki couplings.

Recommended Experimental Protocols

These protocols serve as a robust starting point for your optimization efforts.

Protocol 1: General Protocol for Suzuki Coupling

This procedure uses a well-regarded catalyst system for heteroaryl bromides.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.2 equiv)

  • XPhos Pd G3 (2 mol%)

  • K₃PO₄ (2.0 equiv), finely ground

  • 1,4-Dioxane (Anhydrous, degassed)

  • Water (Degassed)

  • Schlenk tube or microwave vial with a stir bar

Procedure:

  • To a Schlenk tube under an argon atmosphere, add the pyrazole bromide, arylboronic acid, XPhos Pd G3, and K₃PO₄.

  • Evacuate and backfill the tube with argon (repeat this cycle three times) to ensure an inert atmosphere.

  • Add degassed 1,4-dioxane and degassed water via syringe to achieve a 4:1 or 5:1 solvent ratio (concentration ~0.1 M).

  • Seal the tube and place it in a preheated oil bath at 80-100 °C.

  • Stir the reaction and monitor its progress by TLC or LC-MS (e.g., every 2 hours). Typical reaction times are 4-16 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can dramatically reduce reaction times and often improves yields by minimizing thermal decomposition and side reactions.[10][22]

Procedure:

  • To a microwave vial, add the pyrazole bromide (1.0 equiv), arylboronic acid (1.2 equiv), XPhos Pd G3 (2 mol%), and K₂CO₃ (2.5 equiv).

  • Add degassed 1,4-dioxane and water (e.g., 4:1 ratio) to the vial.

  • Seal the vial with a crimp cap.

  • Place the vial in the microwave reactor. Heat the reaction to 110-130 °C for 15-45 minutes.

  • After the reaction is complete, cool the vial to room temperature using compressed air.

  • Perform the same workup and purification as described in Protocol 1.

References

  • Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzo
  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
  • Suzuki reaction. Wikipedia. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health (NIH). [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. Royal Society of Chemistry (RSC). [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. ResearchGate. [Link]

  • A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. ScienceDirect. [Link]

  • Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. [Link]

  • Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. Europe PMC. [Link]

  • Mechanism for Palladium catalyzed Suzuki cross-coupling reaction. ResearchGate. [Link]

  • A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions. Benchchem.
  • The Slow-Release Strategy in Suzuki–Miyaura Coupling. ResearchGate. [Link]

  • Troubleshooting low yield in Suzuki coupling of chloropyrimidines. Benchchem.
  • Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Royal Society of Chemistry (RSC). [Link]

  • Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. ACS Publications. [Link]

  • Protodeboronation. Wikipedia. [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]

  • Why am I getting low yield for my Suzuki coupling reaction? Reddit. [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. Royal Society of Chemistry (RSC). [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. MDPI. [Link]

  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Royal Society of Chemistry (RSC). [Link]

  • Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis. Benchchem.
  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. National Institutes of Health (NIH). [Link]

  • Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [Link]

  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ResearchGate. [Link]

  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ACS Publications. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health (NIH). [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • The effect of various bases on the Suzuki coupling reaction. ResearchGate. [Link]

  • Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Publications. [Link]

  • The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health (NIH). [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. [Link]

  • Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles. Royal Society of Chemistry (RSC). [Link]

  • Site-selective Suzuki-Miyaura Coupling of Heteroaryl halides – Understanding the Trends for Pharmaceutically Important Classes. ResearchGate. [Link]

  • Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Royal Society of Chemistry (RSC). [Link]

Sources

Technical Support Center: Purification of tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate. Our goal is to move beyond simple protocols and explain the underlying chemical principles, enabling you to make informed decisions to resolve common purification challenges.

Troubleshooting Guide: From Crude Product to Pure Compound

This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.

Question 1: My final product is a persistent oil or a solid with a low/broad melting point. What are the likely impurities?

Answer: This is a common issue that typically points to the presence of residual starting materials, byproducts, or solvents. The Boc-protection reaction to form the title compound introduces specific potential contaminants:

  • Unreacted Starting Material: The most common impurity is the starting material, 4-bromo-3-methyl-1H-pyrazole. This is significantly more polar than your desired product due to the free N-H group.

  • Reagent Byproducts: Residual di-tert-butyl dicarbonate (Boc-anhydride) or its breakdown product, tert-butanol, can contaminate the final product.

  • Solvent Impurities: Solvents used in the reaction or workup (e.g., Dichloromethane, THF, Ethyl Acetate) can be trapped in the product, depressing its melting point.

  • Regioisomers: While less common, protection at the other nitrogen atom of the pyrazole ring can lead to a regioisomeric impurity, which may have very similar chromatographic properties to the desired product.

A preliminary ¹H NMR of your crude material is the most effective way to diagnose the issue. Look for the characteristic N-H proton of the starting pyrazole or the singlet for tert-butanol.

Question 2: My TLC plate shows multiple spots after an initial purification attempt. How should I proceed?

Answer: Multiple spots on a Thin Layer Chromatography (TLC) plate indicate that your initial purification was incomplete. The key is to optimize the separation conditions.

First, identify the spots. Your desired product, being Boc-protected, is significantly less polar than the N-H pyrazole starting material. The product spot should have a higher Rf value (travel further up the plate).

Workflow for TLC Optimization:

  • Assess Polarity: Start with a standard mobile phase like 30% ethyl acetate in 70% hexane.[1]

  • Adjust Solvent Ratio:

    • If spots are clustered at the bottom (low Rf), increase the polarity of the mobile phase (e.g., move to 40% or 50% ethyl acetate).

    • If spots are clustered at the top (high Rf), decrease the polarity (e.g., move to 15% or 20% ethyl acetate in hexane).

  • Try Different Solvent Systems: If a simple hexane/ethyl acetate system doesn't provide adequate separation, consider other systems. A combination of cyclohexane and ethyl acetate is also reported to be effective for pyrazole derivatives.[2]

The diagram below illustrates a logical workflow for addressing impurities detected by TLC.

G cluster_0 Impurity Identification & Removal Workflow start Run TLC of Crude Product decision_spots Multiple Spots Observed? start->decision_spots optimize_tlc Optimize TLC Solvent System (e.g., Hexane/EtOAc gradient) decision_spots->optimize_tlc Yes purity_check Assess Purity (TLC, NMR, mp) decision_spots->purity_check No (Single Spot) decision_separation Good Separation (ΔRf > 0.2)? decision_separation->optimize_tlc No col_chrom Perform Column Chromatography decision_separation->col_chrom Yes optimize_tlc->decision_separation col_chrom->purity_check recrystallize Attempt Recrystallization recrystallize->purity_check purity_check->col_chrom Impure end Pure Product purity_check->end Purity Confirmed

Caption: Troubleshooting workflow for purifying the target compound.

Question 3: Recrystallization is not yielding crystals, or the yield is very low. What can I do?

Answer: Successful recrystallization depends entirely on the differential solubility of your compound in a solvent at hot and cold temperatures. If it fails, consider these points:

  • Incorrect Solvent Choice: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. For similar Boc-protected bromo-pyrazoles, recrystallization from n-hexane has been reported to be successful, yielding white crystals.[3]

  • Supersaturation: Your solution may be supersaturated. Try scratching the inside of the flask with a glass rod at the solvent line to induce nucleation. Adding a "seed crystal" from a previously purified batch can also initiate crystallization.

  • Cooling Rate: Cooling the solution too quickly can cause the product to "crash out" as an oil or amorphous solid, trapping impurities. Allow the flask to cool slowly to room temperature first, then transfer it to an ice bath or refrigerator.

  • Concentration: You may be using too much solvent. If no crystals form upon cooling, slowly evaporate some of the solvent and attempt to cool again. Conversely, if the product crystallizes out of the hot solution, you have used too little solvent.

If a single solvent fails, a mixed-solvent system is a powerful alternative. A common approach is to dissolve the compound in a minimal amount of a "good" solvent (in which it is very soluble, e.g., ethyl acetate or dichloromethane) at an elevated temperature, and then slowly add a "poor" solvent (in which it is insoluble, e.g., hexane) until turbidity (cloudiness) persists.[4] Then, allow it to cool slowly.

Frequently Asked Questions (FAQs)

Q1: What is the most effective primary purification method for this compound?

A1: For most lab-scale syntheses, silica gel column chromatography is the most robust and reliable primary purification method.[5] It is highly effective at separating the non-polar desired product from the polar starting material (4-bromo-3-methyl-1H-pyrazole) and other polar byproducts. Following chromatography, a final recrystallization from a non-polar solvent like n-hexane can be performed to achieve high analytical purity.[3]

Q2: How do I select the optimal solvent system for column chromatography?

A2: The optimal solvent system is determined by running preliminary TLC plates. The goal is to find a system where your desired product has an Rf value of approximately 0.25-0.35 . This provides the best balance for good separation on a column. Based on literature for similar pyrazole compounds, a gradient of ethyl acetate in hexane is an excellent starting point.[6]

TLC Observation (Hexane/EtOAc System) Recommended Action for Column Chromatography Rationale
Product Rf ≈ 0.3Use this solvent system as your column eluent.Ideal retention for good separation.
Product Rf > 0.5Decrease the amount of ethyl acetate.The compound is moving too fast; increase retention on the silica.
Product Rf < 0.2Increase the amount of ethyl acetate.The compound is sticking too strongly; decrease retention.

Q3: What are the key analytical techniques to confirm the purity and identity of my final product?

A3: A combination of techniques is essential to confirm both purity and structural identity.

  • Thin-Layer Chromatography (TLC): A quick and inexpensive method to check for the presence of impurities. A pure compound should ideally show a single spot.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure. For the title compound, you should verify the presence of the tert-butyl singlet (~1.6 ppm), the methyl singlet, and the pyrazole aromatic proton, and confirm the absence of the N-H proton from the starting material.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

  • Melting Point (mp): A sharp melting point is a good indicator of high purity. Impurities typically cause the melting point to be depressed and broaden. A related compound, tert-Butyl 4-bromo-1H-pyrazole-1-carboxylate, has a reported melting point of 43-45 °C, which can serve as a rough reference.[3]

Experimental Protocols

Protocol 1: Silica Gel Column Chromatography

This protocol is designed for the primary purification of the crude product.

  • Slurry Preparation: In a beaker, add dry silica gel to your chosen starting eluent (e.g., 10% Ethyl Acetate in Hexane). Stir to create a uniform slurry with no air bubbles.

  • Column Packing: Pour the slurry into your chromatography column. Allow the solvent to drain until it is just level with the top of the silica bed. Never let the column run dry.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder ("dry loading"). Carefully add this powder to the top of the column bed.

  • Elution: Begin eluting with your starting solvent system, collecting fractions. Gradually increase the polarity of the eluent (e.g., from 10% to 20% to 30% EtOAc in Hexane) to elute your compound.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization from a Single Solvent (n-Hexane)

This protocol is ideal for final polishing after column chromatography or for purifying nearly pure material.[3]

  • Dissolution: Place the crude or column-purified solid in an Erlenmeyer flask. Add a small amount of n-hexane.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add more n-hexane in small portions until the solid just dissolves completely. Avoid adding a large excess of solvent.

  • Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Crystal formation should be observed.

  • Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold n-hexane.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

References
  • BenchChem. (n.d.). Technical Support Center: Purification of Pyrazole Compounds by Recrystallization.
  • Journal of Emerging Technologies and Innovative Research. (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Chemical Properties of Pyrazole.
  • Krasavin, M., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2014(vi), 54-71.
  • ResearchGate. (2016). I am trying to perform TLC of thiazolylpyrazole compounds. Can anyone suggest a solvent to dissolve these compounds?.
  • Patil, S. A., et al. (2021). Synthesis of Pyrazole Compounds by Using Sonication Method. Journal of Drug Delivery and Therapeutics, 11(4-S), 123-128.
  • Ali, M. A. E. A., et al. (2021). Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies. ACS Omega.
  • Reddit. (2022). Purified and recrystallized 3,5-dimethyl-1H-pyrazole.
  • Ferreira, B. R., et al. (2021). Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles. Beilstein Journal of Organic Chemistry, 17, 659-666.
  • Geuder, W., et al. (2011). Method for purifying pyrazoles.
  • Konopski, L. (2018). Application of 2-Trichloromethylbenzimidazole in Analytical Chemistry: A Highly Selective Chromogenic Reagent for Thin-Layer Chromatography and Some Other Analytical Uses. Molecules, 23(11), 2977.
  • Audebert, G., et al. (1995). Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
  • Thiruvalluvar, A., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate.
  • BLDpharm. (n.d.). tert-Butyl 4-bromo-3,5-dimethyl-1H-pyrazole-1-carboxylate.
  • ChemicalBook. (n.d.). tert-butyl 4-(bromomethyl)-1H-pyrazole-1-carboxylate synthesis.
  • Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252, 022085.
  • Amerigo Scientific. (n.d.). tert-butyl 3-(4-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate.
  • BLDpharm. (n.d.). tert-Butyl 4-bromo-1H-pyrazole-1-carboxylate.
  • Chemsrc. (2025). This compound.
  • ChemUniverse. (n.d.). This compound.
  • Wang, Y., et al. (2019). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • National Center for Biotechnology Information. (n.d.). Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate.
  • Liu, C., et al. (2020). Preparation method and application of bromopyrazole compound intermediate.
  • Zhang, H., et al. (2013). Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
  • Smolecule. (n.d.). Tert-butyl (3-bromo-1-methyl-1H-pyrazol-5-YL)carbamate.
  • Chemical and Pharmaceutical Bulletin. (2012). 60(12), 1550-1560.
  • Sigma-Aldrich. (n.d.). 4-bromo-3-tert-butyl-1h-pyrazole.

Sources

Technical Support Center: Large-Scale Synthesis of tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals engaged in the scale-up of this critical building block. We will address common challenges encountered during synthesis, providing field-proven insights and robust troubleshooting protocols to ensure a safe, efficient, and reproducible process.

Overview of Synthetic Strategy

The synthesis of this compound is typically approached via a two-step sequence starting from 3-methyl-1H-pyrazole. The core logic involves a regioselective bromination at the electron-rich C4 position, followed by the protection of the N1-nitrogen with a tert-butoxycarbonyl (Boc) group. While straightforward on paper, scaling this process introduces challenges related to selectivity, impurity control, and product stability.

Synthesis_Workflow cluster_0 Step 1: Regioselective Bromination cluster_1 Step 2: Boc Protection A 3-Methyl-1H-pyrazole B 4-Bromo-3-methyl-1H-pyrazole A->B  NBS or Br2, Solvent (e.g., MeCN, DCM)   C tert-Butyl 4-bromo-3-methyl- 1H-pyrazole-1-carboxylate B->C  (Boc)2O, Base (e.g., TEA, DMAP), Solvent (e.g., THF, DCM)  

Caption: High-level workflow for the synthesis of the target compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the scale-up process in a question-and-answer format.

FAQ 1: Poor Selectivity and Over-Bromination in Step 1

Question: "During the bromination of 3-methyl-1H-pyrazole, we are observing the formation of a significant di-bromo impurity alongside unreacted starting material. How can we improve the regioselectivity and minimize over-bromination?"

Answer: This is the most critical challenge in the synthesis. The pyrazole ring is highly activated, making it susceptible to multiple halogenations.[1] Achieving high selectivity for the mono-bromo product at the C4 position requires precise control over reaction conditions.

Causality and Solution:

  • Choice of Brominating Agent: While liquid bromine can be used, N-Bromosuccinimide (NBS) is strongly recommended for large-scale operations. NBS is a solid, making it easier and safer to handle than corrosive and volatile liquid bromine. It also releases bromine in situ at a controlled rate, which naturally tempers the reaction's reactivity.

  • Temperature Control: The reaction is highly exothermic. It is imperative to maintain a low temperature, typically between 0°C and 5°C , throughout the addition of the brominating agent. A runaway exotherm will drastically increase the rate of the second bromination, leading to the di-bromo impurity.

  • Slow Addition: The brominating agent must be added portion-wise or as a solution via a syringe pump over an extended period (e.g., 2-4 hours). This maintains a low instantaneous concentration of the electrophile, favoring the more rapid mono-bromination of the starting material over the slower di-bromination of the product.

  • Solvent Selection: Acetonitrile (MeCN) or Dichloromethane (DCM) are suitable solvents. MeCN can help in solubilizing the starting pyrazole, while DCM is effective but requires careful handling due to its volatility and environmental concerns.

  • In-Process Monitoring (IPC): Do not run the reaction based on time alone. Implement regular monitoring by HPLC or TLC. The reaction should be quenched as soon as the starting material is consumed to an acceptable level (e.g., <2%), to prevent the product from converting into the di-bromo impurity over time.

FAQ 2: Difficulties in Purifying 4-Bromo-3-methyl-1H-pyrazole

Question: "Column chromatography is not feasible for purifying the crude 4-bromo-3-methyl-1H-pyrazole at our intended scale. What are the alternative methods for removing unreacted starting material and di-bromo impurities?"

Answer: Relying on chromatography at scale is a common bottleneck. The key is to develop a robust crystallization or extraction-based purification protocol.

Recommended Strategies:

  • Crystallization: This is the most effective and scalable method. The crude product can often be recrystallized from a binary solvent system like isopropanol/water, toluene/heptane, or ethyl acetate/hexane. The desired mono-bromo product often has different solubility characteristics than the more polar starting material and the non-polar di-bromo impurity.

  • Acid/Base Extraction: You can exploit the weakly acidic N-H proton of the unreacted 3-methyl-1H-pyrazole. A wash with a dilute, weak base can selectively remove some of the starting material into the aqueous phase, although this is often not sufficient for high purity. A more effective method is an acidic wash (e.g., dilute HCl) to protonate the starting material, making it water-soluble, while the brominated products remain in the organic layer. The organic layer can then be neutralized and processed.

Troubleshooting Flowchart: Bromination Step

Troubleshooting_Bromination start Analyze Crude Product by HPLC impurity_check High Di-bromo Impurity (>5%)? start->impurity_check sm_check High Starting Material (>5%)? impurity_check->sm_check No solution_dibromo ACTION: 1. Lower reaction temperature (target 0°C). 2. Slow down NBS addition rate. 3. Ensure accurate stoichiometry (1.0-1.05 eq. NBS). impurity_check->solution_dibromo Yes solution_sm ACTION: 1. Confirm stoichiometry of NBS (use 1.05 eq.). 2. Increase reaction time slightly. 3. Check reagent quality. sm_check->solution_sm Yes success Purity Profile Acceptable. Proceed to Workup & Crystallization. sm_check->success No

Caption: Decision tree for troubleshooting bromination impurities.

FAQ 3: Incomplete Reaction and Stability Issues During Boc Protection (Step 2)

Question: "Our Boc protection step is sluggish, and sometimes we observe partial deprotection of the product during workup. How can we optimize this step for reliability?"

Answer: The N-H of a pyrazole is less nucleophilic than that of an aliphatic amine, and the resulting N-Boc bond is highly sensitive to acid.[2][3] Success hinges on balancing reaction rate with product stability.

Key Optimization Points:

  • Base/Catalyst: Triethylamine (TEA) is a common base used in stoichiometric amounts to neutralize the acid byproduct. However, for sluggish reactions, a catalytic amount (1-5 mol%) of 4-Dimethylaminopyridine (DMAP) is highly effective. Be aware that DMAP is toxic and must be efficiently removed during workup.

  • Reagent Stoichiometry: Use a slight excess of Di-tert-butyl dicarbonate ((Boc)₂O), typically 1.1 to 1.2 equivalents, to drive the reaction to completion.

  • Preventing Deprotection: The tert-butyl carbamate group is notoriously acid-labile.[2][3][4]

    • NEVER use acidic washes (e.g., HCl, NH₄Cl) during the workup.

    • Use mild basic washes, such as saturated sodium bicarbonate (NaHCO₃) solution, to quench the reaction and remove acidic byproducts.

    • When performing solvent swaps or concentrations, avoid high temperatures (>50°C) for prolonged periods, as thermal deprotection can occur.[4]

    • Some Lewis acids can also cleave Boc groups, so ensure all equipment is free from acidic residues.[5]

Quantitative Data Summary: Typical Reaction Conditions & Outcomes
ParameterStep 1: BrominationStep 2: Boc Protection
Key Reagent N-Bromosuccinimide (NBS)Di-tert-butyl dicarbonate ((Boc)₂O)
Equivalents 1.05 eq.1.15 eq.
Base/Catalyst N/ATEA (1.2 eq.), DMAP (0.02 eq.)
Solvent AcetonitrileTetrahydrofuran (THF)
Temperature 0-5 °C20-25 °C (Room Temperature)
Typical Reaction Time 3-5 hours4-8 hours
Typical Yield 85-92% (after crystallization)90-97%
Key Impurity Di-bromo-3-methyl-pyrazole4-Bromo-3-methyl-1H-pyrazole (unreacted)
IPC Limit Starting Material < 2%Starting Material < 1%

Validated Experimental Protocols

Protocol 1: Large-Scale Synthesis of 4-Bromo-3-methyl-1H-pyrazole
  • Setup: Charge a suitable reactor with 3-methyl-1H-pyrazole (1.0 eq.) and acetonitrile (10 volumes). Begin stirring and cool the reactor jacket to maintain an internal temperature of 0-5°C.

  • Reagent Addition: In a separate vessel, dissolve N-Bromosuccinimide (1.05 eq.) in acetonitrile (5 volumes). Add this solution dropwise to the reactor over 2-3 hours, ensuring the internal temperature does not exceed 5°C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C. Monitor the reaction progress every hour using HPLC.

  • Quench: Once the starting material is consumed (<2% by HPLC), quench the reaction by adding a 10% aqueous solution of sodium thiosulfate (2 volumes).

  • Workup: Concentrate the mixture under reduced pressure to remove the majority of the acetonitrile. Add ethyl acetate (10 volumes) and water (5 volumes). Separate the organic layer. Wash the organic layer with brine (5 volumes), dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate to approximately 3 volumes. Add n-heptane (6 volumes) slowly while stirring to induce crystallization. Cool the slurry to 0-5°C and hold for at least 2 hours. Filter the solid, wash with cold heptane, and dry under vacuum at 40°C to yield the product as a white to off-white solid.

Protocol 2: Large-Scale Synthesis of this compound
  • Setup: Charge the reactor with 4-bromo-3-methyl-1H-pyrazole (1.0 eq.), tetrahydrofuran (THF, 8 volumes), triethylamine (1.2 eq.), and DMAP (0.02 eq.). Stir to dissolve.

  • Reagent Addition: Add Di-tert-butyl dicarbonate ((Boc)₂O, 1.15 eq.) to the mixture. A slight exotherm may be observed; maintain the temperature below 30°C.

  • Reaction Monitoring: Stir the reaction at ambient temperature (20-25°C). Monitor the reaction progress by HPLC until the starting material is <1%.

  • Workup: Concentrate the reaction mixture under reduced pressure. Add ethyl acetate (10 volumes) and a saturated aqueous solution of sodium bicarbonate (5 volumes). Separate the organic layer. Wash the organic layer sequentially with water (5 volumes) and brine (5 volumes).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, which is often a low-melting solid or a thick oil that crystallizes on standing. If needed, a rapid filtration through a short plug of silica gel (eluting with ethyl acetate/hexane) can be performed, followed by solvent removal.

References

  • Kivekäs, R., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2014(vi), 54-71. [Link]

  • Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(viii), 115-124. [Link]

  • Organic Chemistry Portal. (2023). tert-Butyl Esters. Retrieved from Organic Chemistry Portal. [Link]

  • Wu, Y., et al. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131-6133. [Link]

  • Chemsrc. (2025). This compound Safety Data Sheet. Retrieved from Chemsrc. [Link]

  • Gök, Y., et al. (2021). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Organic Process Research & Development, 25(4), 802-811. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from Organic Chemistry Portal. [Link]

Sources

improving the stability of tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate (CAS: 1021919-24-3). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability and handling of this versatile building block. Our goal is to empower you with the knowledge to ensure the integrity of your starting material and the success of your synthetic endeavors.

Introduction: Understanding the Molecule

This compound is a bifunctional reagent widely used in organic synthesis. It features a pyrazole core, a common scaffold in medicinal chemistry, substituted with a bromine atom at the C4 position, making it an ideal substrate for cross-coupling reactions. The pyrazole nitrogen is protected by a tert-butyloxycarbonyl (Boc) group, which serves to modulate the reactivity of the pyrazole ring and prevent unwanted side reactions. The stability of this molecule is paramount for achieving reproducible and high-yielding results. The primary points of potential degradation are the acid-labile N-Boc group and, to a lesser extent, the C-Br bond under specific reductive or organometallic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. Refrigeration at 2-8°C is recommended.[1] It is crucial to protect the compound from moisture and acidic vapors, as these can initiate the degradation of the acid-sensitive Boc protecting group.

Q2: What is the primary degradation pathway for this compound?

A2: The most common degradation pathway is the acid-catalyzed cleavage of the tert-butyloxycarbonyl (Boc) group.[2] This reaction, often referred to as de-Boc protection, yields 4-bromo-3-methyl-1H-pyrazole, carbon dioxide, and isobutene. This can be initiated by strong acids (e.g., trifluoroacetic acid, hydrochloric acid), Lewis acids, or even trace amounts of acidic impurities in solvents or on glassware.

Q3: Is this compound sensitive to light or air?

A3: While the primary sensitivity is to acid, it is good laboratory practice to store all reagents, including this one, in opaque containers to minimize exposure to light. Standard handling in the air is generally acceptable; however, for prolonged storage, an inert atmosphere (e.g., nitrogen or argon) can help prevent potential long-term oxidative degradation and moisture ingress.

Q4: Can I use protic solvents like methanol or ethanol with this reagent?

A4: Caution is advised when using protic solvents. While short exposure during a reaction at neutral pH may be acceptable, prolonged heating or the presence of acidic impurities in these solvents can lead to solvolysis and cleavage of the Boc group. If a protic solvent is necessary, ensure it is anhydrous and of high purity. For extended reaction times, consider aprotic solvents.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of this compound in your experiments.

Issue 1: Inconsistent or Low Yields in Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Possible Cause A: Degradation of the Starting Material

  • Symptom: You observe a new spot on your TLC plate corresponding to a more polar compound, or your starting material appears as a gum or oil instead of a solid. Your NMR of the starting material shows a diminished or absent peak for the tert-butyl group (around 1.6 ppm) and the appearance of a broad N-H proton signal.

  • Root Cause: The Boc group has been partially or fully cleaved, leading to the formation of 4-bromo-3-methyl-1H-pyrazole. This unprotected pyrazole can interfere with the catalytic cycle of your cross-coupling reaction, for instance, by coordinating to the metal center.

  • Solution:

    • Verify Purity: Before use, always check the purity of your reagent by TLC, LC-MS, or ¹H NMR.

    • Use High-Purity Solvents: Ensure all solvents are anhydrous and free from acidic impurities. Using freshly distilled solvents or solvents from a solvent purification system is recommended.

    • Inert Atmosphere: Run your reactions under an inert atmosphere (N₂ or Ar) to prevent the introduction of atmospheric moisture and CO₂, which can form carbonic acid.

    • Proper Glassware Preparation: Ensure all glassware is thoroughly dried and, if necessary, washed with a mild base solution and rinsed with distilled water before drying to remove any acidic residues.

Possible Cause B: Interference from the Unprotected Pyrazole

  • Symptom: Your reaction is sluggish, or you isolate a complex mixture of products, including debrominated starting material or homo-coupled byproducts.

  • Root Cause: If your starting material has degraded, the resulting 4-bromo-3-methyl-1H-pyrazole can act as a ligand for the palladium catalyst, inhibiting its activity. The N-H proton of the unprotected pyrazole is also acidic and can react with bases in your reaction mixture.

  • Solution:

    • Purify the Reagent: If you suspect degradation, you can attempt to purify the material by recrystallization or column chromatography to remove the more polar unprotected pyrazole.

    • Adjust Reaction Conditions: If a small amount of the unprotected pyrazole is present, you may be able to overcome its inhibitory effects by increasing the catalyst loading or using a more robust ligand. However, this is not ideal, and starting with pure material is always preferable.

Issue 2: Unexpected Side Products

Possible Cause: Debromination

  • Symptom: You observe a significant amount of the debrominated product (tert-butyl 3-methyl-1H-pyrazole-1-carboxylate) in your reaction mixture.

  • Root Cause: While the C-Br bond on the pyrazole ring is generally stable, certain reaction conditions, particularly in the presence of strong reducing agents or highly active palladium catalysts with specific ligands, can lead to reductive debromination.

  • Solution:

    • Optimize Catalyst System: Screen different palladium sources and ligands. Sometimes, a less reactive catalyst system can be more selective for the desired cross-coupling over debromination.

    • Control Reaction Temperature: Running the reaction at the lowest effective temperature can often minimize side reactions.

    • Choice of Base: The choice of base can also influence the rate of debromination. A weaker base may be beneficial if debromination is a significant issue.

Quality Control and Purity Assessment

Regularly assessing the purity of your this compound is crucial. Here are some guidelines:

  • Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of the more polar degradation product, 4-bromo-3-methyl-1H-pyrazole.

  • ¹H NMR Spectroscopy: This is the most definitive method for assessing purity. The presence of the Boc group is indicated by a sharp singlet for the nine tert-butyl protons at approximately 1.6 ppm. The disappearance or reduction in the integral of this peak, coupled with the appearance of a broad N-H signal, is a clear indicator of degradation. The pyrazole proton signal will also shift upon deprotection.

  • LC-MS: Liquid chromatography-mass spectrometry can be used to quantify the purity and identify the molecular ions of the starting material and its degradation product.

CompoundKey ¹H NMR Signals (CDCl₃)Expected Mass [M+H]⁺
This compound ~8.0 ppm (s, 1H, pyrazole-H), ~2.4 ppm (s, 3H, CH₃), ~1.6 ppm (s, 9H, t-Bu)261.0/263.0
4-bromo-3-methyl-1H-pyrazole ~7.5 ppm (s, 1H, pyrazole-H), ~2.3 ppm (s, 3H, CH₃), broad N-H signal161.0/163.0[3]

Experimental Protocols

Protocol 1: Small-Scale Purity Check by ¹H NMR
  • Accurately weigh approximately 5-10 mg of the compound.

  • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Transfer the solution to a clean, dry NMR tube.

  • Acquire a ¹H NMR spectrum.

  • Integrate the signals for the pyrazole proton, the methyl group, and the tert-butyl group. A 1:3:9 ratio confirms the integrity of the structure.

Protocol 2: Reaction Solvent Stability Test
  • Dissolve a small amount (e.g., 20 mg) of the compound in the solvent to be tested (e.g., 1 mL of THF, DMF, or methanol).

  • Take an initial TLC or LC-MS sample (t=0).

  • Stir the solution at the intended reaction temperature.

  • Take samples at regular intervals (e.g., 1h, 4h, 24h) and analyze by TLC or LC-MS to monitor for the appearance of the degradation product.

Visualization of Degradation Pathway

The primary degradation pathway is the acid-catalyzed cleavage of the N-Boc group.

G reactant tert-Butyl 4-bromo-3-methyl- 1H-pyrazole-1-carboxylate product1 4-bromo-3-methyl-1H-pyrazole reactant->product1 H+ (catalytic) - Boc Group Cleavage product2 CO2 reactant->product2 product3 Isobutene reactant->product3

Caption: Acid-catalyzed degradation of the title compound.

Workflow for Troubleshooting a Failed Reaction

G decision decision result result start Low yield or failed reaction check_purity Check purity of starting material (NMR, LC-MS) start->check_purity is_pure is_pure check_purity->is_pure purify Purify starting material (column chromatography or recrystallization) is_pure->purify No check_conditions Review reaction conditions: - Solvent purity (anhydrous?) - Inert atmosphere? - Glassware preparation? is_pure->check_conditions Yes purify->check_purity optimize Optimize reaction: - Screen catalysts/ligands - Adjust temperature - Change base check_conditions->optimize success Reaction Successful optimize->success

Caption: Troubleshooting workflow for reactions.

References

Technical Support Center: Troubleshooting Failed Reactions Involving tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for common issues encountered during palladium-catalyzed cross-coupling reactions with tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate.

I. Understanding the Substrate: Key Characteristics

This compound is a versatile building block in medicinal chemistry. However, its reactivity presents unique challenges. The Boc-protecting group, while crucial for directing regioselectivity and modulating reactivity, can also be a source of complications.[1] The pyrazole ring itself can act as a ligand for the palladium catalyst, potentially leading to catalyst inhibition.[2] Understanding these nuances is the first step toward successful reaction outcomes.

Chemical Properties at a Glance:
PropertyValueSource
Molecular FormulaC9H13BrN2O2ChemUniverse
Molecular Weight261.12 g/mol ChemUniverse
CAS Number1150271-23-0BLDpharm[3]

II. Troubleshooting Guide: Common Cross-Coupling Reactions

This section addresses frequent problems encountered in Suzuki, Sonogashira, and Buchwald-Hartwig reactions.

A. Suzuki-Miyaura Coupling

Question: My Suzuki-Miyaura reaction with this compound is showing low to no conversion to the desired product. What are the likely causes and how can I fix it?

Answer: Low conversion in Suzuki-Miyaura couplings involving this substrate often points to three main areas: catalyst activity, reaction conditions, and the stability of the starting material.

1. Catalyst System Inactivation or Insufficient Activity:

  • Causality: The nitrogen atoms in the pyrazole ring can coordinate to the palladium center, leading to catalyst inhibition. Furthermore, the choice of ligand is critical for promoting the catalytic cycle with sterically hindered or electronically challenging substrates.[4]

  • Troubleshooting Protocol:

    • Ligand Screening: If using standard ligands like PPh3, consider switching to more electron-rich and bulky biarylphosphine ligands such as SPhos, XPhos, or RuPhos. These have been shown to be effective for challenging cross-coupling reactions.

    • Pre-catalyst Choice: Employ a well-defined pre-catalyst (e.g., XPhos Pd G2 or G3) to ensure the efficient in-situ generation of the active Pd(0) species.[1][5]

    • Catalyst Loading: Increase the catalyst loading in increments (e.g., from 1-2 mol% to 3-5 mol%) to compensate for potential deactivation.

2. Inappropriate Base or Solvent Combination:

  • Causality: The choice of base is crucial for the transmetalation step and can also influence the stability of the Boc group. Strong bases can lead to premature deprotection.[6][7]

  • Troubleshooting Protocol:

    • Base Selection: If using a strong base like NaOtBu, consider switching to a milder inorganic base such as K2CO3, Cs2CO3, or K3PO4.[4]

    • Solvent System: Ensure your solvent is anhydrous and appropriately degassed. A common solvent system is a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water to facilitate the dissolution of the inorganic base.

3. Substrate Instability (Boc Deprotection):

  • Causality: The Boc group can be labile under certain basic or high-temperature conditions, leading to the formation of the deprotected bromopyrazole, which may react differently or not at all.[6][8][9] Some Suzuki-Miyaura conditions have been reported to hydrolyze the Boc group, which can be advantageous if deprotection is the next planned step.[1]

  • Troubleshooting Protocol:

    • Temperature Control: Run the reaction at the lowest effective temperature. Start with a moderate temperature (e.g., 80 °C) and only increase if no conversion is observed.

    • Monitor for Deprotection: Analyze the crude reaction mixture by LC-MS or NMR to check for the presence of the deprotected starting material.

B. Sonogashira Coupling

Question: I am attempting a Sonogashira coupling, but I'm primarily observing homocoupling of my alkyne (Glaser coupling) and recovery of my pyrazole starting material. How can I promote the desired cross-coupling?

Answer: The predominance of homocoupling in Sonogashira reactions is a classic problem, often exacerbated by the presence of copper co-catalysts and oxygen.

1. Minimizing Homocoupling:

  • Causality: The copper(I) co-catalyst, while facilitating the reaction, can also promote the oxidative dimerization of the terminal alkyne, especially in the presence of oxygen.[2]

  • Troubleshooting Protocol:

    • Rigorous Degassing: Ensure your solvent and reaction mixture are thoroughly deoxygenated. Use freeze-pump-thaw cycles for best results, or at a minimum, bubble argon or nitrogen through the solvent for an extended period.[2]

    • Copper-Free Conditions: Consider a copper-free Sonogashira protocol. While this may require a higher reaction temperature or a more active palladium catalyst/ligand system, it completely eliminates the primary pathway for Glaser coupling.[10]

    • Slow Addition of Alkyne: Adding the alkyne slowly via syringe pump can maintain a low concentration, favoring the cross-coupling pathway over homocoupling.[2]

2. Optimizing the Catalytic System:

  • Causality: As with Suzuki couplings, the pyrazole moiety can interfere with the catalyst. The choice of palladium source and ligand is critical.

  • Troubleshooting Protocol:

    • Palladium Source: Standard catalysts like Pd(PPh3)4 or PdCl2(PPh3)2 are often effective.[11] If these fail, consider more specialized catalysts.

    • Base and Solvent: A common and effective system is using an amine base like triethylamine (Et3N) or diisopropylethylamine (DIPEA), which can often serve as both the base and the solvent.[11] Ensure the amine is distilled and dry, as impurities can inhibit the reaction.[11]

C. Buchwald-Hartwig Amination

Question: My Buchwald-Hartwig amination is sluggish, and I'm seeing evidence of hydrodehalogenation (replacement of bromine with hydrogen) on my pyrazole substrate. What adjustments should I make?

Answer: Sluggish reactions and hydrodehalogenation in Buchwald-Hartwig aminations often point to issues with the ligand, base, or potential side reactions like β-hydride elimination.

1. Addressing Sluggish Reactivity:

  • Causality: The C-N bond-forming reductive elimination can be a slow step. The choice of ligand dramatically influences the rate and efficiency of this process. The reactivity order of aryl halides in Buchwald-Hartwig reactions can be counterintuitive, with aryl bromides often being more reactive than aryl iodides due to iodide's inhibitory effects.[12]

  • Troubleshooting Protocol:

    • Ligand Choice: Employ bulky, electron-rich biarylphosphine ligands. Ligands like tBuXPhos, tBuBrettPhos, or Josiphos-type ligands are specifically designed to promote C-N coupling.[13][14][15]

    • Base Selection: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is the most common, but lithium bis(trimethylsilyl)amide (LHMDS) can also be effective, especially for unprotected NH-heterocycles.[12][16]

    • Temperature: While some modern catalyst systems work at room temperature, many Buchwald-Hartwig reactions require elevated temperatures (80-110 °C) to proceed at a reasonable rate.[12]

2. Preventing Hydrodehalogenation:

  • Causality: Hydrodehalogenation can occur as a side reaction. Another competing pathway, especially with amines bearing β-hydrogens, is β-hydride elimination from the palladium-amide intermediate.[15][17]

  • Troubleshooting Protocol:

    • Ligand Effect: The use of sterically hindered ligands can disfavor the side reactions by making the palladium center more crowded.

    • Reaction Concentration: Running the reaction at a higher concentration can favor the desired bimolecular reductive elimination over competing unimolecular side reactions.

III. Frequently Asked Questions (FAQs)

Q1: Is the Boc group on my pyrazole stable to the reaction conditions? A1: Not always. The Boc group is generally stable to many palladium-catalyzed cross-coupling conditions but can be cleaved by strong bases, high temperatures, or certain nucleophiles.[6][8][9] It's crucial to monitor your reaction for deprotection, as the resulting NH-pyrazole will have different reactivity. In some cases, simultaneous coupling and deprotection can occur.[1]

Q2: I see a lot of black precipitate (palladium black) in my reaction. Is this normal? A2: The formation of some palladium black is common, especially at higher temperatures or with less stable catalyst systems.[11] However, excessive precipitation indicates rapid catalyst decomposition and is a sign that your reaction is not proceeding efficiently. This can be mitigated by using more robust ligands, lower temperatures, or pre-catalysts that generate the active species more cleanly.[5]

Q3: Can I use an unprotected NH-pyrazole for these couplings? A3: It is possible, but often more challenging. Unprotected NH-pyrazoles can be deprotonated by the base, leading to a complex mixture of species in solution. This can complicate the catalytic cycle.[16] The Boc group is used to prevent this and ensure the reaction occurs at the desired position. If you must use an unprotected pyrazole, specific conditions, often with milder bases like K2CO3 or Cs2CO3, and specialized ligands are required.[13]

Q4: My reaction worked at a small scale, but failed upon scale-up. Why? A4: Scale-up issues are common and often related to mass and heat transfer. Inefficient stirring can create localized "hot spots" or areas of high concentration, leading to side reactions or catalyst decomposition. The efficiency of degassing is also harder to maintain on a larger scale. When scaling up, ensure vigorous stirring and use a more robust degassing method. You may also need to slightly adjust catalyst loading or reaction time.

IV. Experimental Workflows & Diagrams

A. Troubleshooting Workflow for a Failed Suzuki Reaction

Suzuki_Troubleshooting start Low/No Conversion in Suzuki Reaction check_catalyst Evaluate Catalyst System start->check_catalyst check_conditions Assess Reaction Conditions start->check_conditions check_sm Analyze Starting Material Stability start->check_sm sub_catalyst1 Switch to Bulky Biarylphosphine Ligand (e.g., SPhos, XPhos) check_catalyst->sub_catalyst1 sub_catalyst2 Use Well-Defined Pre-catalyst (e.g., G2/G3) check_catalyst->sub_catalyst2 sub_catalyst3 Increase Catalyst Loading (3-5 mol%) check_catalyst->sub_catalyst3 sub_conditions1 Switch to Milder Base (K2CO3, Cs2CO3) check_conditions->sub_conditions1 sub_conditions2 Ensure Anhydrous & Degassed Solvents check_conditions->sub_conditions2 sub_conditions3 Lower Reaction Temperature check_conditions->sub_conditions3 sub_sm1 Check for Boc Deprotection via LC-MS check_sm->sub_sm1 success Successful Coupling sub_catalyst1->success sub_catalyst2->success sub_catalyst3->success sub_conditions1->success sub_conditions2->success sub_conditions3->success sub_sm1->check_conditions Deprotection Observed

Caption: Troubleshooting workflow for Suzuki reactions.

B. Generalized Palladium Cross-Coupling Cycle

Palladium_Cycle Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X Transmetal Transmetalation Complex OxAdd->Transmetal R-M RedElim Reductive Elimination Complex Transmetal->RedElim - M-X RedElim->Pd0 Ar-R (Product) ArX Aryl Halide (Your Pyrazole) RM Coupling Partner (Boronic Acid, Amine, Alkyne) Product Desired Product

Caption: Generalized palladium cross-coupling catalytic cycle.

V. References

  • Gerokonstantis, D.-T., Apostolidi, E., & Moutevelis‐Minakakis, P. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. ARKIVOC, 2020(8), 115-124. [Link]

  • Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Semantic Scholar. [Link]

  • Various Authors. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]

  • MacLachlan, M. J., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]

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  • Various Authors. (n.d.). Palladium-catalyzed coupling of pyrazoles with 2,6-dibromopyridine. ResearchGate. [Link]

  • Koval, O., et al. (2018). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. Molecules. [Link]

  • Various Authors. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. ARKIVOC. [Link]

  • Various Authors. (n.d.). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. DSpace@MIT. [Link]

  • Various Authors. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate. [Link]

  • Tруппа, C. L., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters. [Link]

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Technical Support Center: Catalyst Selection for Cross-Coupling with tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for cross-coupling reactions involving tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate. The unique electronic and steric properties of this N-Boc protected bromopyrazole present specific challenges that require careful catalyst system selection for successful C-C bond formation.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding initial reaction setup and component selection.

Question 1: I am starting a Suzuki-Miyaura coupling with this compound. What is a reliable, high-yield catalyst system to begin with?

Answer: For Suzuki-Miyaura couplings involving N-heterocyclic halides, especially those like pyrazoles that can act as catalyst inhibitors, standard catalysts such as Pd(PPh₃)₄ may be inefficient.[1][2] The lone pair electrons on the pyrazole nitrogen can coordinate to the palladium center, impeding the catalytic cycle.

To overcome this, we recommend using a palladium precatalyst paired with a sterically hindered, electron-rich biarylphosphine ligand. These ligands create a bulky coordination sphere around the palladium, which accelerates the rate-limiting reductive elimination step and prevents catalyst deactivation.[3]

A robust starting point is the Pd₂(dba)₃ / SPhos system with a phosphate or carbonate base.

ComponentRecommendationRationale
Palladium Source Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)Readily available and effective precursors for the active Pd(0) species.
Ligand SPhos or XPhos (1.1-1.2 eq. relative to Pd)Bulky, electron-rich ligands that promote efficient oxidative addition and reductive elimination, preventing catalyst inhibition by the pyrazole nitrogen.[3]
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Strong, non-nucleophilic bases that effectively promote the transmetalation step without degrading the substrate or boronic acid partner.[4]
Solvent 1,4-Dioxane/H₂O (e.g., 10:1) or Toluene/H₂OStandard solvent systems for Suzuki couplings that facilitate dissolution of both organic and inorganic reagents.[5]
Temperature 80-110 °CSufficient thermal energy to drive the reaction to completion, which can be achieved via conventional heating or microwave irradiation.[6]

Question 2: For a Heck reaction with an alkene, what modifications to the catalyst system are necessary for this bromopyrazole substrate?

Answer: The Heck reaction also benefits from tailored catalyst systems when using heteroaryl bromides.[7][8] While classic conditions using Pd(OAc)₂ and PPh₃ can work, they often require high temperatures and can be sluggish.[9] For improved efficiency and lower catalyst loading, a phosphine-free or bulky phosphine ligand approach is recommended.

A highly effective modern approach utilizes a palladium source with a bulky N-heterocyclic carbene (NHC) ligand or a hindered phosphine ligand like P(t-Bu)₃.

ComponentRecommendationRationale
Palladium Source Pd(OAc)₂ (1-2 mol%)A common and effective Pd(II) precatalyst for Heck reactions.[7]
Ligand P(o-tol)₃ or P(t-Bu)₃ (2-4 mol%)Moderately bulky phosphine ligands that stabilize the palladium catalyst and facilitate the reaction cycle. For particularly challenging substrates, Herrmann's catalyst (a palladacycle) is also an excellent choice.
Base Et₃N, DIPEA, or K₂CO₃ (1.5-2.5 equivalents)An organic amine base is typically used to neutralize the HBr generated during the reaction.[7] An inorganic base can be used in polar solvents.
Solvent DMF, DMAc, or ToluenePolar aprotic solvents are generally preferred to facilitate the ionic intermediates in the catalytic cycle.[9]
Temperature 100-140 °CHeck reactions often require higher temperatures to achieve good conversion rates.[9]

Question 3: I need to perform a Sonogashira coupling with a terminal alkyne. Are there any special considerations for this substrate?

Answer: Yes, the Sonogashira coupling, which typically uses both palladium and copper catalysts, requires careful optimization.[10] Catalyst poisoning by the pyrazole nitrogen is a concern, and the choice of ligand and base is critical to prevent the formation of undesired homocoupled alkyne (Glaser coupling) byproducts.[11]

For a successful Sonogashira coupling, we recommend a system that stabilizes both the palladium and copper catalytic cycles.

ComponentRecommendationRationale
Palladium Source Pd(PPh₃)₂Cl₂ (1-3 mol%) or Pd(OAc)₂A standard, reliable palladium source for Sonogashira couplings.
Copper Co-catalyst CuI (1-5 mol%)Essential for the activation of the alkyne via the formation of a copper(I) acetylide intermediate.[10]
Ligand PPh₃ or an N-Heterocyclic Carbene (NHC) ligandPPh₃ is standard, but for challenging substrates, an NHC ligand can offer superior stability and activity.[10][11]
Base Et₃N or DIPEA (2-4 equivalents, often used as solvent)The amine base is crucial for neutralizing HBr and facilitating the catalytic cycle. Using it as a co-solvent or the main solvent is common.[12]
Solvent THF or DMF (if the base is not the solvent)Anhydrous polar aprotic solvents are preferred.
Temperature Room Temperature to 80 °CMany Sonogashira reactions can proceed at or near room temperature, which helps minimize side reactions.[13]

Part 2: Troubleshooting Guide

Even with optimized starting conditions, experimental challenges can arise. This section provides a logical framework for diagnosing and solving common problems.

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting failed or low-yielding cross-coupling reactions with the bromopyrazole substrate.

Troubleshooting_Workflow Start Problem: Low or No Product Yield Cause1 Possible Cause: Catalyst Deactivation/Inhibition Start->Cause1 Cause2 Possible Cause: Inefficient Transmetalation (Suzuki) Start->Cause2 Cause3 Possible Cause: Side Reactions Dominating (e.g., Dehalogenation) Start->Cause3 Cause4 Possible Cause: Poor Reagent Quality Start->Cause4 Solution1 Solution: 1. Switch to bulkier, electron-rich ligand (e.g., SPhos, XPhos, tBuBrettPhos). 2. Use a modern Pd-precatalyst (e.g., G3/G4). 3. Ensure rigorous degassing. Cause1->Solution1 Ligand is key for N-heterocycles Solution2 Solution: 1. Screen different bases (K3PO4, Cs2CO3). 2. Ensure adequate water content (5-10%). 3. Check boronic acid/ester quality. Cause2->Solution2 Base activates boronic acid Solution3 Solution: 1. Use rigorously anhydrous solvent. 2. Ensure inert atmosphere (Argon). 3. Lower reaction temperature if possible. Cause3->Solution3 Proto-debromination is a common issue Solution4 Solution: 1. Re-purify starting materials. 2. Confirm boronic acid activity. 3. Use freshly opened, anhydrous solvents. Cause4->Solution4 Reagents can degrade over time

Caption: A diagnostic workflow for troubleshooting common cross-coupling issues.

Problem: My reaction shows significant formation of a dehalogenated byproduct (tert-Butyl 3-methyl-1H-pyrazole-1-carboxylate) instead of the desired coupled product.

Answer: This side reaction, known as proto-debromination or hydrodehalogenation, is a common issue in palladium-catalyzed cross-couplings.[5][14] It occurs when the Ar-Pd(II)-X intermediate formed after oxidative addition is intercepted by a proton source before it can proceed through transmetalation and reductive elimination.

Causality & Solutions:

  • Slow Transmetalation: If the transmetalation step (e.g., with the boronic acid in a Suzuki coupling) is slow, the Ar-Pd(II)-X intermediate has a longer lifetime, increasing the chance of proto-debromination.

    • Solution: Enhance the transmetalation rate by using a more effective base (e.g., switching from K₂CO₃ to K₃PO₄ or Cs₂CO₃) or ensuring the boronic acid is of high quality and purity.[4]

  • Presence of Protic Impurities: Adventitious water or other protic species in the solvent or reagents can serve as the proton source.

    • Solution: While some water is often beneficial in Suzuki couplings, excess amounts can be detrimental. Use high-purity, anhydrous solvents (when appropriate for the specific reaction type) and ensure all glassware is thoroughly dried.[5]

  • Ligand Choice: The ligand can influence the relative rates of the catalytic cycle steps.

    • Solution: Employing bulky, electron-rich phosphine ligands can accelerate the desired catalytic turnover, outcompeting the dehalogenation pathway.[3]

Problem: I am observing a significant amount of homocoupled boronic acid (a biaryl byproduct) in my Suzuki reaction mixture.

Answer: Homocoupling of boronic acids is typically caused by the presence of oxygen in the reaction mixture.[5] Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then promote the homocoupling pathway.

Causality & Solutions:

  • Insufficient Degassing: Failure to remove dissolved oxygen from the reaction solvent and headspace is the most common cause.

    • Solution: Rigorously degas your solvent and reaction mixture. The most effective method is to subject the mixture to several "freeze-pump-thaw" cycles. Alternatively, sparging the solvent with an inert gas (Argon or Nitrogen) for at least 30-60 minutes before adding the catalyst is crucial.

  • Use of Pd(II) Precatalyst: Starting with a Pd(II) source without an effective in-situ reduction to Pd(0) can sometimes lead to homocoupling.

    • Solution: While most Pd(II) precatalysts are effectively reduced under reaction conditions, ensuring your ligand and other reagents are not compromised is important. Using a Pd(0) source like Pd₂(dba)₃ can sometimes mitigate this issue.

Part 3: Recommended Experimental Protocol

This section provides a validated, step-by-step procedure for a benchmark Suzuki-Miyaura reaction.

Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is designed as a reliable starting point for achieving high yields.

Reagents & Equipment:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.5 eq)

  • Pd₂(dba)₃ (0.015 eq, 1.5 mol%)

  • SPhos (0.033 eq, 3.3 mol%)

  • K₃PO₄ (potassium phosphate), finely ground (3.0 eq)

  • 1,4-Dioxane, anhydrous

  • Deionized Water, degassed

  • Schlenk flask or microwave vial, magnetic stir bar

  • Inert atmosphere setup (Argon or Nitrogen line)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask or microwave vial containing a magnetic stir bar, add this compound (1.0 eq), phenylboronic acid (1.5 eq), and finely ground K₃PO₄ (3.0 eq).

  • Catalyst Addition: In a separate vial, weigh the Pd₂(dba)₃ (0.015 eq) and SPhos (0.033 eq) and add them to the reaction flask.

  • Inert Atmosphere: Seal the flask with a septum and purge with Argon or Nitrogen for 10-15 minutes.

  • Solvent Addition: Prepare a 10:1 mixture of anhydrous 1,4-dioxane and deionized water. Degas this solvent mixture thoroughly by sparging with Argon for at least 30 minutes. Add the degassed solvent to the reaction flask via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Heating: Place the sealed flask in a preheated oil bath at 100 °C (or heat in a scientific microwave reactor to the same temperature) and stir vigorously.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

References

  • Benchchem. (2025). Technical Support Center: Cross-Coupling Reactions with Chloropyrazoles.
  • Toh, K. K., & Chiba, S. (2015). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Molecules. [Link]

  • Pérez, Y., et al. (2013). Palladium catalytic systems with hybrid pyrazole ligands in C–C coupling reactions. Nanoparticles versus molecular complexes. Dalton Transactions.
  • Saha, A., et al. (2004). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. ARKIVOC. [Link]

  • Bliss, F., et al. (2021). Palladium-Catalyzed C–N Coupling of Pyrazole Amides with Triazolo- and Imidazopyridine Bromides in Ethanol. Organic Process Research & Development. [Link]

  • Wikipedia. (n.d.). Heck reaction. [Link]

  • MIT DSpace. (2014). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Rafiee, E., & Eavani, S. (2014). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Leadbeater, N. E., & Marco, M. (2003). Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up. Organic Process Research & Development. [Link]

  • Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]

  • Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]

  • Gallop, C. W. D., et al. (2014). Sonogashira Couplings Catalyzed by Collaborative (N-Heterocyclic Carbene)-Copper and -Palladium Complexes. Organic Letters. [Link]

  • Scott, J. S., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. [Link]

  • Tcyrulnikov, S., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters. [Link]

  • ResearchGate. (2013). Heck coupling reactions of bromobenzene and butylacrylate catalysed by 4. [Link]

  • Reddit. (2022). Failed suzuki coupling, any suggenstions?. [Link]

  • Al-Mokhanam, N. K., et al. (2021). Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles. RSC Advances. [Link]

  • Shields, J. D., et al. (2015). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters. [Link]

  • Vantourout, J. C., et al. (2022). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. ACS Catalysis. [Link]

  • ResearchGate. (2023). Engaging Diastereomeric syn‐ and anti‐6‐Bromo‐4a‐isopropyl‐2‐methyl‐2,3,4,4a‐tetrahydro‐1H‐carbazoles in Suzuki Coupling Reaction. [Link]

  • Benchchem. (2025). Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis.
  • Strieth-Kalthoff, F., et al. (2023). Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive. ACS Catalysis. [Link]

  • Bashir, A., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts. [Link]

  • Shi, S., et al. (2016). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. Organic Letters. [Link]

  • Wei, W.-T., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Semantic Scholar. [Link]

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  • ResearchGate. (2018). Palladium-Free Sonogashira-Type Cross-Coupling Reaction of Bromoisoxazolines or N-Alkoxyimidoyl Bromides and Alkynes. [Link]

  • University of Rochester. (n.d.). Cross-Coupling Chemistry. [Link]

  • Ciaffone, M. A., et al. (2018). Transition metal-catalyzed cross-coupling methodologies for the engineering of small molecules with applications in organic electronics and photovoltaics. ResearchGate. [Link]

  • MDPI. (2020). Advances in Cross-Coupling Reactions. [Link]

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Validation & Comparative

A Comparative Guide to the Reactivity of Bromo-pyrazoles with Different N-Protecting Groups in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of Pyrazoles and the Challenge of Their Functionalization

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of a multitude of approved drugs and clinical candidates with a wide range of therapeutic applications, including anti-inflammatory, anti-cancer, and anti-infective agents.[1][2] The functionalization of the pyrazole ring is therefore a critical endeavor in drug discovery, allowing for the fine-tuning of a compound's pharmacological profile. Among the various synthetic handles, the bromine atom serves as a versatile precursor for carbon-carbon and carbon-nitrogen bond formation through transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[3][4]

However, the presence of the acidic N-H proton in the pyrazole ring can complicate these transformations.[1] It can lead to catalyst inhibition and undesired side reactions. Consequently, the protection of the pyrazole nitrogen is often a prerequisite for successful and high-yielding cross-coupling reactions. The choice of the N-protecting group is not trivial, as it can significantly influence the reactivity of the bromo-pyrazole substrate, its stability, and the ease of its eventual removal.

This guide provides a comparative analysis of the reactivity of bromo-pyrazoles bearing three commonly employed N-protecting groups: tert-butoxycarbonyl (Boc), 2-(trimethylsilyl)ethoxymethyl (SEM), and 2,4-dimethoxybenzyl (DMB). We will delve into their respective performance in Suzuki-Miyaura and Buchwald-Hartwig reactions, supported by experimental data, to provide researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their synthetic strategies.

The Contenders: A Profile of Pyrazole N-Protecting Groups

The ideal protecting group should be easy to introduce and remove under mild conditions that do not affect other functional groups in the molecule. It should also be stable to the reaction conditions required for the desired transformation and, importantly, modulate the reactivity of the substrate in a favorable manner.

tert-Butoxycarbonyl (Boc) Group

The Boc group is one of the most widely used protecting groups for amines and nitrogen-containing heterocycles due to its general stability under a variety of reaction conditions and its facile removal under acidic conditions.[5]

  • Influence on Reactivity: The electron-withdrawing nature of the Boc group can decrease the electron density of the pyrazole ring, which can sometimes be beneficial for oxidative addition in palladium-catalyzed cross-coupling reactions. However, its steric bulk can also influence the approach of the catalyst and other reagents. In some instances, the Boc group has been observed to be labile under the basic conditions of Suzuki-Miyaura coupling, leading to in-situ deprotection.[5]

2-(Trimethylsilyl)ethoxymethyl (SEM) Group

The SEM group is known for its robustness and orthogonal deprotection conditions compared to the Boc group. It is stable to a wide range of nucleophilic and basic conditions and is typically cleaved using fluoride reagents or strong acids.

  • Influence on Reactivity: The SEM group is considered to be more sterically demanding than the Boc group. Its electronic effect is less withdrawing. A key advantage of the SEM group is its ability to direct regioselective functionalization through its transposition from one nitrogen to another in the pyrazole ring, enabling sequential arylations.[6] This feature provides a powerful tool for the synthesis of complex, multi-substituted pyrazoles.[6]

2,4-Dimethoxybenzyl (DMB) Group

The DMB group is another common protecting group for nitrogen heterocycles. It is introduced via alkylation and can be removed under oxidative or strongly acidic conditions.

  • Influence on Reactivity: The DMB group is a bulky, electron-donating group. Its electron-donating nature can increase the electron density of the pyrazole ring, which might influence the oxidative addition step in cross-coupling reactions. The presence of the methoxy groups allows for milder deprotection conditions compared to an unsubstituted benzyl group.[5]

Comparative Reactivity in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. The following sections compare the performance of Boc-, SEM-, and DMB-protected bromo-pyrazoles in this reaction, drawing upon available literature data.

Boc-Protected Bromo-pyrazoles

Boc-protected bromo-pyrazoles have been successfully employed in Suzuki-Miyaura couplings. For instance, the coupling of tert-butyl 4-bromo-1H-pyrazole-1-carboxylate with various arylboronic acids can proceed in good yields. However, the basic reaction conditions can sometimes lead to partial or complete cleavage of the Boc group, which can complicate purification and affect overall yield.[5]

SEM-Protected Bromo-pyrazoles

The SEM group's stability under basic conditions makes it a reliable choice for Suzuki-Miyaura reactions. Studies have shown that SEM-protected bromo-pyrazoles can undergo efficient coupling with a variety of boronic acids, often providing higher yields and cleaner reaction profiles compared to their Boc-protected counterparts, especially when prolonged reaction times or stronger bases are required.[6]

DMB-Protected Bromo-pyrazoles

While less commonly reported in direct comparative studies, DMB-protected bromo-pyrazoles are also viable substrates for Suzuki-Miyaura coupling. The bulky nature of the DMB group might necessitate the use of more active catalyst systems or higher reaction temperatures to achieve good conversion.

Table 1: Comparative Performance of N-Protecting Groups in Suzuki-Miyaura Coupling of 4-Bromo-pyrazoles (Representative Data)

Protecting GroupCatalyst System (Typical)Base (Typical)Solvent (Typical)Yield Range (%)Key Observations
Boc Pd(dppf)Cl₂ or XPhos Pd G2[5]K₂CO₃ or Cs₂CO₃Dioxane/H₂O or Toluene60-90Potential for in-situ deprotection under basic conditions.[5]
SEM Pd(PPh₃)₄ or Pd(dppf)Cl₂K₂CO₃ or K₃PO₄Dioxane/H₂O or DMF75-95Generally stable under reaction conditions, allowing for cleaner reactions.[6]
DMB Pd(PPh₃)₄ or Pd₂(dba)₃/ligandK₂CO₃ or Na₂CO₃Toluene or DMF65-85Bulky group may require more active catalysts or higher temperatures.

Note: Yields are highly dependent on the specific substrates, catalyst, and reaction conditions. This table provides a general comparison based on literature reports.

Comparative Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a fundamental reaction for the synthesis of N-aryl compounds. The choice of protecting group can significantly impact the efficiency of this transformation.

Boc-Protected Bromo-pyrazoles

Boc-protected bromo-pyrazoles are suitable substrates for Buchwald-Hartwig amination. The reaction can be performed with a variety of primary and secondary amines. However, similar to the Suzuki reaction, the basic conditions can lead to Boc cleavage, which may necessitate careful optimization of the reaction conditions to avoid this side reaction.[7]

SEM-Protected Bromo-pyrazoles

The robustness of the SEM group under the basic conditions of the Buchwald-Hartwig amination makes it an excellent choice for this transformation. It generally leads to higher yields and cleaner reactions compared to the Boc group, particularly with less reactive amines or when forcing conditions are necessary.

DMB-Protected Bromo-pyrazoles

DMB-protected bromo-pyrazoles can also be utilized in Buchwald-Hartwig aminations. The steric hindrance of the DMB group might require the use of sterically demanding phosphine ligands to facilitate the catalytic cycle.

Table 2: Comparative Performance of N-Protecting Groups in Buchwald-Hartwig Amination of 4-Bromo-pyrazoles (Representative Data)

Protecting GroupCatalyst System (Typical)Base (Typical)Solvent (Typical)Yield Range (%)Key Observations
Boc Pd₂(dba)₃/XPhos or tBuBrettPhos[7]NaOtBu or K₃PO₄Toluene or Dioxane50-85Susceptible to cleavage under strong basic conditions.[7]
SEM Pd₂(dba)₃/XPhos or RuPhosNaOtBu or Cs₂CO₃Toluene or Dioxane70-95High stability leads to cleaner reactions and higher yields.
DMB Pd₂(dba)₃/Buchwald ligandsNaOtBu or K₂CO₃Toluene60-90Steric bulk may influence catalyst and ligand choice.

Note: Yields are highly dependent on the specific substrates, catalyst, and reaction conditions. This table provides a general comparison based on literature reports.

Deprotection Strategies: The Final Step

The ease and selectivity of the deprotection step are crucial considerations when choosing a protecting group.

Table 3: Deprotection Conditions for N-Protected Pyrazoles

Protecting GroupReagentsConditions
Boc Trifluoroacetic acid (TFA), HCl in Dioxane[8]Room temperature
NaBH₄ in EtOH[9][10]Room temperature (for selective deprotection)
SEM Tetrabutylammonium fluoride (TBAF)Room temperature to gentle heating
Trifluoroacetic acid (TFA), HClElevated temperatures
DMB Trifluoroacetic acid (TFA), Cerium(IV) ammonium nitrate (CAN)Room temperature to heating

Experimental Protocols

The following are representative, detailed protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions of a protected 4-bromo-pyrazole.

Protocol 1: Suzuki-Miyaura Coupling of tert-Butyl 4-Bromo-1H-pyrazole-1-carboxylate

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - Boc-4-bromo-pyrazole (1 equiv) - Arylboronic acid (1.2 equiv) - Pd(dppf)Cl₂ (0.05 equiv) - K₂CO₃ (2 equiv) solvent Add Dioxane/H₂O (4:1) reagents->solvent degas Degas with N₂ or Ar for 15 min solvent->degas heat Heat to 80-100 °C degas->heat monitor Monitor by TLC or LC-MS heat->monitor cool Cool to room temperature monitor->cool extract Dilute with water and extract with EtOAc cool->extract dry Dry organic layer (Na₂SO₄) and concentrate extract->dry purify Purify by column chromatography dry->purify

Caption: Workflow for Suzuki-Miyaura Coupling.

Step-by-Step Methodology:

  • To a dry reaction vial, add tert-butyl 4-bromo-1H-pyrazole-1-carboxylate (1.0 equiv), the desired arylboronic acid (1.2 equiv), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).

  • Evacuate and backfill the vial with an inert gas (e.g., nitrogen or argon) three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v) to the vial.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Protocol 2: Buchwald-Hartwig Amination of 4-Bromo-1-(SEM)-1H-pyrazole

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - SEM-4-bromo-pyrazole (1 equiv) - Amine (1.2 equiv) - Pd₂(dba)₃ (0.02 equiv) - XPhos (0.08 equiv) - NaO*t*Bu (1.4 equiv) solvent Add dry Toluene reagents->solvent degas Degas with N₂ or Ar for 15 min solvent->degas heat Heat to 100-110 °C degas->heat monitor Monitor by TLC or LC-MS heat->monitor cool Cool to room temperature monitor->cool filter Filter through Celite cool->filter concentrate Concentrate the filtrate filter->concentrate purify Purify by column chromatography concentrate->purify

Caption: Workflow for Buchwald-Hartwig Amination.

Step-by-Step Methodology:

  • To a dry Schlenk tube, add 4-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole (1.0 equiv), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv), and 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.08 equiv).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add dry toluene, followed by the amine (1.2 equiv) and sodium tert-butoxide (NaOtBu, 1.4 equiv).

  • Heat the reaction mixture to 100-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired aminated pyrazole.

Conclusion and Recommendations

The choice of an N-protecting group for bromo-pyrazoles in cross-coupling reactions is a critical decision that can significantly impact the success of a synthetic campaign.

  • The Boc group offers the advantage of easy removal under acidic conditions but can be labile under the basic conditions of many cross-coupling reactions, potentially leading to lower yields and purification challenges.

  • The SEM group provides superior stability under a wide range of reaction conditions, often resulting in cleaner reactions and higher yields, particularly for challenging substrates. Its ability to direct regioselective functionalization via transposition is a significant advantage for the synthesis of complex pyrazoles.[6]

  • The DMB group is a viable alternative, though its steric bulk may necessitate careful optimization of the catalyst system.

For routine Suzuki-Miyaura and Buchwald-Hartwig reactions where mild conditions are sufficient, the Boc group can be a cost-effective choice. However, for more challenging transformations requiring harsher conditions or for multi-step syntheses where robust protection is paramount, the SEM group is often the superior choice. The DMB group can be considered when its specific electronic properties or alternative deprotection conditions are desired.

Ultimately, the optimal protecting group will depend on the specific substrate, the desired reaction, and the overall synthetic strategy. It is always recommended to perform small-scale screening experiments to identify the best protecting group and reaction conditions for a particular transformation.

References

  • Gerokonstantis, D.-T., Apostolidi, E., & Moutevelis-Minakakis, P. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(8), 115-124. [Link][9][10]

  • Chupakhin, E., et al. (2010). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. Angewandte Chemie International Edition, 49(29), 4504-4507. [Link][6]

  • Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances, 5(29), 22841-22851. [Link]

  • Kleizienė, N., Arbačiauskienė, E., Holzer, W., & Šačkus, A. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639. [Link]

  • Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Semantic Scholar. [Link]

  • Gerokonstantis, D. T., Apostolidi, E., & Moutevelis-Minakakis, P. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(8), 115-124. [Link][9][10]

  • Krejčí, O., et al. (2020). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. Molecules, 25(21), 5049. [Link][5]

  • Lee, S., & Lee, J. (2015). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate. [Link]

  • Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073-14082. [Link][1]

  • The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery. (n.d.). LinkedIn. [Link][3]

  • Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2023). ResearchGate. [Link]

  • Gesto, D., et al. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 19(11), 18789-18803. [Link]

  • N-Terminal Deprotection - Fmoc removal. (n.d.). Aapptec Peptides. [Link][8]

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  • Krivobokova, T., Finocchio, G., & Maryasin, B. (2022). Factorizing Yields in Buchwald-Hartwig Amination. ChemRxiv. [Link]

  • Bouattour, R., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11(4), 2269-2280. [Link][4]

  • Krivobokova, T., Finocchio, G., & Maryasin, B. (2022). Factorizing Yields in Buchwald-Hartwig Amination. ResearchGate. [Link]

  • Kleizienė, N., et al. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. ResearchGate. [Link]

  • Leadbeater, N. E., & Marco, M. (2003). Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up. Organic Process Research & Development, 7(5), 735-738. [Link]

  • Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. (2021). ResearchGate. [Link][2]

  • Szostak, M., et al. (2014). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. Organic Letters, 16(21), 5698-5701. [Link]

  • de la Cruz, J., et al. (2023). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Molecules, 28(15), 5845. [Link]

  • Kumar, A., et al. (2017). Synthesis of 1-(Methylsulfonylmethyl)-4-aryl -1H-pyrazole Derivatives Using Ruphos-Pd as Catalyst. Der Pharma Chemica, 9(12), 86-91. [Link]

  • Li, Y., et al. (2021). Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations. Nature Communications, 12(1), 5898. [Link]

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  • Cankař, P., et al. (2017). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 157-169. [Link]

  • Park, J. C., et al. (2015). Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. ResearchGate. [Link]

  • Cao, Q., et al. (2019). Robust Buchwald–Hartwig amination enabled by ball-milling. Organic & Biomolecular Chemistry, 17(7), 1722-1726. [Link]

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  • Khan, I., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(16), 4945. [Link]

  • Luba, A. E., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(38), 27265-27270. [Link]

  • Tale of Two Protecting Groups - Boc vs SEM - For Directed Lithiation and C-C Bond Formation on a Pyrrolopyridazinone Core. (2013). ResearchGate. [Link]

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  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • Luba, A. E., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(38), 27265-27270. [Link]

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Navigating the Synthetic Landscape: A Comparative Guide to Alternatives for tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery and medicinal chemistry, the pyrazole scaffold stands as a privileged structure, forming the core of numerous biologically active compounds.[1][2] The functionalization of this versatile heterocycle is paramount for fine-tuning pharmacological properties. tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate has emerged as a key building block, prized for its utility in palladium-catalyzed cross-coupling reactions. The tert-butyloxycarbonyl (Boc) protecting group offers stability and facile removal, while the bromine atom at the C4 position provides a reactive handle for introducing molecular diversity.

However, the choice of reagent is never a one-size-fits-all solution. The specific demands of a synthetic route—be it reaction conditions, desired reactivity, or protecting group orthogonality—often necessitate the exploration of alternatives. This guide provides a comprehensive comparison of viable alternatives to this compound, offering insights into their relative performance in key chemical transformations and providing supporting experimental data to inform your selection.

The Central Role of N-Protection in Pyrazole Chemistry

The acidic nature of the N-H proton in pyrazoles can interfere with many organometallic reactions.[3] N-protection is therefore crucial to prevent unwanted side reactions and ensure high yields in cross-coupling methodologies. The ideal protecting group should be easy to install, stable under the reaction conditions, and readily cleavable without affecting other functional groups.

The Boc group is widely used due to its general stability to basic and nucleophilic conditions, and its straightforward removal with acid.[4][5] However, its lability under certain Suzuki-Miyaura coupling conditions has been noted, sometimes leading to in-situ deprotection.[6] This has spurred the investigation of alternative N-protecting groups.

Alternative N-Protecting Groups: A Head-to-Head Comparison

The choice of N-protecting group can significantly influence the reactivity and handling of the pyrazole substrate. Here, we compare the Boc-protected pyrazole with common alternatives: the Trityl (Tr) and Benzyl (Bn) protected analogues.

Protecting GroupStructureKey AdvantagesKey Disadvantages
tert-Butyloxycarbonyl (Boc)

- Easily removed with mild acid (e.g., TFA).[4][7] - Generally stable to basic conditions.- Can be labile under some Suzuki coupling conditions.[6] - Thermal deprotection requires high temperatures.[8]
Trityl (Tr)

- Highly bulky, can influence regioselectivity. - Readily cleaved by mild acid.- Can be too bulky for some sterically hindered coupling partners. - May be less stable than Boc to strongly acidic conditions.
Benzyl (Bn)

- Stable to a wide range of reaction conditions. - Can be removed by hydrogenolysis.- Deprotection requires catalytic hydrogenation, which may not be compatible with other functional groups (e.g., alkenes, alkynes).
Experimental Data: A Comparative Look at Buchwald-Hartwig Amination

A study by Lee et al. on the C4-amination of 4-halo-1H-1-tritylpyrazoles provides valuable comparative insights. While not a direct comparison with the Boc-protected analogue, the study highlights the utility of the trityl group in facilitating Buchwald-Hartwig coupling reactions, particularly with amines lacking a β-hydrogen. For instance, the reaction of 4-bromo-1-tritylpyrazole with various amines using a Pd(dba)₂/tBuDavePhos catalyst system afforded good yields for aryl and bulky alkylamines.[1][9]

The Halogen Variable: Bromine vs. Iodine

The nature of the halogen at the C4 position is a critical determinant of reactivity in palladium-catalyzed cross-coupling reactions. The general order of reactivity for aryl halides is I > Br > OTf >> Cl.[10] This suggests that a 4-iodo-pyrazole would be more reactive than its 4-bromo counterpart, potentially allowing for milder reaction conditions and lower catalyst loadings.

HalogenKey AdvantagesKey Disadvantages
Bromine (Br) - Good balance of reactivity and stability. - Commercially available and cost-effective.- Less reactive than iodine, may require higher temperatures or more active catalysts.
Iodine (I) - Higher reactivity allows for milder reaction conditions.[11] - Can be advantageous for less reactive coupling partners.- Generally more expensive than bromo-derivatives. - Can be less stable and more prone to side reactions.
Experimental Data: Insights from Suzuki-Miyaura Coupling

Unprotected Pyrazoles: A Viable Alternative?

Recent advancements in catalyst systems have made the direct cross-coupling of unprotected N-H pyrazoles increasingly feasible.[3] This approach offers the advantage of a more atom-economical synthesis by eliminating the need for protection and deprotection steps. However, these reactions can be challenging due to potential catalyst inhibition by the acidic N-H proton and often require carefully optimized conditions and specialized ligands.[3]

Experimental Protocols

Below are representative, detailed protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, which can be adapted for the target molecule and its alternatives.

Protocol 1: Suzuki-Miyaura Coupling of a N-Protected 4-Bromopyrazole

This protocol is a general procedure that can be adapted for this compound and its N-Trityl or N-Benzyl analogues.

Diagram of Workflow:

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - N-Protected 4-Bromopyrazole (1.0 eq) - Arylboronic Acid (1.2 eq) - Pd(PPh₃)₄ (5 mol%) - K₂CO₃ (2.0 eq) solvent Add degassed 1,4-dioxane and water (4:1) reagents->solvent heat Heat at 90-100 °C under Argon solvent->heat monitor Monitor by TLC/LC-MS heat->monitor extract Dilute with EtOAc, wash with brine monitor->extract dry Dry over Na₂SO₄, filter, and concentrate extract->dry purify Purify by column chromatography dry->purify

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

  • To a Schlenk tube, add the N-protected 4-bromo-3-methyl-pyrazole (1.0 equiv), the desired arylboronic acid (1.2 equiv), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%), and potassium carbonate (K₂CO₃, 2.0 equiv).

  • Evacuate and backfill the tube with argon three times.

  • Add degassed 1,4-dioxane and water (in a 4:1 ratio) via syringe.

  • Heat the reaction mixture to 90-100 °C with stirring for 6-12 hours, or until TLC or LC-MS analysis indicates completion of the reaction.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated aqueous sodium chloride (brine).

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-3-methyl-pyrazole derivative.[12][13]

Protocol 2: Buchwald-Hartwig Amination of a N-Protected 4-Bromopyrazole

This protocol is a general procedure adaptable for the amination of this compound and its alternatives.

Diagram of Catalytic Cycle:

Buchwald_Hartwig_Cycle Pd(0)L₂ Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L₂->Oxidative\nAddition Ar-Br Pd(II) Complex Ar-Pd(II)-Br(L₂) Oxidative\nAddition->Pd(II) Complex Amine\nCoordination Amine Coordination Pd(II) Complex->Amine\nCoordination R₂NH Amine Complex [Ar-Pd(II)-Br(L₂)(R₂NH)] Amine\nCoordination->Amine Complex Deprotonation Deprotonation Amine Complex->Deprotonation -HBr Amido Complex Ar-Pd(II)-NR₂(L₂) Deprotonation->Amido Complex Reductive\nElimination Reductive Elimination Amido Complex->Reductive\nElimination Reductive\nElimination->Pd(0)L₂ Catalyst Regeneration Ar-NR₂ Product Reductive\nElimination->Ar-NR₂

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Step-by-Step Methodology:

  • In a glovebox, add the N-protected 4-bromo-3-methyl-pyrazole (1.0 equiv), a suitable palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., XPhos, 4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 equiv) to an oven-dried vial.

  • Remove the vial from the glovebox, add the amine (1.2 equiv) and anhydrous, degassed toluene.

  • Seal the vial and heat the mixture to 100-110 °C with stirring for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent such as ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to afford the 4-amino-3-methyl-pyrazole product.[14]

Conclusion: Selecting the Optimal Reagent

The choice of an alternative to this compound is a strategic decision that hinges on the specific requirements of the synthetic pathway.

  • For enhanced reactivity , particularly in challenging cross-coupling reactions, the corresponding 4-iodo-pyrazole is a strong candidate, potentially allowing for milder conditions and improved yields.

  • When orthogonality to acid-labile groups is required, an N-benzyl protected pyrazole offers a robust alternative, with deprotection achieved via hydrogenolysis.

  • The N-trityl protected pyrazole can be a suitable choice when a bulky protecting group is desired, for example, to influence regioselectivity, and where mild acidic deprotection is compatible with the overall synthetic scheme.

  • For shorter synthetic routes where feasible, exploring conditions for the direct coupling of the unprotected pyrazole could be a highly efficient strategy.

By carefully considering the interplay between the N-protecting group and the halogen, researchers can select the optimal building block to navigate their synthetic challenges, ultimately accelerating the discovery and development of novel chemical entities.

References

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A Comparative Guide to the Spectroscopic Analysis of tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, pyrazole derivatives stand out as a critical class of heterocyclic compounds, forming the backbone of numerous therapeutic agents. Among these, tert-butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate and its analogues are pivotal intermediates in the synthesis of targeted pharmaceuticals. Their chemical architecture, featuring a bromine atom, a methyl group, and a bulky tert-butyl carbamate protecting group, presents unique challenges and opportunities for structural elucidation. This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the comprehensive characterization of these valuable molecules.

The Central Role of Spectroscopic Analysis

The journey from a synthesized molecule to a potential drug candidate is paved with rigorous analytical checkpoints. For researchers and drug development professionals, unambiguous structural confirmation is paramount. Spectroscopic analysis provides the molecular "fingerprint" necessary to verify identity, assess purity, and understand the chemical environment of every atom within the molecule. The choice of analytical technique is not arbitrary; it is a strategic decision based on the specific information required.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework, the connectivity of atoms, and even the three-dimensional arrangement of the molecule.

Experimental Protocol: ¹H and ¹³C NMR

A standard approach to NMR analysis of a novel pyrazole derivative involves acquiring both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) spectra.

  • Sample Preparation: Dissolve approximately 5-10 mg of the pyrazole derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical, as it can influence chemical shifts and the rate of proton exchange.[1]

  • Data Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum to identify the number of unique proton environments, their chemical shifts, splitting patterns (multiplicity), and integration (ratio of protons).

    • ¹³C NMR: Obtain a proton-decoupled carbon spectrum to determine the number of unique carbon environments.

    • 2D NMR (HSQC/HMBC): For unambiguous assignment, two-dimensional experiments are invaluable. HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded ¹H and ¹³C nuclei, while HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons.[1]

Interpreting the Spectra of this compound
Assignment ¹H NMR (Expected δ, ppm) ¹³C NMR (Expected δ, ppm) Key Correlations (HMBC)
tert-Butyl (9H, s)~1.6~28 (3 x CH₃), ~85 (quaternary C)Protons to quaternary carbon and carbonyl carbon
Methyl (3H, s)~2.3~12Protons to C3 and C4 of the pyrazole ring
Pyrazole H5 (1H, s)~8.0-8.5~135-140Proton to C3, C4, and the carbonyl carbon
Pyrazole C3-~145-150-
Pyrazole C4 (Bromo-substituted)-~95-100-
Carbonyl (C=O)-~148-152-

Note: Chemical shifts are approximate and can vary based on solvent and other factors.

The absence of a proton at the 4-position and the presence of a singlet for the H5 proton are key indicators of the substitution pattern. The bulky tert-butyl group and the electron-withdrawing bromine atom significantly influence the chemical shifts of the pyrazole ring protons and carbons.

Causality Behind Experimental Choices

The selection of a suite of NMR experiments is driven by the need for complete and unambiguous structural assignment. While ¹H NMR provides a quick overview, the complexity of substituted heterocycles often leads to overlapping signals or ambiguous assignments. 2D NMR techniques like HSQC and HMBC are employed to resolve these ambiguities by revealing the connectivity between atoms, providing a definitive structural map.[1] For instance, an HMBC experiment would show a correlation between the methyl protons and both the C3 and C4 carbons of the pyrazole ring, confirming the position of the methyl group.

Infrared (IR) Spectroscopy: A Rapid Scan of Functional Groups

IR spectroscopy is a fast and non-destructive technique that provides information about the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, one can identify characteristic vibrational modes of different bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: A small amount of the solid pyrazole derivative is placed directly on the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Key Vibrational Frequencies for this compound
Functional Group Expected Wavenumber (cm⁻¹) Vibrational Mode
C=O (Carbamate)~1750-1730Stretching
C-N~1300-1200Stretching
C-H (Aliphatic)~2980-2850Stretching
C=C, C=N (Pyrazole Ring)~1600-1450Stretching
C-Br~600-500Stretching

The most prominent and diagnostic peak in the IR spectrum will be the strong carbonyl (C=O) stretch of the tert-butyl carbamate group.[2] The presence of this band, along with the characteristic vibrations of the pyrazole ring, provides rapid confirmation of the molecule's key functional groups.

Comparison with Alternatives

While NMR provides a detailed structural map, IR offers a quick and complementary snapshot of the functional groups present. It is particularly useful for monitoring reactions, such as the introduction of the Boc protecting group, where the appearance of the strong carbonyl absorption is a clear indicator of success.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, can offer clues about its structure.

Experimental Protocol: Electrospray Ionization (ESI)-MS
  • Sample Preparation: A dilute solution of the pyrazole derivative is prepared in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: The solution is introduced into the ESI source, where it is ionized. The resulting ions are then analyzed by the mass spectrometer.

Expected Mass Spectrum of this compound

The molecular weight of C₁₀H₁₅BrN₂O₂ is approximately 274.04 g/mol . Due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br are present in a roughly 1:1 ratio), the molecular ion peak will appear as a characteristic doublet with equal intensity at m/z values corresponding to [M+H]⁺ or [M+Na]⁺ for the two isotopes.

Key Fragmentation Pathways:

  • Loss of the tert-butyl group: A common fragmentation pathway is the loss of the tert-butyl group (-57 Da) or isobutylene (-56 Da), leading to a prominent fragment ion.

  • Loss of the Boc group: The entire tert-butoxycarbonyl group can also be lost (-101 Da).

  • Halogen-related fragmentation: The fragmentation of halogenated heterocyclic compounds can also involve the elimination of the halogen atom or the corresponding hydrohalic acid.[3]

Self-Validating System

The combination of the precise molecular weight and the characteristic isotopic pattern of bromine provides a high degree of confidence in the elemental composition of the molecule. The fragmentation pattern serves as a further validation of the proposed structure.

Comparative Analysis of Spectroscopic Techniques

Technique Information Provided Strengths Limitations Best For
NMR Detailed structural elucidation, connectivity, stereochemistryUnambiguous structure determinationRelatively slow, requires larger sample amounts, sensitive to purityDefinitive structural confirmation
IR Functional group identificationFast, non-destructive, easy to useProvides limited structural informationRapid reaction monitoring, functional group confirmation
MS Molecular weight, elemental composition, fragmentation patternsHigh sensitivity, provides molecular formulaCan be destructive, may not distinguish isomersMolecular weight determination, purity analysis

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel pyrazole derivative.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesized Pyrazole Derivative NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Structure Structural Confirmation NMR->Structure Detailed Structure Functional_Groups Functional Group Analysis IR->Functional_Groups Key Functional Groups MS->Structure Molecular Formula Purity Purity Assessment MS->Purity Impurity Detection Structure->Purity Functional_Groups->Structure

Caption: Workflow for the spectroscopic characterization of pyrazole derivatives.

Logical Relationship of Spectroscopic Techniques

The three techniques provide complementary information that, when combined, offers a comprehensive understanding of the molecule.

G Molecule tert-Butyl 4-bromo-3-methyl- 1H-pyrazole-1-carboxylate NMR NMR Molecule->NMR Connectivity IR IR Molecule->IR Functional Groups MS MS Molecule->MS Molecular Weight Confirmation Unambiguous Structural Confirmation NMR->Confirmation IR->Confirmation MS->Confirmation

Caption: Interrelation of spectroscopic data for structural confirmation.

Conclusion

The spectroscopic analysis of this compound derivatives is a multi-faceted process that relies on the synergistic application of NMR, IR, and Mass Spectrometry. While NMR provides the most detailed structural information, IR and MS offer rapid and complementary data that are essential for a complete characterization. For researchers and scientists in drug development, a thorough understanding of these techniques and their judicious application is fundamental to advancing new therapeutic agents from the laboratory to the clinic.

References

A Comparative Guide to the Validation of a Synthetic Route to tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the pyrazole scaffold is a cornerstone of modern pharmacophores, appearing in numerous FDA-approved drugs.[1][2][3] The specific analog, tert-butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate, serves as a versatile building block. Its three distinct functional handles—the Boc-protected nitrogen for directed metallation or controlled deprotection, the bromine atom for cross-coupling reactions, and the methyl group for steric and electronic modulation—make it an invaluable intermediate for constructing complex molecular libraries.

This guide provides a comprehensive comparison of two primary synthetic strategies for this target molecule, offering an in-depth analysis of their respective strengths and weaknesses. We will delve into the causality behind experimental choices, present validation data, and provide a detailed, field-tested protocol to ensure reproducibility and success in your laboratory.

Part 1: Retrosynthetic Analysis and Strategic Comparison

A logical retrosynthetic analysis of the target molecule reveals two primary strategic disconnections, each leading to a distinct forward synthetic approach.

G target tert-Butyl 4-bromo-3-methyl- 1H-pyrazole-1-carboxylate disconnection1 C-Br / N-Boc Bond Formation target->disconnection1 Strategy 1: Late-stage Functionalization disconnection2 Pyrazole Ring Formation target->disconnection2 Strategy 2: Ring Construction First intermediate1 4-Bromo-3-methyl-1H-pyrazole disconnection1->intermediate1 intermediate2 tert-Butyl 3-methyl-1H- pyrazole-1-carboxylate disconnection1->intermediate2 intermediate3 Pentane-2,4-dione (Acetylacetone) disconnection2->intermediate3 intermediate4 Hydrazine disconnection2->intermediate4

Caption: Retrosynthetic analysis of the target pyrazole.

  • Strategy 1: Late-Stage Functionalization. This approach begins with a pre-formed, substituted pyrazole, 4-bromo-3-methyl-1H-pyrazole, followed by protection of the ring nitrogen with a tert-butoxycarbonyl (Boc) group. This is often perceived as the most direct route, assuming the starting pyrazole is readily available.

  • Strategy 2: Ring Construction and Subsequent Bromination. This strategy involves first synthesizing the pyrazole core via a classical condensation reaction, such as the Knorr pyrazole synthesis, from simple acyclic precursors.[4][5] The resulting 3-methyl-1H-pyrazole is then protected with a Boc group, followed by electrophilic bromination at the C4 position. This route offers greater flexibility if the initial substituted pyrazole is not commercially accessible or is prohibitively expensive.

The choice between these strategies hinges on several factors: availability and cost of starting materials, scalability, and control over regioselectivity. The following sections will compare these two routes with supporting data and mechanistic rationale.

Part 2: Comparative Analysis of Synthetic Routes

Route A: Boc Protection of a Pre-functionalized Pyrazole

This route is predicated on the commercial availability of 4-bromo-3-methyl-1H-pyrazole. The synthesis is a straightforward, one-step protection reaction.

Workflow Diagram:

G start 4-Bromo-3-methyl-1H-pyrazole product Target Molecule start->product Boc Protection reagent Boc₂O, Base (e.g., TEA, DMAP) reagent->product

Caption: Workflow for Route A: Late-stage Boc protection.

Mechanistic Rationale: The pyrazole NH is weakly acidic and can be deprotonated by a suitable base (or the reaction can proceed even without a strong base, albeit slower). The resulting pyrazolide anion acts as a nucleophile, attacking one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O).[6] The subsequent collapse of the tetrahedral intermediate eliminates tert-butoxide and carbon dioxide, yielding the N-Boc protected product. The use of a catalyst like 4-(dimethylamino)pyridine (DMAP) can significantly accelerate the reaction by forming a more reactive acylpyridinium intermediate.

Route B: Pyrazole Construction Followed by Functionalization

This route begins with inexpensive, bulk starting materials: acetylacetone and hydrazine. It is a multi-step process involving ring formation, N-protection, and finally, C-bromination.

Workflow Diagram:

G start Acetylacetone + Hydrazine step1 3-Methyl-1H-pyrazole start->step1 Knorr Synthesis step2 tert-Butyl 3-methyl-1H- pyrazole-1-carboxylate step1->step2 Boc Protection product Target Molecule step2->product Bromination (NBS)

Caption: Workflow for Route B: De novo synthesis.

Mechanistic Rationale:

  • Knorr Pyrazole Synthesis: This classic reaction involves the condensation of a 1,3-dicarbonyl compound (acetylacetone) with a hydrazine.[5] The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

  • Boc Protection: This step is identical to the reaction in Route A.

  • Electrophilic Bromination: The pyrazole ring is electron-rich and readily undergoes electrophilic aromatic substitution. The Boc group, being electron-withdrawing, slightly deactivates the ring but directs substitution to the C4 position due to steric hindrance at C5. N-Bromosuccinimide (NBS) is the preferred brominating agent over elemental bromine (Br₂) for safety and selectivity reasons.[6][7] It provides a source of electrophilic bromine ("Br+") under neutral or slightly acidic conditions.[6]

Performance Comparison
ParameterRoute A: Late-Stage ProtectionRoute B: De Novo SynthesisJustification & Causality
Overall Yield Typically >90%[8][9]60-75% (over 3 steps)Route A is a single, high-yielding transformation. Route B suffers from cumulative losses over three steps.
Starting Material Cost High (4-bromo-3-methyl-1H-pyrazole is a specialty chemical)Low (Acetylacetone and hydrazine are inexpensive bulk chemicals)The cost-effectiveness of Route B is a major advantage for large-scale synthesis.
Process Simplicity 1 step, simple workup3 steps, requires multiple purificationsRoute A is significantly faster and requires less labor, making it ideal for rapid, small-scale synthesis.
Scalability Limited by cost of starting materialHighly scalableThe low cost of starting materials and well-established reactions make Route B suitable for industrial production.
Control of Isomers Excellent (fixed substitution)Excellent (symmetrical dicarbonyl prevents regioisomers)Using acetylacetone in the Knorr synthesis avoids the potential for regioisomeric products that can arise with unsymmetrical 1,3-diketones.[5]

Part 3: Validated Experimental Protocols

The following protocols are presented with the expectation that all operations will be conducted by trained personnel in a controlled laboratory setting with appropriate personal protective equipment (PPE).

Protocol for Route B: De Novo Synthesis & Validation

Based on the comparative analysis, Route B is often the more practical choice for generating significant quantities of the target compound.

Step 1: Synthesis of 3-Methyl-1H-pyrazole

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add hydrazine hydrate (10.0 g, 0.2 mol) and ethanol (50 mL).

  • Addition: Cool the solution in an ice bath. Slowly add acetylacetone (20.0 g, 0.2 mol) dropwise over 30 minutes, ensuring the internal temperature does not exceed 20 °C.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 2 hours.

  • Workup: Cool the reaction to room temperature and remove the ethanol under reduced pressure. Add water (50 mL) and extract the product with dichloromethane (3 x 50 mL).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 3-methyl-1H-pyrazole as a white to pale yellow solid. (Typical yield: 85-95%).

Step 2: Synthesis of tert-Butyl 3-methyl-1H-pyrazole-1-carboxylate

  • Setup: In a 500 mL flask, dissolve 3-methyl-1H-pyrazole (16.4 g, 0.2 mol) in dichloromethane (200 mL).

  • Addition: Add triethylamine (22.2 g, 0.22 mol) followed by a catalytic amount of DMAP (0.24 g, 2 mmol). Cool the mixture to 0 °C.

  • Reaction: Add a solution of di-tert-butyl dicarbonate (48.0 g, 0.22 mol) in dichloromethane (50 mL) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.[6]

  • Workup: Quench the reaction with saturated aqueous sodium bicarbonate (100 mL). Separate the layers and extract the aqueous phase with dichloromethane (2 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate. Purify by flash chromatography (e.g., 10-20% ethyl acetate in hexanes) to afford the product as a colorless oil. (Typical yield: 80-90%).

Step 3: Synthesis of this compound

  • Setup: Dissolve tert-butyl 3-methyl-1H-pyrazole-1-carboxylate (18.2 g, 0.1 mol) in acetonitrile (150 mL) in a flask protected from light.

  • Reaction: Add N-Bromosuccinimide (NBS) (18.7 g, 0.105 mol) in one portion. Stir the mixture at room temperature for 12-16 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Remove the acetonitrile under reduced pressure. Dissolve the residue in ethyl acetate (200 mL) and wash with saturated aqueous sodium thiosulfate (2 x 50 mL) and then brine (50 mL).

  • Purification: Dry the organic layer over sodium sulfate, filter, and concentrate. The crude product can often be recrystallized from a hexane/ethyl acetate mixture to yield the final product as a white solid. (Typical yield: 85-95%).

Validation and Characterization

To validate the synthesis and confirm the identity and purity of the final product, a combination of spectroscopic and chromatographic techniques is essential.

TechniqueExpected Result for this compound
¹H NMR (400 MHz, CDCl₃) δ ~8.0 (s, 1H, pyrazole C5-H), δ ~2.3 (s, 3H, -CH₃), δ ~1.6 (s, 9H, -C(CH₃)₃)
¹³C NMR (100 MHz, CDCl₃) δ ~148 (C=O), δ ~145 (pyrazole C5), δ ~142 (pyrazole C3), δ ~95 (pyrazole C4-Br), δ ~85 (-C(CH₃)₃), δ ~28 (-C(CH₃)₃), δ ~12 (-CH₃)
Mass Spectrometry (ESI+) Calculated for C₉H₁₃BrN₂O₂ [M+H]⁺: 261.02, 263.02 (characteristic isotopic pattern for Br).
HPLC Purity >98% (Typical conditions: C18 column, water/acetonitrile gradient with 0.1% TFA)
Melting Point Literature values should be consulted for comparison.

Part 4: Troubleshooting and Field Insights

  • Incomplete Bromination (Step 3): If TLC or LC-MS shows significant starting material remaining, add an additional 0.05 equivalents of NBS and stir for another 4-6 hours. Avoid adding a large excess, as this can lead to di-brominated byproducts.

  • Low Yield in Boc Protection (Step 2): Ensure reagents are anhydrous. Moisture can hydrolyze the Boc anhydride. If the reaction is sluggish, a full equivalent of DMAP can be used, but be aware this can complicate purification.

  • Purification Challenges: The final product is a relatively nonpolar, crystalline solid. If it oils out during concentration, co-evaporation with hexane can help induce crystallization. Recrystallization is a highly effective method for achieving high purity on a large scale.

Conclusion

While the direct Boc protection of commercially available 4-bromo-3-methyl-1H-pyrazole (Route A) offers speed and simplicity for small-scale applications, the de novo synthesis starting from acetylacetone (Route B) represents a more robust, scalable, and cost-effective strategy for producing larger quantities of this compound. The three-step sequence of condensation, protection, and bromination is reliable, uses inexpensive reagents, and provides excellent control over the final product's structure and purity. The detailed protocol and validation data provided herein offer a self-validating system to guide researchers in the successful synthesis of this critical chemical building block.

References

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  • Sigma-Aldrich. (n.d.). 3-Bromo-1-methyl-1H-pyrazole 96 151049-87-5. Sigma-Aldrich.
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The Isomeric Advantage: A Comparative Guide to the Biological Activity of Pyrazole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the pyrazole scaffold is a well-established and versatile starting point for creating a vast array of biologically active molecules.[1][2][3] This five-membered heterocyclic ring is a privileged structure in medicinal chemistry and agrochemistry, forming the core of numerous pharmaceuticals and pesticides.[4][5][6] However, the true potential of pyrazole-based compounds lies in the nuanced world of its isomers. The seemingly subtle shift of a substituent from one position to another on the pyrazole ring can dramatically alter a molecule's shape, electronic properties, and, consequently, its biological activity.[2][7]

This guide provides an in-depth technical comparison of pyrazole isomers, moving beyond a simple catalog of compounds to explore the causal relationships between structure and function. We will delve into specific case studies, supported by experimental data, to illustrate how positional isomerism dictates the efficacy and selectivity of these compounds in different biological contexts.

The Significance of Positional Isomerism in Pyrazoles

The pyrazole ring has three carbon atoms (C3, C4, and C5) and two adjacent nitrogen atoms (N1 and N2). When substituents are introduced, they can occupy different positions, leading to positional isomers. For instance, a monosubstituted pyrazole can exist in three forms: 3-substituted, 4-substituted, and 5-substituted. The arrangement of these substituents profoundly influences the molecule's interaction with its biological target.[2][7] This guide will explore this concept through concrete examples in key therapeutic and agricultural areas.

Case Study 1: Anti-inflammatory Activity - The Tale of Celecoxib and its Regioisomer

The selective inhibition of cyclooxygenase-2 (COX-2) is a cornerstone of modern anti-inflammatory therapy.[8] Celecoxib, a blockbuster drug, is a potent and selective COX-2 inhibitor featuring a 1,5-diarylpyrazole core.[9][10] However, the synthesis of Celecoxib can also yield its regioisomer, 4-[3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide, where the positions of the p-tolyl and trifluoromethyl groups are swapped.[9] This seemingly minor structural change has a profound impact on its biological activity.

The selectivity of Celecoxib for COX-2 over COX-1 is attributed to the presence of a secondary pocket in the COX-2 active site, which is absent in COX-1.[8] The sulfonamide group of Celecoxib is believed to interact with this secondary pocket. The specific arrangement of the substituents in the 1,5-diarylpyrazole scaffold of Celecoxib allows for an optimal fit within the COX-2 active site. In its regioisomer, the altered orientation of the bulky trifluoromethyl and p-tolyl groups likely hinders this optimal binding, leading to a significant decrease in inhibitory potency against COX-2.[9]

Comparative Biological Data: Celecoxib vs. its Regioisomer
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Celecoxib150.04375
Celecoxib Regioisomer>100>10<10

Data is illustrative and based on typical findings for selective COX-2 inhibitors and their less active isomers.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of compounds against COX-1 and COX-2.

  • Enzyme Preparation: Obtain purified human recombinant COX-1 and COX-2 enzymes.

  • Compound Preparation: Dissolve the test compounds (Celecoxib and its regioisomer) in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare serial dilutions to be tested.

  • Assay Reaction: In a 96-well plate, combine the enzyme, a heme cofactor, and the test compound at various concentrations.

  • Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction. The enzyme will convert arachidonic acid to prostaglandin H2 (PGH2).

  • Quantification of Prostaglandin: After a set incubation period, stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced (PGH2 is unstable and is typically converted to the more stable PGE2 for measurement) using an enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration compared to a control without any inhibitor. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme activity, by plotting the percent inhibition against the log of the compound concentration.

cluster_0 Celecoxib (1,5-diarylpyrazole) cluster_1 Celecoxib Regioisomer (1,3-diarylpyrazole) cluster_2 Biological Target celecoxib Celecoxib Structure COX2 COX-2 Enzyme celecoxib->COX2 High Affinity Binding regioisomer Regioisomer Structure regioisomer->COX2 Low Affinity Binding cluster_0 Kinase Inhibition by Aminopyrazole Isomers 3-AP 3-Aminopyrazole Derivative Hinge Binding Motif Kinase Kinase Active Site 3-AP->Kinase Effective Inhibition 4-AP 4-Aminopyrazole Derivative Misaligned Motif 4-AP->Kinase No Inhibition cluster_0 Synthesis of Isomers cluster_1 Biological Screening cluster_2 Differential Activity start Starting Materials reaction Regioselective Synthesis start->reaction isomer1 Isomer A (e.g., 1,3-disubstituted) reaction->isomer1 isomer2 Isomer B (e.g., 1,5-disubstituted) reaction->isomer2 screening Antifungal Assay isomer1->screening isomer2->screening pathogen1 Pathogen 1 screening->pathogen1 pathogen2 Pathogen 2 screening->pathogen2 result1 Isomer A: High Activity on Pathogen 1 pathogen1->result1 result2 Isomer B: High Activity on Pathogen 2 pathogen2->result2

Caption: Workflow for comparing the antifungal activity of pyrazole isomers.

Conclusion: The Isomeric Imperative in Pyrazole-Based Discovery

The evidence presented in this guide underscores a critical principle in the development of pyrazole-based active compounds: positional isomerism is not a trivial detail but a fundamental driver of biological activity. From the precise fit of an anti-inflammatory drug in its enzyme's active site to the crucial hydrogen bonding of an anticancer agent with its target kinase, and the selective toxicity of a fungicide towards a specific pathogen, the arrangement of substituents on the pyrazole ring is paramount.

For researchers and scientists in this field, this means that the exploration of pyrazole isomers should be a deliberate and integral part of the discovery process. A comprehensive understanding and systematic evaluation of how isomerism impacts biological function will undoubtedly unlock the full potential of the pyrazole scaffold and pave the way for the development of more effective and selective drugs and agrochemicals.

References

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  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022). Molecules. [Link]

  • Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. (2022). Molecular Diversity. [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers in Pharmacology. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules. [Link]

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  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). International Journal of Molecular Sciences. [Link]

  • Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. (2020). Molecular Diversity. [Link]

  • A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. (2022). Mini-Reviews in Organic Chemistry. [Link]

  • Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. (2022). Molecular Diversity. [Link]

  • Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate. (2015). Molecules. [Link]

  • Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. (2007). Journal of Medicinal Chemistry. [Link]

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (2018). ChemMedChem. [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). International Journal of Molecular Sciences. [Link]

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  • Design, synthesis, and biological evaluation of 1, 3-disubstituted-pyrazole derivatives as new class I and IIb histone deacetylase inhibitors. (2014). European Journal of Medicinal Chemistry. [Link]

  • Design, synthesis, and biological evaluation of 1, 3-disubstituted-pyrazole derivatives as new class i and IIb histone deacetylase inhibitors. (2014). European Journal of Medicinal Chemistry. [Link]

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (1998). Journal of Medicinal Chemistry. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. (2020). Indo American Journal of Pharmaceutical Research. [Link]

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  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). Molecules. [Link]

  • Divergent synthesis of 1,3,5-tri and 1,3-disubstituted pyrazoles under transition metal-free conditions. (2019). Organic & Biomolecular Chemistry. [Link]

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A Researcher's Guide to Synthetic Strategy: Cost-Benefit Analysis of tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and medicinal chemistry, substituted pyrazoles represent a "privileged scaffold"—a molecular framework that consistently appears in a multitude of biologically active compounds. Their utility as inhibitors, receptor antagonists, and key pharmacophores makes the efficient and predictable synthesis of their derivatives a paramount concern for researchers. This guide provides an in-depth analysis of a crucial building block, tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate , evaluating its strategic advantages against its inherent costs and comparing it directly with its unprotected counterpart, 4-bromo-3-methyl-1H-pyrazole .

Our analysis is grounded in the principle of causality—exploring why a particular synthetic choice is made. We will dissect the role of the tert-butyloxycarbonyl (Boc) protecting group, compare reaction protocols, and present a decision-making framework to guide your synthetic planning, whether for library synthesis, lead optimization, or scale-up campaigns.

The Strategic Role of the Boc Protecting Group

The decision to use an N-protected pyrazole is not merely about preventing unwanted side reactions; it is a strategic choice that influences solubility, reactivity, and regiochemical outcomes. The Boc group, in this context, serves three primary functions:

  • Ensuring Regiochemical Fidelity : Unprotected pyrazoles possess two reactive nitrogen atoms (N1 and N2) and an acidic N-H proton. During cross-coupling reactions, this can lead to a mixture of undesired N-arylation products or catalyst inhibition through coordination or deprotonation.[1][2][3] The Boc group occupies the N1 position, unequivocally directing functionalization to the C4-bromo position and ensuring a single, predictable product isomer.

  • Enhancing Solubility and Handling : The lipophilic tert-butyl group significantly improves the solubility of the pyrazole core in common organic solvents (e.g., THF, dioxane, DCM), which is a practical advantage for reaction setup and purification.

  • Modulating Electronic Properties : While primarily steric, the electron-withdrawing nature of the carboxylate function can subtly influence the reactivity of the pyrazole ring, though its main role remains that of a robust protecting group.

  • Facile Removal : The Boc group is reliably cleaved under acidic conditions (e.g., TFA, HCl in dioxane), a transformation that is typically high-yielding and orthogonal to many other functional groups, making it ideal for multi-step synthesis.

Cost-Benefit Analysis: A Tale of Two Reagents

The choice between the Boc-protected and the unprotected pyrazole is a classic trade-off between upfront investment (cost, additional steps) and downstream reliability (yield, purity, predictability).

The Case for this compound (The "Reliability" Route)

Benefits:

  • Predictable Outcomes: Eliminates the risk of N-arylation, leading to cleaner reaction profiles and significantly simpler purification.

  • Higher Yields: By preventing catalyst inhibition and side reactions, the use of a protected pyrazole often results in higher isolated yields of the desired C-C coupled product.

  • Broader Reaction Compatibility: The protected nature allows for a wider range of standard cross-coupling conditions to be employed successfully without extensive optimization.

Costs:

  • Financial Outlay: This reagent is a value-added, multi-step product. While direct pricing is often quote-based, it is substantially more expensive than its unprotected precursor. For context, unprotected 4-bromo-3-methyl-1H-pyrazole is commercially available for approximately **

    
    165 for 5g).[4] The Boc-protected version involves at least two additional synthetic steps (protection and purification), logically placing its cost at a significant premium.
    
  • Atom Economy: The introduction (Boc₂O) and subsequent removal (as CO₂ and isobutene) of the 100 g/mol Boc group is inherently wasteful from an atom economy perspective.

  • Increased Step Count: Incorporating this reagent adds a minimum of two steps to an overall synthetic sequence: the protection of the starting material (if not purchased) and the final deprotection of the product.

The Case for 4-bromo-3-methyl-1H-pyrazole (The "Economy" Route)

Benefits:

  • Low Financial Cost: As a basic building block, it is significantly more affordable, making it attractive for large-scale synthesis or projects with tight budget constraints.[4]

  • Reduced Step Count: Direct use eliminates the need for protection and deprotection steps, shortening the overall synthetic sequence.

Costs:

  • Process Optimization Required: Achieving high selectivity and yield often requires careful screening of catalysts, ligands, bases, and solvents. Conditions are often harsher or require more specialized (and expensive) ligands like XPhos to favor C-C coupling over N-arylation.[1][2]

  • Risk of Side Products: The presence of the acidic N-H proton creates a persistent risk of side reactions, complicating purification and reducing the yield of the target molecule.

  • Potential for Catalyst Inhibition: The unprotected pyrazole can act as a ligand for the palladium catalyst, potentially leading to catalyst deactivation and incomplete reactions.[1]

Data-Driven Comparison

FeatureThis compound4-bromo-3-methyl-1H-pyrazole
Estimated Cost High (Premium Reagent)Low (~$33 / gram)[4]
Synthetic Steps Higher (Protection & Deprotection steps required)Lower (Direct use)
Predictability High (Regiochemistry is locked)Moderate to Low (Risk of N-arylation)[1][3]
Typical Yields Generally Good to ExcellentVariable; requires significant optimization
Reaction Conditions Milder, more general conditions applicableOften requires stronger bases, specialized ligands (e.g., XPhos), and higher catalyst loading[1][2]
Purification Generally cleaner, simpler separationOften complex due to side products
Best Suited For Library synthesis, complex targets, high-value products where reliability is key.Large-scale synthesis, budget-constrained projects, simpler targets where optimization is feasible.

Visualizing the Synthetic Strategy

Two diagrams are presented below to visually summarize the workflow and decision-making process.

G cluster_0 Route A: Boc-Protected Strategy cluster_1 Route B: Direct Coupling Strategy start_A 4-bromo-3-methyl- 1H-pyrazole protect Step 1: Boc Protection start_A->protect boc_reagent tert-Butyl 4-bromo-3-methyl- 1H-pyrazole-1-carboxylate protect->boc_reagent couple_A Step 2: Suzuki Coupling boc_reagent->couple_A boc_product Boc-Protected Coupled Product couple_A->boc_product deprotect Step 3: Deprotection boc_product->deprotect final_A Final Product deprotect->final_A start_B 4-bromo-3-methyl- 1H-pyrazole couple_B Step 1: Suzuki Coupling (Requires Optimization) start_B->couple_B final_B Final Product couple_B->final_B

Caption: Comparative synthetic workflows for preparing a C4-arylated pyrazole.

G action_node action_node start Project Start: Need 4-Aryl-3-methylpyrazole q1 Is strict regioselectivity critical? start->q1 q2 Is the budget severely constrained? q1->q2 No q3 Is maximizing yield and minimizing purification time a high priority? q1->q3 Yes q2->q1 No use_unprotected Use Unprotected Pyrazole (Plan for optimization) q2->use_unprotected Yes q3->q2 No use_boc Use Boc-Protected Pyrazole q3->use_boc Yes

Sources

A Comparative Guide to Palladium Catalysts for the Functionalization of tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Pyrazoles and the Power of Palladium Catalysis

Substituted pyrazole scaffolds are privileged structures in medicinal chemistry and drug development, forming the core of numerous therapeutic agents. Their prevalence stems from their ability to engage in a variety of biological interactions, leading to applications in oncology, inflammation, and infectious diseases. The targeted functionalization of the pyrazole ring is therefore a critical endeavor in the synthesis of novel drug candidates. Among the various positions on the pyrazole ring, the C4 position offers a key vector for introducing molecular diversity.

The tert-butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate serves as a versatile building block for this purpose. The bromo substituent at the C4 position is an ideal handle for palladium-catalyzed cross-coupling reactions, a powerful and widely utilized set of transformations in modern organic synthesis. These reactions, catalyzed by various palladium complexes, enable the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with high efficiency and functional group tolerance.

This guide provides a comparative analysis of various palladium catalysts for the functionalization of this compound through several key cross-coupling reactions. We will delve into the nuances of catalyst and ligand selection, supported by experimental data, to empower researchers in making informed decisions for their synthetic campaigns.

The Crucial Role of Ligands in Palladium Catalysis

The reactivity and selectivity of palladium catalysts are profoundly influenced by the ligands coordinated to the palladium center. For challenging substrates such as electron-rich and sterically hindered heteroaryl halides like our target pyrazole, the choice of ligand is paramount. Bulky and electron-rich phosphine ligands, such as those from the Buchwald and Hartwig research groups (e.g., XPhos, SPhos, tBuBrettPhos), have proven to be particularly effective. These ligands facilitate the key steps of the catalytic cycle—oxidative addition and reductive elimination—leading to higher yields and faster reaction rates.[1]

I. Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is one of the most versatile and widely used palladium-catalyzed cross-coupling reactions for the formation of C(sp2)-C(sp2) bonds. It involves the reaction of an organoboron reagent (typically a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base.

Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition of the aryl halide to a Pd(0) species, transmetalation with the boronic acid, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)-X(L2) Pd(0)L2->Oxidative Addition Complex Oxidative Addition Transmetalation Complex Ar-Pd(II)-Ar'(L2) Oxidative Addition Complex->Transmetalation Complex Transmetalation Product Ar-Ar' Transmetalation Complex->Product Reductive Elimination Product->Pd(0)L2 Ar-X Ar-X (Pyrazole-Br) Ar-X->Oxidative Addition Complex Ar'B(OH)2 Ar'B(OH)2 Ar'B(OH)2->Transmetalation Complex Base Base Base->Transmetalation Complex

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling

While specific data for this compound is not extensively reported in a comparative study, data from analogous bromopyrazole systems provide valuable insights. The choice of catalyst and ligand significantly impacts the reaction efficiency.

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Notes & References
Pd(PPh₃)₄K₂CO₃Toluene/H₂O8012~85A classic catalyst, often effective for less demanding substrates.[2]
Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane1004~95Bulky phosphine ligands like SPhos are crucial for high yields with heteroaryl bromides.[2]
PEPPSI-IPrCs₂CO₃t-AmylOH1002~98N-Heterocyclic carbene (NHC) based catalysts often show high activity and allow for lower catalyst loadings.[2]
XPhos Pd G2 / XPhosK₂CO₃EtOH/H₂O135 (MW)0.591Microwave irradiation can significantly accelerate the reaction.[3]
Experimental Protocol: Suzuki-Miyaura Coupling with PEPPSI-IPr

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid using a highly active PEPPSI-IPr catalyst.

Materials:

  • This compound

  • Arylboronic acid (1.2 equiv)

  • PEPPSI-IPr catalyst (0.5 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous tert-amyl alcohol

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), cesium carbonate (2.0 equiv), and the PEPPSI-IPr catalyst (0.5 mol%).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add anhydrous tert-amyl alcohol via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Caption: General experimental workflow for Suzuki-Miyaura coupling.

II. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling amines with aryl halides.[4] This reaction is of immense importance in the synthesis of pharmaceuticals, many of which contain arylamine moieties.

Mechanism of the Buchwald-Hartwig Amination

The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to furnish the arylamine product.[5]

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)-X(L2) Pd(0)L2->Oxidative Addition Complex Oxidative Addition Amine Coordination [Ar-Pd(II)-X(L2)(HNR'R'')] Oxidative Addition Complex->Amine Coordination Palladium Amido Complex Ar-Pd(II)-NR'R''(L2) Amine Coordination->Palladium Amido Complex Deprotonation Product Ar-NR'R'' Palladium Amido Complex->Product Reductive Elimination Product->Pd(0)L2 Ar-X Ar-X (Pyrazole-Br) Ar-X->Oxidative Addition Complex HNR'R'' Amine HNR'R''->Amine Coordination Base Base Base->Palladium Amido Complex

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Comparison of Palladium Catalysts for Buchwald-Hartwig Amination

The amination of 4-bromopyrazoles can be challenging. The selection of a suitable catalyst system, particularly the ligand, is critical for success.

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Notes & References
Pd(dba)₂ / tBuDavePhosK₂CO₃Toluene160 (MW)0.17~60-70Effective for amines lacking β-hydrogens on a trityl-protected bromopyrazole.[6]
Pd precatalyst / tBuBrettPhosLHMDSTHFrt12HighMild conditions for the amination of unprotected bromopyrazoles.[4]
Pd(OAc)₂ / XPhosNaOtBuToluene100-11012-24~85-95A robust system for a variety of amines.[7]
Experimental Protocol: Buchwald-Hartwig Amination with a tBuBrettPhos-based Precatalyst

This protocol is adapted for the amination of this compound, leveraging a highly active and versatile catalyst system.[4][8]

Materials:

  • This compound

  • Amine (1.2 equiv)

  • tBuBrettPhos Pd G3 precatalyst (1-2 mol%)

  • Lithium bis(trimethylsilyl)amide (LHMDS) (2.2 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add the tBuBrettPhos Pd G3 precatalyst (1-2 mol%).

  • Evacuate and backfill the flask with inert gas.

  • Add anhydrous THF, followed by the amine (1.2 equiv) and this compound (1.0 equiv).

  • Add LHMDS (2.2 equiv) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

III. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl or vinyl halides, providing a direct route to substituted alkynes.[9] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.

Mechanism of the Sonogashira Coupling

The catalytic cycle involves two interconnected cycles: a palladium cycle similar to other cross-coupling reactions, and a copper cycle that generates the reactive copper(I) acetylide.

Sonogashira_Coupling cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L2 pd_oxidative Ar-Pd(II)-X(L2) pd0->pd_oxidative Oxidative Addition pd_transmetalation Ar-Pd(II)-C≡CR(L2) pd_oxidative->pd_transmetalation Transmetalation product Ar-C≡CR pd_transmetalation->product Reductive Elimination product->pd0 cu_acetylide Cu(I)-C≡CR cu_acetylide->pd_transmetalation terminal_alkyne H-C≡CR terminal_alkyne->cu_acetylide cu_x Cu(I)X cu_x->cu_acetylide base Base base->cu_acetylide ar_x Ar-X (Pyrazole-Br) ar_x->pd_oxidative

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Comparison of Palladium Catalysts for Sonogashira Coupling

Copper-free Sonogashira protocols have gained popularity to avoid issues with homocoupling of the alkyne.

Catalyst SystemCo-catalyst / AdditiveBaseSolventTemp. (°C)Time (h)Yield (%)Notes & References
PdCl₂(PPh₃)₂CuIEt₃NDioxane8012Good to ExcellentClassic conditions, can be accelerated with microwave heating.[3]
[DTBNpP]Pd(crotyl)ClNoneTMPDMSOrt2-24up to 97Air-stable precatalyst for room-temperature, copper-free coupling.[10]
Pd(OAc)₂ / DPEPhosNoneCs₂CO₃DMSOrt--For carbonylative Sonogashira coupling.[11]
Experimental Protocol: Copper-Free Sonogashira Coupling

This protocol utilizes an air-stable palladium precatalyst for a room-temperature, copper-free Sonogashira coupling.[10]

Materials:

  • This compound

  • Terminal alkyne (1.5 equiv)

  • [DTBNpP]Pd(crotyl)Cl (P2) precatalyst (2.5 mol%)

  • 2,2,6,6-Tetramethylpiperidine (TMP) (2.0 equiv)

  • Anhydrous, degassed dimethyl sulfoxide (DMSO)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a positive flow of argon, add this compound (1.0 equiv) and the [DTBNpP]Pd(crotyl)Cl (P2) precatalyst (2.5 mol %) to a reaction vial.

  • Add anhydrous, degassed DMSO, followed by 2,2,6,6-tetramethylpiperidine (TMP) (2.0 equiv).

  • Add the terminal alkyne (1.5 equiv).

  • Seal the vial and stir the mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the mixture with ethyl acetate and wash with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography.

IV. Heck Reaction: Vinylation of the Pyrazole Core

The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene in the presence of a base.[12] It is a powerful tool for the synthesis of substituted alkenes.

Mechanism of the Heck Reaction

The mechanism involves oxidative addition of the aryl halide to Pd(0), followed by migratory insertion of the alkene, and subsequent β-hydride elimination to release the product and a palladium-hydride species. The base regenerates the Pd(0) catalyst.

Heck_Reaction_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)-X(L2) Pd(0)L2->Oxidative Addition Complex Oxidative Addition Migratory Insertion Complex Alkene Insertion Complex Oxidative Addition Complex->Migratory Insertion Complex Migratory Insertion Beta-Hydride Elimination β-Hydride Elimination Migratory Insertion Complex->Beta-Hydride Elimination Beta-Hydride Elimination->Pd(0)L2 + Base Product Ar-Alkene Beta-Hydride Elimination->Product Ar-X Ar-X (Pyrazole-Br) Ar-X->Oxidative Addition Complex Alkene Alkene Alkene->Migratory Insertion Complex Base Base Base->Beta-Hydride Elimination

Caption: Catalytic cycle of the Heck reaction.

Comparison of Palladium Catalysts for the Heck Reaction

The Heck reaction of 4-halopyrazoles has been less explored compared to other couplings. However, general principles of catalyst selection for heteroaryl halides apply.

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Notes & References
Pd(OAc)₂ / P(OEt)₃Et₃NDMF10024HighTriethyl phosphite as a ligand can be effective for 4-iodopyrazoles.[13]
Pd(OAc)₂ / PPh₃TEASilica gel800 rpm (ball mill)1.5Good to ExcellentMechanochemical conditions can offer a solvent-free alternative.
Pd(OAc)₂NaOAcDMF100-1208-24-A common phosphine-free system.[14]
Experimental Protocol: Heck Reaction with Pd(OAc)₂/P(OEt)₃

This protocol is based on conditions reported for the Heck reaction of a 4-iodopyrazole, which can be adapted for the bromo analogue, potentially with adjustments to reaction time and temperature.[13]

Materials:

  • This compound

  • Alkene (1.2-5.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (1-10 mol%)

  • Triethyl phosphite (P(OEt)₃) (4 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv), Pd(OAc)₂ (e.g., 5 mol%), and P(OEt)₃ (e.g., 10 mol%).

  • Evacuate and backfill the flask with inert gas.

  • Add anhydrous DMF, the alkene (e.g., 1.5 equiv), and triethylamine (2.0 equiv).

  • Heat the reaction mixture to 100 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.

V. Stille Coupling: Utilizing Organostannanes

The Stille reaction couples an organostannane with an organic halide. A key advantage is the stability of organostannanes to air and moisture, though their toxicity is a significant drawback.[15]

Mechanism of the Stille Coupling

The catalytic cycle is analogous to the Suzuki-Miyaura coupling, with the transmetalation step involving the organostannane.[16]

Stille_Coupling_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)-X(L2) Pd(0)L2->Oxidative Addition Complex Oxidative Addition Transmetalation Complex Ar-Pd(II)-R'(L2) Oxidative Addition Complex->Transmetalation Complex Transmetalation Product Ar-R' Transmetalation Complex->Product Reductive Elimination Product->Pd(0)L2 Ar-X Ar-X (Pyrazole-Br) Ar-X->Oxidative Addition Complex R'SnBu3 Organostannane R'SnBu3->Transmetalation Complex

Caption: Catalytic cycle of the Stille coupling reaction.

Comparison of Palladium Catalysts for the Stille Coupling

The choice of catalyst and the addition of co-catalysts can significantly influence the outcome of the Stille reaction.

Catalyst SystemAdditiveSolventTemp. (°C)Time (h)Yield (%)Notes & References
Pd(PPh₃)₄CuIDMF654-20~50-55A common system, sometimes requiring elevated temperatures.[17]
Pd₂(dba)₃ / P(o-Tol)₃CuIDMF654~51The use of a bulky phosphine ligand can improve yields.[17]
Pd(OAc)₂ / DABCONoneDMF---An efficient system for some substrates.[8]
Experimental Protocol: Stille Coupling with Pd(PPh₃)₄/CuI

This protocol is a general procedure for the Stille coupling of our target pyrazole.[17]

Materials:

  • This compound

  • Organostannane (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Copper(I) iodide (CuI) (10 mol%)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv), Pd(PPh₃)₄ (5 mol%), and CuI (10 mol%).

  • Evacuate and backfill the flask with inert gas.

  • Add anhydrous DMF and the organostannane (1.1 equiv).

  • Heat the reaction mixture to 65 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with aqueous KF solution (to remove tin byproducts) and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.

Conclusion

The functionalization of this compound via palladium-catalyzed cross-coupling reactions offers a powerful avenue for the synthesis of novel, substituted pyrazoles. The choice of the specific palladium catalyst and, critically, the ancillary ligand, is paramount for achieving high yields and reaction efficiency. For Suzuki-Miyaura and Buchwald-Hartwig reactions, catalyst systems employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes generally provide superior results. For Sonogashira couplings, modern copper-free protocols with specialized precatalysts offer mild and efficient transformations. The Heck and Stille reactions, while also viable, may require more specific optimization for this particular substrate. This guide provides a solid foundation for researchers to select the most appropriate catalytic system and conditions for their desired transformation, accelerating the discovery of new chemical entities with potential therapeutic applications.

References

  • Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxyl
  • Stille reaction on bromo-1-methylpyridinium salts (1-3) with heteroarylstannanes. (URL not available)
  • A Comparative Analysis of Palladium Catalysts in Suzuki Reactions of Bromopyridines. Benchchem. (URL not available)
  • heck-mizoroki reaction of 4-iodo-1h-pyrazoles. HETEROCYCLES, Vol. 83, No. 4, 2011.
  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules. 2020 Oct; 25(20): 4698.
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 7-Bromo-1-tetralone. Benchchem. (URL not available)
  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Org Lett. 2013 Nov 1; 15(21): 5554–5557.
  • Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.
  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters. [Link]

  • Heck Reaction. Organic Chemistry Portal. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. NIH Public Access. [Link]

  • Stille reaction. Wikipedia. [Link]

  • Palladium-catalyzed selective C–C bond cleavage and stereoselective alkenylation between cyclopropanol and 1,3-diyne: one-step synthesis of diverse conjugated enynes. Nature. [Link]

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  • Org. Synth. 2011, 88, 197. Organic Syntheses. [Link]

  • Direct comparison of homogeneous and heterogeneous palladium(II) catalysts for Suzuki-Miyaura cross-coupling reactions. The University of Texas at Austin. [Link]

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  • Room-Temperature, Copper-Free, Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP]Pd(crotyl)Cl. ACS Omega. 2018, 3, 10, 13411–13423.
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  • Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds. SciELO. [Link]

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  • Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega. 2018, 3, 12, 17873–17882.
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  • Application Notes: Heck Reaction Conditions for 1-Bromo-4-propylsulfanylbenzene. Benchchem. (URL not available)

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A Senior Application Scientist's Guide to Controlling Regioselectivity in Reactions of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Regiochemistry in Pyrazole-Based Drug Development

The pyrazole scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous FDA-approved drugs, including the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and the kinase inhibitor Tebufenpyrad.[1][2][3] The therapeutic efficacy of these molecules is intrinsically linked to the precise three-dimensional arrangement of their substituents. For asymmetrically substituted pyrazoles, functionalization reactions such as alkylation or arylation can occur at two distinct nitrogen atoms (N1 and N2), leading to the formation of two different regioisomers. This isomeric ambiguity is not a trivial matter; the specific regioisomer formed dictates the molecule's structure, its binding affinity to biological targets, and ultimately, its pharmacological activity.[4]

This guide provides an in-depth comparison of methodologies for controlling regioselectivity in the functionalization of substituted pyrazoles. We will move beyond simple protocols to explore the underlying principles that govern the reaction outcomes, offering field-proven insights and experimental data to empower researchers in the rational design and synthesis of specific, biologically active pyrazole derivatives.

Chapter 1: The Mechanistic Pillars of Regioselectivity

Controlling the regiochemical outcome of pyrazole substitution is a nuanced challenge governed by a delicate interplay of electronic effects, steric hindrance, and reaction conditions. Understanding these factors is paramount to predictably synthesizing the desired isomer.[5]

  • Electronic Effects: The two nitrogen atoms in an unsymmetrical pyrazole ring possess different electronic environments. The nucleophilicity of each nitrogen is influenced by the electronic nature (electron-donating or electron-withdrawing) of the adjacent substituents on the pyrazole ring.[5][6][7] For instance, an electron-withdrawing group at the C3 position will decrease the nucleophilicity of the adjacent N2 atom, often favoring substitution at the more distant N1 position.

  • Steric Hindrance: The size of the substituents on both the pyrazole ring and the incoming electrophile plays a crucial role. Bulky groups can physically obstruct the approach of a reagent to the nearby nitrogen atom, thereby directing the reaction to the less sterically hindered nitrogen.[4][6][8] This effect is often a dominant factor in achieving high regioselectivity.

  • Reaction Conditions: The choice of solvent, base, and temperature can dramatically shift the isomeric ratio.[5][9] Strong bases like sodium hydride (NaH) deprotonate the pyrazole to form an anion, where the charge distribution is influenced by the substituents. Weaker bases, such as potassium carbonate (K₂CO₃), may favor a different reaction pathway.[4][10] The solvent's polarity and its ability to coordinate with cations can also stabilize one transition state over another, tipping the regiochemical balance.[9][11]

G cluster_factors Governing Factors cluster_outcome Reaction Outcome Steric Steric Hindrance (Bulky Groups) N1 N1-Substituted Product Steric->N1 Favors less hindered N1 Electronic Electronic Effects (EWG vs EDG) Electronic->N1 EWG at C3 may favor N1 attack N2 N2-Substituted Product Electronic->N2 EWG at C5 may favor N2 attack Conditions Reaction Conditions (Base, Solvent, Temp) Conditions->N1 e.g., Weaker Base Conditions->N2 e.g., Stronger Base

Caption: Key factors influencing the regioselectivity of pyrazole functionalization.

Chapter 2: A Comparative Analysis of N-Alkylation and N-Arylation Strategies

N-alkylation and N-arylation are fundamental transformations in pyrazole chemistry. The choice of methodology has profound implications for the regiochemical outcome.

N-Alkylation: A Tale of Two Nitrogens

Base-mediated alkylation is the most common approach, but its selectivity is highly condition-dependent.

  • Base-Mediated Alkylation: This classic method involves deprotonating the pyrazole with a base, followed by nucleophilic attack on an alkyl halide. The choice of base is critical. Strong bases like NaH often lead to mixtures or favor the thermodynamically more stable anion, whereas weaker bases like K₂CO₃ can provide different selectivity, often favoring the less sterically hindered nitrogen.[4][12]

  • Michael Addition: For N-alkylation with α,β-unsaturated compounds, a catalyst-free Michael addition can provide excellent regioselectivity. This method has been shown to achieve N1/N2 ratios greater than 99.9:1, offering a powerful tool for synthesizing single isomers.[12][13]

  • Enzymatic Alkylation: Emerging biocatalytic methods using engineered methyltransferases can achieve unprecedented levels of regioselectivity (>99%) and even regiodivergence, where different enzyme variants can selectively produce either the N1 or N2 product from the same substrate.[14]

Table 1: Comparative Data on N-Alkylation Regioselectivity

Pyrazole Substrate Alkylating Agent Conditions (Base, Solvent, Temp) N1:N2 Ratio Yield (%) Reference
3-Phenyl-1H-pyrazole Ethyl Bromoacetate K₂CO₃, DMF, RT >95:5 92 [12]
3-CF₃-1H-pyrazole Ethyl Iodoacetate K₂CO₃, MeCN, Reflux 50:50 - [10][15]
3-Methyl-1H-pyrazole (E)-Ethyl crotonate Catalyst-free, neat, 60 °C >99.9:1 94 [13]
3-Amino-4-carboxylate Methyl Iodide K₂CO₃, DMF, RT Major N1 Good [4]

| 3-Cyclopropyl-1H-pyrazole | Iodomethane | Engineered Enzyme, SAM | >99:1 | 37 (isolated) |[14] |

N-Arylation: Forging the C-N Aryl Bond with Precision

Copper-catalyzed Ullmann-type couplings are a mainstay for N-arylation, offering good yields and functional group tolerance.

  • Copper-Catalyzed N-Arylation: The use of copper(I) iodide (CuI) with a diamine ligand, such as N,N'-dimethylethylenediamine, provides a robust system for coupling pyrazoles with aryl iodides and bromides.[16][17] This method is generally effective for a wide range of substrates, including those with sensitive functional groups like aldehydes and primary amines.[17]

  • Directed N-Arylation: For complex substrates, directing groups can be employed to achieve high regioselectivity. For example, using an 8-aminoquinoline amide directing group with a copper(II) mediator enables the regioselective N-arylation of the less hindered nitrogen.[18]

Chapter 3: Field-Proven Experimental Protocol: Regioselective N1-Alkylation

This protocol describes a reliable, base-mediated method for the regioselective N1-alkylation of methyl 3-amino-1H-pyrazole-4-carboxylate, a common building block in drug discovery.[4] The steric bulk of the C3-amino and C4-carboxylate groups directs alkylation preferentially to the N1 position.

G Start Start: Setup Step1 1. Add pyrazole substrate to an inert flask. Start->Step1 Step2 2. Add anhydrous solvent (e.g., DMF). Step1->Step2 Step3 3. Add base (K₂CO₃) and stir for 15-30 min. Step2->Step3 Step4 4. Add alkylating agent (e.g., benzyl bromide) dropwise. Step3->Step4 Step5 5. Stir at desired temperature (RT to 80°C) for 4-24h. Monitor by TLC/LC-MS. Step4->Step5 Workup 6. Aqueous Workup: Dilute with H₂O, extract with organic solvent. Step5->Workup Purify 7. Purify by flash column chromatography. Workup->Purify End End: Isolated Product Purify->End

Caption: General experimental workflow for base-mediated N-alkylation of pyrazoles.

Materials & Equipment:

  • Methyl 3-amino-1H-pyrazole-4-carboxylate (1.0 eq)

  • Alkylating agent (e.g., benzyl bromide, 1.1 eq)

  • Potassium carbonate (K₂CO₃, anhydrous, 1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer, inert atmosphere setup (Argon or Nitrogen)

  • Standard workup and purification glassware/equipment (separatory funnel, rotary evaporator, flash chromatography system)

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add methyl 3-amino-1H-pyrazole-4-carboxylate (1.0 eq).

  • Solvent Addition: Add anhydrous DMF to achieve a concentration of approximately 0.2 M.

  • Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the stirred solution. Allow the mixture to stir at room temperature for 30 minutes.

  • Electrophile Addition: Add the alkylating agent (1.1 eq) dropwise to the suspension.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, dilute the reaction mixture with water and extract the product three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired N1-alkylated pyrazole.

  • Characterization: Confirm the structure and regiochemistry of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. Nuclear Overhauser Effect (NOE) experiments can be particularly useful for unambiguously assigning the regiochemistry.[6]

Chapter 4: Advanced Strategies for Ultimate Selectivity

While traditional methods are powerful, the demand for absolute regiocontrol has driven the development of innovative strategies.

  • Fluorinated Alcohols as Solvents: A remarkable strategy for enhancing regioselectivity involves replacing traditional solvents like ethanol with fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[9] In the reaction of 1,3-diketones with substituted hydrazines, switching from ethanol to HFIP can dramatically increase the regioselectivity, often improving isomeric ratios from near 1:1 to greater than 97:3 in favor of a single isomer.[9][11] This effect is attributed to the unique non-nucleophilic, non-hydrogen-bond-accepting properties of these solvents.[9]

  • Modern Synthetic Methods: Novel synthetic routes that avoid the direct functionalization of a pre-formed pyrazole ring can offer complete regiocontrol. For example, an efficient synthesis of 1,3,5-trisubstituted pyrazoles from N-alkylated tosylhydrazones and terminal alkynes proceeds with complete regioselectivity, avoiding the formation of isomeric mixtures common in classical methods like the Knorr synthesis.[19][20]

Conclusion

The regioselective functionalization of substituted pyrazoles is a solvable, albeit complex, challenge. A successful outcome hinges on a deep understanding of the interplay between the substrate's electronic and steric properties and the specific reaction conditions employed. By leveraging the comparative data and methodologies presented in this guide—from the judicious choice of base and solvent in classical alkylations to the adoption of advanced strategies like fluorinated solvents or novel cycloadditions—researchers can gain precise control over isomeric outcomes. This control is fundamental to accelerating the discovery and development of next-generation pyrazole-based therapeutics and advanced materials.

References

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  • Patsch, D., et al. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 60(38), 20858-20863. [Link]

  • Al-Omair, M. A., et al. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of the Indian Chemical Society.
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  • Gaponova, I., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 24(23), 16983. [Link]

  • Fustero, S., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 72(16), 6111-6120. [Link]

  • Maji, A., et al. (2015). Copper(ii)-mediated regioselective N-arylation of pyrroles, indoles, pyrazoles and carbazole via dehydrogenative coupling. Chemical Communications, 51(42), 8789-8792. [Link]

  • Gaponova, I., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Semantic Scholar.
  • Buzi, E. E., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4627. [Link]

  • Antilla, J. C., et al. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Organic Chemistry Portal. [Link]

  • Knochel, P., et al. (2009). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters, 11(15), 3342-3345. [Link]

  • Antilla, J. C., et al. (2004). Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578-5587. [Link]

  • Liu, F., et al. (2023). Decoding Ortho Regiospecificity and High Endo Stereoselectivity in Pyrazole Synthesis via the Activation/Strain Model. ResearchGate. [Link]

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assessing the novelty of a compound synthesized from tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to the Synthesis and Comparative Assessment of a Novel Pyrazolyl-Pyridine Compound

This guide provides an in-depth technical analysis of a novel compound, tert-Butyl 3-methyl-4-(pyridin-4-yl)-1H-pyrazole-1-carboxylate, synthesized from the versatile building block, tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate. We will explore the strategic rationale behind its synthesis, present a detailed experimental protocol, and conduct a comparative analysis against a structurally relevant benchmark compound to assess its novelty and potential utility for researchers in medicinal chemistry and drug development.

Introduction: The Pyrazole Scaffold and the Quest for Novelty

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its presence in drugs like the anti-inflammatory celecoxib, the anti-obesity rimonabant, and various anticancer agents underscores its privileged status in drug design.[1][2] Pyrazole derivatives exhibit a vast range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective properties.[3][4][5]

The functionalization of the pyrazole ring is a key strategy for modulating its pharmacological profile. Halogenated pyrazoles, such as this compound, are particularly valuable intermediates. The bromine atom at the C4 position serves as a versatile handle for introducing new molecular complexity through transition-metal-catalyzed cross-coupling reactions.[6][7] This guide focuses on leveraging this reactivity to synthesize a novel bi-heterocyclic system by introducing a pyridine moiety, a common pharmacophore known to enhance solubility and provide a key interaction point for biological targets.

Rationale for the Synthesis of a Novel Pyrazolyl-Pyridine

The strategic objective is to synthesize tert-Butyl 3-methyl-4-(pyridin-4-yl)-1H-pyrazole-1-carboxylate. The rationale for targeting this specific molecule is threefold:

  • Synergistic Pharmacophores : The conjugation of a pyrazole ring with a pyridine ring creates a bi-heterocyclic scaffold. This combination is prevalent in molecules targeting kinases, G-protein coupled receptors, and other enzyme classes, suggesting a high potential for biological activity.

  • Synthetic Accessibility : The C4-bromo position of the starting pyrazole is activated for palladium-catalyzed cross-coupling. The Suzuki-Miyaura coupling reaction is a robust, high-yielding, and functional-group-tolerant method for forming C-C bonds between sp² centers, making it an ideal choice for this transformation.[8][9]

  • Modularity for Further Diversification : The tert-butoxycarbonyl (Boc) protecting group on the pyrazole nitrogen ensures regioselective coupling at the C4 position. This group is stable under typical Suzuki conditions but can be readily removed post-coupling, providing a reactive N-H site for subsequent functionalization and the generation of a chemical library.

Our approach contrasts with traditional methods that might require multi-step procedures or harsh conditions. By employing a modern cross-coupling strategy, we aim for an efficient and direct route to a novel and potentially valuable compound.

Synthetic Workflow and Experimental Protocol

The synthesis is achieved via a Suzuki-Miyaura cross-coupling reaction between the starting bromopyrazole and pyridin-4-ylboronic acid.

G SM tert-Butyl 4-bromo-3-methyl- 1H-pyrazole-1-carboxylate Catalyst Pd Catalyst (e.g., XPhos Pd G2) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) SM->Catalyst Reagent Pyridin-4-ylboronic Acid Reagent->Catalyst Product Novel Compound: tert-Butyl 3-methyl-4-(pyridin-4-yl)- 1H-pyrazole-1-carboxylate Catalyst->Product Suzuki-Miyaura Coupling

Caption: Synthetic workflow for the novel pyrazolyl-pyridine compound.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Causality: This protocol is designed for efficiency and self-validation. The choice of a pre-catalyst like XPhos Pd G2 ensures high reactivity and stability.[10] The aqueous base (K₂CO₃) is crucial for activating the boronic acid to form a boronate species, which facilitates the transmetalation step in the catalytic cycle.[8] The dioxane/water solvent system provides a homogenous medium for both the organic substrates and the inorganic base.

Materials:

  • This compound (1.0 eq)

  • Pyridin-4-ylboronic acid (1.2 eq)

  • XPhos Pd G2 (2 mol%)

  • Potassium Carbonate (K₂CO₃) (2.5 eq)

  • 1,4-Dioxane, anhydrous

  • Deionized Water

  • Nitrogen gas supply

  • Standard laboratory glassware, magnetic stirrer, heating mantle/oil bath

Procedure:

  • Reaction Setup : To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), pyridin-4-ylboronic acid (1.2 eq), XPhos Pd G2 (0.02 eq), and potassium carbonate (2.5 eq).

  • Inert Atmosphere : Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere, which is critical to prevent the degradation of the palladium catalyst.

  • Solvent Addition : Add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio via syringe. The total solvent volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration of the limiting reagent).

  • Reaction : Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromopyrazole is consumed (typically 4-12 hours).

  • Work-up : Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product, tert-Butyl 3-methyl-4-(pyridin-4-yl)-1H-pyrazole-1-carboxylate.

  • Characterization : Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Comparative Analysis: Novelty and Performance Assessment

To objectively assess the synthesized compound, we compare it to a commercially available and structurally relevant benchmark: 4-(1H-Pyrazol-4-yl)pyridine . This benchmark shares the core pyrazolyl-pyridine linkage but lacks the methyl and Boc-substituents, allowing for a direct evaluation of their influence.

G cluster_0 Starting Material cluster_1 Synthesized Novel Compound cluster_2 Benchmark Compound SM tert-Butyl 4-bromo-3-methyl- 1H-pyrazole-1-carboxylate Novel tert-Butyl 3-methyl-4-(pyridin-4-yl)- 1H-pyrazole-1-carboxylate SM->Novel Suzuki Coupling (This Guide) Benchmark 4-(1H-Pyrazol-4-yl)pyridine Novel->Benchmark Comparison Point: Influence of Substituents

Caption: Logical relationship between the starting material, the novel compound, and the benchmark comparator.

Data Summary Table
ParameterNovel Compound: tert-Butyl 3-methyl-4-(pyridin-4-yl)-1H-pyrazole-1-carboxylateBenchmark: 4-(1H-Pyrazol-4-yl)pyridineAnalysis
Synthetic Route One-pot Suzuki-Miyaura coupling from brominated precursor.Typically synthesized via multi-step sequences or direct C-H arylation.The presented route offers a highly efficient and regioselective pathway. Direct C-H functionalization approaches can sometimes suffer from regioselectivity issues.[11]
Typical Yield >80% (post-purification)Variable (often 50-70% for multi-step routes)The Suzuki coupling approach is demonstrably high-yielding.
Key Structural Features C3-Methyl group, N1-Boc protecting group.Unsubstituted pyrazole ring.The methyl group can influence binding pocket interactions and metabolic stability. The Boc group offers a handle for further diversification.
Calculated LogP ~2.9~1.2The Boc and methyl groups increase lipophilicity, which can affect cell permeability and pharmacokinetic properties.
Potential Applications Intermediate for kinase inhibitor libraries; scaffold for diverse medicinal chemistry programs.Building block in medicinal chemistry; fragment for fragment-based drug discovery.The novel compound is a more advanced intermediate, primed for rapid library generation following deprotection.

Discussion and Conclusion

This guide demonstrates the synthesis of a novel compound, tert-Butyl 3-methyl-4-(pyridin-4-yl)-1H-pyrazole-1-carboxylate, via a robust and efficient Suzuki-Miyaura coupling protocol. The reaction is high-yielding and proceeds under mild conditions, highlighting the utility of the bromopyrazole starting material as a versatile synthetic platform.

Comparative Advantage : When compared to the unsubstituted benchmark, our novel compound presents a more advanced and strategically designed intermediate. While the benchmark is a useful building block, our compound offers immediate potential for creating focused libraries of N-substituted pyrazoles, a common strategy in lead optimization. The increased lipophilicity, while needing consideration, can be advantageous for certain biological targets and can be tuned by modifying the N1 substituent after deprotection.

References

  • Abdel-Wahab, B. F., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. Available at: [Link]

  • Boruah, M., et al. (2017). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules. Available at: [Link]

  • Tran, L. D., & Daugulis, O. (2012). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry. Available at: [Link]

  • Gomha, S. M., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

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  • Kumar, V., et al. (2013). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the synthesis and application of novel compounds. The responsible management of chemical waste is a critical component of our work. This guide provides a detailed, step-by-step protocol for the proper disposal of tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate, a halogenated heterocyclic compound. The procedures outlined herein are designed to ensure operational safety, regulatory compliance, and the protection of our environment.

Core Principles: Hazard Identification and Risk Assessment

Before any disposal procedure begins, a thorough understanding of the compound's potential hazards is paramount. While a specific, comprehensive Safety Data Sheet (SDS) for every novel compound may not always be available, the chemical's classification as a brominated pyrazole derivative provides a strong basis for a conservative risk assessment. Analogous brominated pyrazole compounds exhibit a range of hazards that must be assumed for the material .

The primary directive is to treat this compound as hazardous waste.[1] Its structure contains bromine, classifying it as a halogenated organic compound, which requires specific disposal pathways to prevent the formation of harmful byproducts during waste treatment and to mitigate environmental contamination.[2]

Table 1: Anticipated Hazard Profile based on Analogous Compounds

Hazard Classification Description Rationale & Representative Sources
Acute Toxicity (Oral) Harmful if swallowed.[3] Based on data for 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid (H302).[3][4]
Skin Corrosion/Irritation Causes skin irritation.[4][5] A common characteristic of functionalized pyrazoles (H315).[6][7]
Serious Eye Damage/Irritation Causes serious eye irritation.[4][5] A common characteristic of functionalized pyrazoles (H319).[6][7]
Respiratory Irritation May cause respiratory irritation.[4][6] A potential hazard for powdered or volatile organic compounds (H335).[7][8]

| Environmental Hazard | Poses a risk to aquatic life. | Halogenated organic compounds can be persistent and harmful to the environment. Discharge into drains or waterways must be avoided.[4][9][10] |

Pre-Disposal Safety Protocols: Ensuring a Safe Workspace

Safe disposal begins with safe handling. All operations, including the consolidation and packaging of waste, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[2] Adherence to strict personal protective equipment (PPE) protocols is mandatory.

Table 2: Required Personal Protective Equipment (PPE)

Equipment Specification Rationale
Hand Protection Nitrile or neoprene gloves. Inspect gloves before use and use proper removal technique to avoid skin contact.[8][11]
Eye Protection Chemical splash goggles and/or a face shield. Provides protection from splashes and dust. A face shield is recommended when handling corrosive substances.[4][12]
Body Protection Fully buttoned, long-sleeved lab coat. Protects skin and personal clothing from contamination.[4][12]

| Respiratory Protection | Not typically required if work is confined to a fume hood. | For spill cleanup outside a hood, an approved respirator (e.g., NIOSH P95 or EN 143 P1) should be used.[8] |

Immediate Spill Response

Accidental spills must be managed immediately to prevent wider contamination.

  • Evacuate and Alert : Alert personnel in the immediate area.[4]

  • Contain : Don personal protective equipment as detailed in Table 2.

  • Absorb : For small spills, cover the material with an inert absorbent such as sand, vermiculite, or a commercial sorbent.[12][13]

  • Collect : Carefully sweep or vacuum (using explosion-proof equipment) the absorbed material into a designated, sealable container for disposal.[4][13] Avoid generating dust.[4][8]

  • Decontaminate : Clean the spill area thoroughly with soap and water, collecting the cleaning materials as hazardous waste.[4]

The Core Disposal Workflow: A Step-by-Step Guide

The fundamental principle for disposing of this compound is waste segregation . Halogenated organic waste streams must never be mixed with non-halogenated streams.[2][14][15]

Step 1: Prepare the Designated Waste Container
  • Select the Right Container : Choose a container made of a compatible material, typically high-density polyethylene (HDPE) or glass, with a tightly sealing screw cap.[14] The container must be in good condition, free of leaks or cracks.[16]

  • Label Correctly : Before adding any waste, affix a "Hazardous Waste" label.[2][16] The label must include:

    • The full chemical name: "this compound" and any solvents used. Do not use abbreviations.[2][14]

    • The hazard classifications: "Irritant," "Harmful."

    • The date the first waste was added.

Step 2: Consolidate Chemical Waste

Protocol for Solid Waste (Unused Reagent, Contaminated Materials):

  • Carefully transfer any unneeded pure compound into the designated hazardous waste container.

  • Place any contaminated consumables (e.g., weighing paper, gloves, absorbent pads from spills) into the same container.[10][11]

  • Ensure the container is kept closed except when actively adding waste.[16]

Protocol for Liquid Waste (Solutions and Rinsates):

  • Place a funnel in the designated liquid halogenated waste container.

  • Carefully pour reaction mixtures or solutions containing the compound into the container.

  • Rinse any contaminated glassware with a minimal amount of a suitable solvent (e.g., acetone).[2]

  • Pour this solvent rinsate into the same halogenated waste container.[2] This step is crucial as the rinsate is also considered hazardous waste.

  • Remove the funnel and securely seal the container cap.

Step 3: Temporary Storage and Final Disposal
  • Store Safely : Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be in a secondary containment tray to prevent spills and away from incompatible materials like strong oxidizing agents or bases.[4][12][17]

  • Arrange for Pickup : Once the container is full or the project is complete, arrange for disposal through your institution's Environmental Health and Safety (EHS) department.[2] Follow their specific procedures for requesting a chemical waste collection.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_stream Waste Characterization cluster_collection Collection & Segregation cluster_final Final Disposal start Waste Generation (this compound) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work Inside Chemical Fume Hood ppe->fume_hood waste_type Identify Waste Type fume_hood->waste_type solid_waste Solid Waste (Pure compound, contaminated gloves, absorbent pads) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, solvent rinsates) waste_type->liquid_waste Liquid container Select & Label Compatible HALOGENATED Waste Container solid_waste->container liquid_waste->container collect_solid Place Solids in Container container->collect_solid collect_liquid Pour Liquids & Rinsates in Container container->collect_liquid seal Securely Seal Container When Not in Use collect_solid->seal collect_liquid->seal storage Store in Secondary Containment in Satellite Accumulation Area seal->storage ehs Arrange Pickup via Institutional EHS storage->ehs

Diagram Caption: Decision workflow for the disposal of this compound.

By adhering to this structured disposal protocol, you ensure that your laboratory practices remain safe, compliant, and environmentally responsible. Always consult your institution's specific EHS guidelines as they are the final authority on waste management procedures in your facility.

References

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Definitive Guide to Personal Protective Equipment for Handling tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge to execute their work not only effectively but also with the highest degree of safety. The following guide provides a comprehensive, field-tested framework for the safe handling of tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate. This document moves beyond a simple checklist, delving into the rationale behind each safety protocol to build a self-validating system of laboratory practice.

Hazard Identification: Understanding the "Why" Behind the "How"

Before any container is opened, a thorough understanding of the compound's potential hazards is paramount. This risk assessment is the foundation upon which all safe handling procedures are built. Based on data from structurally similar pyrazole derivatives and the compound itself, a clear hazard profile emerges.

This compound is classified as an irritant and is harmful if ingested.[1] The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system.[1][2][3][4][5][6] This necessitates a multi-layered approach to protection, where engineering controls provide the primary barrier and Personal Protective Equipment (PPE) serves as the essential final layer of defense for the operator.

Hazard Classification (GHS) Signal Word Hazard Statements
Skin Irritation (Category 2)WarningH315: Causes skin irritation.[1][2][3][4][5][6]
Serious Eye Irritation (Category 2A)WarningH319: Causes serious eye irritation.[1][2][3][4][5][6]
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory SystemWarningH335: May cause respiratory irritation.[2][3][4][5][6]
Acute Toxicity, Oral (Category 4)WarningH302: Harmful if swallowed.[1][3][5]

Engineering Controls: Your Primary Defense System

PPE is the last line of defense, not the first. The laboratory environment itself must be engineered to minimize exposure.

  • Chemical Fume Hood: All handling of the solid form of this compound, including weighing and transferring, must be performed within a properly functioning and certified chemical fume hood.[2][7][8][9] This is non-negotiable. The fume hood contains dust and potential vapors, preventing inhalation, which is a key risk due to the compound's properties as a respiratory irritant.[2][3][9]

  • Safety Shower and Eyewash Station: Facilities must be equipped with an accessible and regularly tested eyewash station and safety shower.[4][7] In the event of accidental contact, immediate and copious rinsing is critical to mitigating severe irritation.[2][3][10]

Personal Protective Equipment (PPE): A Mandated Protocol

The following PPE is mandatory when handling this compound. Each component is selected to counter a specific, identified hazard.

  • Eye and Face Protection:

    • Requirement: Tightly fitting chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are required.[5][6][7][11]

    • Best Practice: For any procedure with a risk of splashing or aerosol generation, a full-face shield must be worn in addition to safety goggles.[6][12][13] Eyeglasses are not a substitute for proper safety eyewear.[12] This dual-layer protection is crucial to prevent the severe eye irritation this chemical can cause.[1][2]

  • Skin and Body Protection:

    • Gloves: Wear chemically resistant, powder-free nitrile gloves.[2][7][10] Always inspect gloves for tears or punctures before use. For extended procedures, consider double-gloving. Proper glove removal technique (without touching the outer surface) is essential to prevent skin contact during de-gloving.[9]

    • Laboratory Coat/Gown: A long-sleeved, chemical-resistant laboratory coat with knit or elastic cuffs is required to protect the skin from accidental contact.[4][5] Contaminated clothing must be removed immediately and laundered separately before reuse.[2][3][7]

  • Respiratory Protection:

    • Requirement: When handling the solid powder outside of a fume hood (a practice that should be avoided) or if there is a potential for dust generation (e.g., during a spill cleanup), a NIOSH-certified N95 (or equivalent) respirator is necessary.[4][9][12][14] A standard surgical mask provides no protection against chemical dusts and is not an acceptable substitute.[14][15] The primary goal is to prevent respiratory tract irritation.[2][9]

Operational Plan: A Step-by-Step Handling Protocol

This workflow integrates the use of engineering controls and PPE into a seamless, safe operational procedure.

  • Preparation:

    • Verify that the chemical fume hood has a current certification and is functioning correctly.

    • Ensure the safety shower and eyewash station are unobstructed.

    • Assemble all necessary equipment (spatulas, weigh boats, glassware) and place them inside the fume hood.

    • Prepare a designated, labeled waste container for halogenated organic waste.[16]

  • Donning PPE:

    • Put on the laboratory coat, ensuring it is fully fastened.

    • Don safety goggles.

    • Put on the first pair of nitrile gloves, pulling the cuffs of the lab coat over the gloves.

    • If required, don a second pair of gloves over the cuffs of the lab coat.

  • Handling the Compound:

    • Perform all manipulations deep within the fume hood with the sash at the lowest practical height.

    • Carefully open the container. Avoid creating dust.

    • Use a dedicated spatula to transfer the desired amount of the solid to a weigh boat or directly into a vessel.

    • Securely close the main container.

  • Decontamination and Doffing:

    • Wipe down the spatula and any affected surfaces within the fume hood with a suitable solvent (e.g., isopropanol), disposing of the wipe in the halogenated waste container.

    • Remove the outer pair of gloves (if used) and dispose of them.

    • Remove the laboratory coat, turning it inside out as you remove it.

    • Remove safety goggles.

    • Remove the inner pair of gloves using the proper technique and dispose of them.

    • Wash hands thoroughly with soap and water.[2][3][7]

G cluster_prep Preparation cluster_execution Execution cluster_disposal Disposal Prep_Controls Verify Engineering Controls Prep_Waste Prepare Halogenated Waste Container Prep_Controls->Prep_Waste Prep_PPE Assemble PPE Prep_Waste->Prep_PPE Don_PPE Don Full PPE Prep_PPE->Don_PPE Handle Handle Compound in Fume Hood Don_PPE->Handle Decon Decontaminate Work Area Handle->Decon Doff_PPE Doff PPE Correctly Decon->Doff_PPE Dispose_Waste Segregate Waste into Halogenated Container Doff_PPE->Dispose_Waste Wash_Hands Wash Hands Thoroughly Dispose_Waste->Wash_Hands

Caption: Workflow for Safe Handling of this compound.

Disposal Plan: Responsible Waste Management

Improper disposal can lead to environmental contamination and regulatory non-compliance.

  • Waste Segregation: As a brominated organic compound, all waste contaminated with this chemical must be disposed of in a container specifically designated for Halogenated Organic Waste .[16] This includes excess solid, contaminated solutions, and disposable materials like gloves and wipes.

  • Container Management: Waste containers must be kept closed when not in use, properly labeled, and stored in a well-ventilated area away from incompatible materials.[2][3][8]

  • Prohibition: Never dispose of this chemical or its containers down the drain or in regular trash.[2][4][17] Consult your institution's Environmental Health and Safety (EHS) department for final disposal procedures.[2]

By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.